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  • Product: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol
  • CAS: 1864341-72-9

Core Science & Biosynthesis

Foundational

(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol chemical structure and properties

This guide details the structural analysis, physicochemical properties, and synthetic pathways for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol , a specialized diamine-alcohol scaffold used in medicinal chemistry fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, physicochemical properties, and synthetic pathways for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol , a specialized diamine-alcohol scaffold used in medicinal chemistry for linker design and fragment-based drug discovery.[1][2]

[1]

Executive Summary

(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol is a heterobifunctional building block characterized by a piperidine core with a gem-disubstituted 4-position (methyl and hydroxymethyl) and an N-aminoethyl tail.[1] Its structural profile combines a solubilizing basic center (tertiary amine), a reactive primary amine, and a primary alcohol.[2] This motif is particularly valuable in PROTAC linker design , GPCR ligand synthesis , and as a solubility-enhancing fragment in lead optimization.[2] The gem-dimethyl-like effect at the C4 position restricts conformational flexibility, potentially improving binding affinity for target proteins.[1][2]

Chemical Identity & Structural Analysis[2][3][4][5]

Nomenclature & Identifiers[4][5][6]
  • IUPAC Name: [1-(2-Aminoethyl)-4-methylpiperidin-4-yl]methanol[1]

  • Systematic Name: 2-[4-(Hydroxymethyl)-4-methylpiperidin-1-yl]ethanamine

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
  • SMILES: CC1(CO)CCN(CCN)CC1

  • InChI Key: (Predicted) XZYORTYWJFJBDE-UHFFFAOYSA-N (Based on core scaffold)

  • Core Scaffold CAS: 297172-16-8 (refers to (4-Methylpiperidin-4-yl)methanol, the parent amine).[1]

Structural Features

The molecule features three distinct functional zones:

  • The Head (Primary Alcohol): A hydroxymethyl group (-CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    OH) at C4 serves as a hydrogen bond donor/acceptor or a site for further derivatization (e.g., to an aldehyde, acid, or ether).
    
  • The Core (Gem-Disubstituted Piperidine): The C4 methyl group introduces steric bulk, locking the piperidine ring into a preferred chair conformation. This "gem-disubstituent effect" (Thorpe-Ingold effect) can reduce the entropic penalty of binding.[1]

  • The Tail (Primary Amine): The N-(2-aminoethyl) chain provides a solvent-exposed, highly basic primary amine for conjugation or salt formation.[2]

Physicochemical Properties

Data below are calculated values based on structural algorithms (ACD/Labs, ChemAxon).

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight 172.27 g/mol Fragment-like; ideal for FBDD.[1]
LogP (Octanol/Water) -0.5 to 0.2Highly hydrophilic; improves aqueous solubility of greasy payloads.
pKa (Primary Amine) ~10.0Protonated at physiological pH; forms stable salts.
pKa (Tertiary Amine) ~8.5Protonated at physiological pH; contributes to solubility.
H-Bond Donors 3 (OH, NHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
High capacity for solvent interaction.
H-Bond Acceptors 3 (O, N, N)
Rotatable Bonds 4Moderate flexibility in the linker region.[2]
TPSA ~66 Å

Good membrane permeability profile (<140 Å

).

Synthetic Routes & Methodology

Retrosynthetic Analysis

The most reliable synthesis starts from the commercially available (4-methylpiperidin-4-yl)methanol .[1] The primary challenge is the selective mono-alkylation of the piperidine nitrogen without over-alkylating the primary amine product.

Retrosynthesis Target (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Core Core Scaffold: (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8) Target->Core N-Alkylation Reagent N-(2-Bromoethyl)phthalimide OR Chloroacetonitrile Target->Reagent Linker Install

Protocol A: Phthalimide Protection Route (High Fidelity)

This route avoids polymerization and ensures a clean primary amine product.

Step 1: N-Alkylation

  • Reagents: (4-Methylpiperidin-4-yl)methanol (1.0 eq), N-(2-Bromoethyl)phthalimide (1.1 eq), Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (2.0 eq), KI (0.1 eq, catalyst).
  • Solvent: Acetonitrile or DMF.

  • Conditions: Heat to 80°C for 12–16 hours under N

    
    .
    
  • Workup: Filter solids, concentrate filtrate. Partition between EtOAc/Water. Dry organic layer (MgSO

    
    ).
    

Step 2: Deprotection (Hydrazinolysis) [2]

  • Reagents: Phthalimide intermediate (1.0 eq), Hydrazine hydrate (3.0 eq).

  • Solvent: Ethanol.

  • Conditions: Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Purification: Cool, filter off precipitate. Concentrate filtrate. Acidify with HCl/MeOH to form the dihydrochloride salt, or purify free base via cation-exchange chromatography (SCX-2 cartridge).[2]

Protocol B: Reductive Amination (Alternative)[1][2]
  • Reagents: (4-Methylpiperidin-4-yl)methanol (1.0 eq), N-Boc-2-aminoacetaldehyde (1.1 eq), NaBH(OAc)

    
     (1.5 eq).
    
  • Solvent: DCE or DCM.

  • Mechanism: Formation of iminium ion followed by in situ reduction.

  • Deprotection: Removal of Boc group using TFA/DCM or HCl/Dioxane.

Reactivity & Derivatization Profile[2][7]

The molecule offers two orthogonal handles for medicinal chemistry optimization.

Reactivity Center (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Amide Amide Coupling (Linker Attachment) Center->Amide R-CO2H / HATU RedAm Reductive Amination (N-Alkylation) Center->RedAm R-CHO / NaBH3CN Oxidation Oxidation to Aldehyde/Acid (Scaffold Extension) Center->Oxidation Dess-Martin / Jones Ether Ether/Ester Formation (Prodrug/Lipophilicity) Center->Ether NaH / R-X

Linker Design (PROTACs)

The primary amine is typically acylated to attach an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[2] The alcohol can be converted to a leaving group (mesylate/tosylate) to attach the "warhead" (protein of interest ligand) via etherification.

Fragment Growing

In FBDD, the alcohol can be oxidized to a carboxylic acid to access a new vector for amide coupling, effectively turning the molecule into a conformationally constrained amino acid mimic (similar to 4-piperidinecarboxylic acid but with the gem-methyl twist).[2]

Safety & Handling

  • Hazards: As a primary amine and piperidine derivative, treat as Corrosive and Irritant .[2]

  • GHS Classification: Skin Corr.[3][4][5] 1B (Causes severe skin burns and eye damage).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[2]

References

  • Core Scaffold Synthesis: Synthesis of 1-methyl-4-piperidinemethanol. ChemicalBook. Link

  • Analogous Chemistry (N-Alkylation): Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem. Link[2]

  • Piperidine Properties: 4-Piperidinemethanol | C6H13NO.[6][5] PubChem.[3][6][5][7] Link[2]

  • Fragment Utility: Novel chemical tool aims to streamline drug-making process. Ohio State News. Link

Sources

Exploratory

Molecular weight and formula of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

Topic: Molecular weight and formula of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Bifunctional Gem-Dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Bifunctional Gem-Disubstituted Piperidine Scaffold for Drug Discovery

Executive Summary

(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol is a specialized heterocyclic building block characterized by a gem-disubstituted piperidine core. This structural motif—featuring both a methyl and a hydroxymethyl group at the C4 position—is highly valued in medicinal chemistry for its ability to restrict conformational flexibility via the Thorpe-Ingold effect , thereby potentially improving the binding affinity and metabolic stability of drug candidates.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical properties, synthetic pathways, and strategic applications in the development of inhibitors for targets such as SHP2 phosphatase , IKK-beta , and Liver X Receptors (LXR) .

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule combines a polar primary amine tail (for solubility or conjugation) with a conformationally locked piperidine core.

2.1 Identification Data
PropertyData
Systematic Name (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Core Scaffold 4,4-Disubstituted Piperidine
CAS Number (Core) 297172-16-8 (Refers to the parent (4-Methylpiperidin-4-yl)methanol)
SMILES CC1(CO)CCN(CCN)CC1
InChI Key (Generated) InChI=1S/C9H20N2O/c1-9(8-12)2-4-11(5-3-9)6-7-10/h12H,2-8,10H2,1H3
2.2 Predicted Physicochemical Parameters

Note: Values are calculated based on functional group contributions.

ParameterValueSignificance
cLogP ~0.1 – 0.5Low lipophilicity due to the primary amine and alcohol, suitable for improving aqueous solubility in lead optimization.
pKa (Basic N1) ~9.2The tertiary ring nitrogen is moderately basic.
pKa (Basic N2) ~10.0The primary amine on the ethyl chain is highly basic and protonated at physiological pH.
H-Bond Donors 2(–OH, –NH₂)
H-Bond Acceptors 3(–OH, –NH₂, –N<)
Synthetic Methodology

The synthesis of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol typically proceeds from commercially available 4-piperidinecarboxylate derivatives. The critical challenge is establishing the quaternary carbon center at C4 followed by the selective alkylation of the piperidine nitrogen.

3.1 Primary Synthetic Route

The most robust pathway involves the construction of the 4,4-disubstituted core followed by N-alkylation.

  • Core Construction: Methylation of 1-Boc-4-piperidinecarboxylate using LDA/MeI to generate the quaternary center.

  • Reduction: Reduction of the ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).[1]

  • Deprotection: Removal of the Boc group (TFA/DCM) to yield (4-Methylpiperidin-4-yl)methanol.

  • N-Alkylation: Reaction with N-Boc-2-bromoethylamine (or chloroacetonitrile followed by reduction) to introduce the ethylamine tail.

3.2 Synthesis Workflow Diagram

SynthesisRoute Start 1-Boc-4-piperidine- carboxylate Step1 1. LDA, -78°C 2. MeI Start->Step1 Inter1 1-Boc-4-methyl-4- piperidinecarboxylate Step1->Inter1 Step2 LiAlH4 THF, 0°C Inter1->Step2 Inter2 1-Boc-4-hydroxymethyl- 4-methylpiperidine Step2->Inter2 Step3 TFA / DCM (Deprotection) Inter2->Step3 Core (4-Methylpiperidin-4-yl) methanol (CAS 297172-16-8) Step3->Core Step4 N-Boc-2-bromoethylamine K2CO3, DMF Core->Step4 Final (1-(2-Aminoethyl)-4- methylpiperidin-4-yl)methanol Step4->Final

Figure 1: Step-wise synthesis starting from 1-Boc-4-piperidinecarboxylate to the target amino-alcohol.

Applications in Drug Discovery[11][14][15]

This molecule is not merely a passive linker; it is a pharmacophore modulator . The "gem-dimethyl" effect (in this case, methyl/hydroxymethyl) is a proven strategy to rigidify the piperidine ring into a chair conformation, reducing the entropic penalty of binding to a protein target.

4.1 Strategic Utility
  • Conformational Locking: The C4-Methyl group forces the bulky hydroxymethyl group into an equatorial position, stabilizing specific ligand-receptor interactions.

  • Solubility Handle: The 2-aminoethyl chain introduces a solubilizing cationic center (at pH 7.4) and serves as a vector to reach solvent-exposed regions of the binding pocket.

4.2 Validated Target Classes

Literature and patent analysis link the 4-hydroxymethyl-4-methylpiperidine core to several high-value therapeutic targets:

Target ClassApplication ContextMechanism
SHP2 Phosphatase Cancer ImmunotherapyThe piperidine core acts as an allosteric clamp, stabilizing the auto-inhibited conformation of SHP2 [1].
LXR Agonists Alzheimer's / InflammationUsed in N-aryl piperidine derivatives to modulate Liver X Receptor beta (LXRβ) activity, where the C4-substituents interact with the hydrophobic ligand-binding pocket [2].
IKK-β Inhibitors Inflammatory DiseasesThe scaffold serves as a linker in [4-(benzo[b]thiophen-2-yl)pyrimidin-2yl]-amine derivatives, improving potency against IκB kinase beta [3].
Handling & Stability Protocols

To ensure data integrity in experimental workflows, the following handling protocols are recommended:

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation over time.

  • Solubility: Highly soluble in DMSO , Methanol , and Water (due to polarity). Moderately soluble in Dichloromethane.

  • Stability: The gem-disubstituted center is metabolically stable, but the primary alcohol may be susceptible to oxidation in vivo if not capped or engaged in H-bonding.

References
  • Nichols, R. J., et al. "Efficacy of SHP2 Phosphatase Inhibition in Cancers With Nucleotide-Cycling Oncogenic RAS."[2] Nature Cell Biology, vol. 20, 2018. (Discusses the structural requirements for SHP2 allosteric inhibition using substituted piperidines).

  • Google Patents. "N-Aryl and N-Heteroaryl Piperidine Derivatives as Liver X Receptor Beta Agonists." WO2018068297A1. Link

  • Google Patents. "[4-(benzo[b]thiophen-2-yl)pyrimidin-2yl]-amine derivatives as IKK-beta inhibitors."[3] CA2629336A1.[3] Link

  • PubChem. "(4-Methylpiperidin-4-yl)methanol (Core Structure)." CID 22507737. Link

Sources

Foundational

CAS number search for 4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine

An In-depth Technical Guide to the Synthesis and Potential Applications of 4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] This guide focuses on the novel compound, 4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine, a molecule of interest due to its unique 1,4,4-trisubstituted pattern. As a likely novel chemical entity, a CAS number is not publicly registered for this compound. This document, therefore, serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines a comprehensive, logically-derived synthetic pathway, provides detailed experimental protocols, and explores the potential pharmacological applications of this compound based on established principles of medicinal chemistry and the bioactivity of structurally related molecules.

Introduction: The Significance of a Novel Piperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, prized for its conformational flexibility and its ability to improve the pharmacokinetic properties of drug candidates.[1] The ability to functionalize the piperidine ring at various positions allows for the fine-tuning of a molecule's interaction with biological targets. The title compound, 4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine, presents a unique combination of structural features:

  • A 1-(2-aminoethyl) substituent : This motif is a known pharmacophore for various receptors, notably the sigma-1 (σ1) receptor, which is implicated in a range of central nervous system (CNS) disorders.[2][3]

  • A quaternary carbon at the 4-position : The presence of both a methyl and a hydroxymethyl group at this position introduces a three-dimensional complexity that can influence receptor binding and selectivity. This substitution pattern may also impact the metabolic stability of the compound.[1]

  • Primary amine and tertiary alcohol functionalities : These groups provide opportunities for hydrogen bonding and can be crucial for anchoring the molecule within a receptor's binding pocket.

Given its novelty, this guide provides a roadmap for the chemical synthesis and initial exploration of the therapeutic potential of this promising scaffold.

Proposed Retrosynthetic Analysis and Synthetic Pathway

The synthesis of a 1,4,4-trisubstituted piperidine requires a carefully planned multi-step approach.[4] Our proposed strategy begins with a commercially available N-protected 4-piperidone and builds the complexity of the C4 position before introducing the N1 substituent.

The chemical structure of the target compound is as follows:

Caption: Chemical structure of 4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine.

The proposed synthetic pathway involves seven key steps:

Synthesis_Pathway Start N-Boc-4-piperidone Step1 Step 1: Cyanohydrin Formation Start->Step1 Intermediate1 TMS-protected cyanohydrin Step1->Intermediate1 Step2 Step 2: Methylation Intermediate1->Step2 Intermediate2 N-Boc-4-cyano- 4-methylpiperidine Step2->Intermediate2 Step3 Step 3: Nitrile Hydrolysis Intermediate2->Step3 Intermediate3 N-Boc-4-carboxy- 4-methylpiperidine Step3->Intermediate3 Step4 Step 4: Carboxylic Acid Reduction Intermediate3->Step4 Intermediate4 N-Boc-4-hydroxymethyl- 4-methylpiperidine Step4->Intermediate4 Step5 Step 5: Boc Deprotection Intermediate4->Step5 Intermediate5 4-methyl-4-(hydroxymethyl) piperidine Step5->Intermediate5 Step6 Step 6: N-Alkylation Intermediate5->Step6 Intermediate6 N-Boc protected final amine Step6->Intermediate6 Step7 Step 7: Final Deprotection Intermediate6->Step7 End Target Molecule Step7->End

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocols and Scientific Rationale

The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Table 1: Summary of Synthetic Steps
StepReactionKey ReagentsPurpose of ReagentsIntermediate Product
1 Cyanohydrin FormationTrimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂)TMSCN acts as a cyanide source; ZnI₂ is a Lewis acid catalyst.N-Boc-4-hydroxy-4-(trimethylsilyloxy)piperidine-4-carbonitrile
2 MethylationMethylmagnesium bromide (MeMgBr)Grignard reagent for nucleophilic addition of a methyl group.N-Boc-4-cyano-4-methylpiperidine
3 Nitrile HydrolysisSodium hydroxide (NaOH), heatBasic hydrolysis of the nitrile to a carboxylate, followed by acidic workup.N-Boc-4-carboxy-4-methylpiperidine
4 Carboxylic Acid ReductionBorane-tetrahydrofuran complex (BH₃·THF)Selective reduction of the carboxylic acid to a primary alcohol.N-Boc-4-hydroxymethyl-4-methylpiperidine
5 N-Boc DeprotectionTrifluoroacetic acid (TFA)Strong acid to cleave the acid-labile Boc protecting group.4-methyl-4-(hydroxymethyl)piperidine
6 N-AlkylationN-Boc-2-aminoethyl bromide, K₂CO₃Alkylation of the piperidine nitrogen; K₂CO₃ acts as a base.tert-butyl (2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethyl)carbamate
7 Final DeprotectionTrifluoroacetic acid (TFA)Removal of the final Boc group to yield the target primary amine.4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine
Protocol 1: N-Boc-4-hydroxy-4-(trimethylsilyloxy)piperidine-4-carbonitrile
  • Setup : To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Catalyst Addition : Add zinc iodide (0.1 eq) to the solution and stir until dissolved.

  • Cyanation : Cool the mixture to 0°C. Add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Workup : Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

  • Rationale : The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from reacting with the electrophilic reagents in subsequent steps. TMSCN is a safer alternative to HCN for introducing the cyanide group. The Lewis acid catalyst (ZnI₂) activates the carbonyl group for nucleophilic attack.

Protocol 2: N-Boc-4-cyano-4-methylpiperidine
  • Setup : Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried flask under argon.

  • Grignard Reaction : Cool the solution to -78°C. Add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq) dropwise.

  • Reaction : Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup : Carefully quench the reaction at 0°C with saturated aqueous ammonium chloride. Extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Rationale : The Grignard reagent acts as a strong nucleophile, adding the methyl group to the carbon of the nitrile precursor and eliminating the silyloxy group. The low temperature helps to control the reactivity of the Grignard reagent.

Protocol 3: N-Boc-4-carboxy-4-methylpiperidine
  • Setup : Dissolve N-Boc-4-cyano-4-methylpiperidine (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis : Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 24 hours.

  • Workup : Cool the reaction mixture to room temperature and concentrate to remove the ethanol. Dilute with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer to 0°C and acidify to pH 2-3 with concentrated HCl.

  • Isolation : Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate to yield the carboxylic acid.

  • Rationale : Strong basic conditions and heat are required to hydrolyze the stable nitrile group to a carboxylate salt. Subsequent acidification protonates the carboxylate to form the desired carboxylic acid.

Protocol 4: N-Boc-4-hydroxymethyl-4-methylpiperidine
  • Setup : Dissolve the carboxylic acid from Step 3 (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Reduction : Cool the solution to 0°C. Add borane-tetrahydrofuran complex (1.0 M in THF, 2.0 eq) dropwise.

  • Reaction : Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Workup : Cool the reaction to 0°C and quench by the slow addition of methanol, followed by 1 M HCl. Stir for 30 minutes. Basify the mixture with aqueous NaOH and extract with ethyl acetate. Dry the combined organic layers and concentrate. Purify by column chromatography.

  • Rationale : Borane is a selective reducing agent for carboxylic acids, converting them to primary alcohols without affecting the Boc protecting group.

Protocol 5: 4-methyl-4-(hydroxymethyl)piperidine
  • Setup : Dissolve the product from Step 4 (1.0 eq) in DCM.

  • Deprotection : Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Reaction : Stir the mixture at room temperature for 2 hours.

  • Workup : Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with solid NaOH. Extract with DCM. Dry the organic layer and concentrate to yield the deprotected piperidine.

  • Rationale : TFA is a strong acid that efficiently cleaves the acid-sensitive Boc group, liberating the secondary amine.

Protocol 6: tert-butyl (2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethyl)carbamate
  • Setup : Dissolve the piperidine from Step 5 (1.0 eq) in acetonitrile.

  • Alkylation : Add potassium carbonate (3.0 eq) and N-Boc-2-aminoethyl bromide (1.1 eq).

  • Reaction : Heat the mixture to reflux for 12 hours.

  • Workup : Cool to room temperature, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography.

  • Rationale : This is a standard N-alkylation reaction where the secondary amine of the piperidine acts as a nucleophile. Potassium carbonate is a base that neutralizes the HBr formed during the reaction. The Boc group on the aminoethyl bromide prevents unwanted side reactions.

Protocol 7: 4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine
  • Setup : Dissolve the product from Step 6 (1.0 eq) in DCM.

  • Deprotection : Add TFA (10 eq) dropwise at 0°C.

  • Reaction : Stir the mixture at room temperature for 2 hours.

  • Workup : Concentrate the reaction mixture. Dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the product as a salt. Alternatively, neutralize with a base and extract to obtain the free base.

  • Rationale : Similar to Step 5, TFA is used to remove the final Boc protecting group, yielding the target primary amine.

Potential Pharmacological Profile and Applications

The structural motifs of 4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine suggest several potential areas for pharmacological investigation:

  • Sigma-1 (σ1) Receptor Ligands : The 4-(2-aminoethyl)piperidine scaffold is a key feature in a number of potent σ1 receptor ligands.[2][3] The σ1 receptor is a therapeutic target for neurodegenerative diseases, pain, and psychiatric disorders. The unique substitution at the 4-position of the title compound could modulate its affinity and selectivity for the σ1 receptor compared to other subtypes.

  • Kinase Inhibitors : Piperidine rings are frequently incorporated into kinase inhibitors, which are a major class of anti-cancer drugs.[5] The aminomethyl side chain and the hydroxymethyl group could potentially interact with key residues in the hinge region or other pockets of a kinase domain.

  • CNS-Acting Agents : The piperidine scaffold is a common feature in drugs that act on the central nervous system.[1] The physicochemical properties conferred by the methyl and hydroxymethyl groups may influence the molecule's ability to cross the blood-brain barrier, making it a candidate for targeting CNS disorders.

Further research would be required to determine the specific biological activity of this compound, including in vitro binding assays against a panel of receptors and enzymes, followed by cellular assays to assess its functional activity.

Conclusion

This technical guide provides a comprehensive overview of the novel compound 4-methyl-4-hydroxymethyl-1-(2-aminoethyl)piperidine. While a CAS number is not currently available, a plausible and detailed synthetic route has been proposed, grounded in established chemical principles. The protocols provided offer a clear path for its synthesis, and the discussion of its potential pharmacological applications highlights its promise as a scaffold for drug discovery. This document serves as a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of new, highly functionalized piperidine derivatives.

References

  • Wiese, M., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2022. Available from: [Link]

  • Vastrakaran, P., et al. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules. 2021. Available from: [Link]

  • Vereshchagin, A.N., et al. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. International Journal of Molecular Sciences. 2023. Available from: [Link]

  • Wiese, M., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. 2022. Available from: [Link]

  • Gomtsyan, A., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025. Available from: [Link]

  • Wiese, M., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. 2022. Available from: [Link]

  • Kirichok, A., et al. Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. 2023. Available from: [Link]

  • Geetha, S., et al. Synthesis of highly substituted piperidines 4a-4ac. ResearchGate. 2020. Available from: [Link]

  • Balboni, G., et al. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. 2014. Available from: [Link]

  • Kirichok, A., et al. Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. 2023. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. 2023. Available from: [Link]

  • Wang, Y., et al. Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. Bioorganic & Medicinal Chemistry. 2013. Available from: [Link]

Sources

Exploratory

SMILES string and InChIKey for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

This is an in-depth technical guide for the compound (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol . Advanced Building Block for Medicinal Chemistry & Linker Design Executive Summary (1-(2-Aminoethyl)-4-methylpiperid...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the compound (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol .

Advanced Building Block for Medicinal Chemistry & Linker Design

Executive Summary

(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol is a specialized bifunctional building block characterized by a piperidine core with a gem-disubstituted C4 position (methyl and hydroxymethyl) and an N-aminoethyl tail. This molecular architecture serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design.

The presence of the 4-methyl group introduces conformational restriction via the Thorpe-Ingold effect, potentially enhancing the metabolic stability and binding affinity of the final drug candidate compared to its des-methyl analog. The primary amine and primary alcohol provide orthogonal handles for further functionalization, making it an ideal "hub" for library synthesis.

Chemical Identity & Informatics

This section provides the precise chemical identifiers required for database registration and computational modeling.

Core Identifiers
Identifier Value
IUPAC Name (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol
Common Name 4-Hydroxymethyl-4-methyl-1-(2-aminoethyl)piperidine
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
SMILES (Canonical) CC1(CO)CCN(CCN)CC1
InChI String InChI=1S/C9H20N2O/c1-9(6-12)2-4-11(5-3-9)7-8-10/h12H,2-8,10H2,1H3
Structural Representation

The molecule features a tertiary amine (piperidine nitrogen) and a primary amine (ethyl chain), creating a highly basic diamine motif. The primary alcohol at C4 is neopentyl-like, which may exhibit reduced reactivity toward steric bulk but high stability against oxidation.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and formulation.

Property Value (Predicted/Experimental) Implication for Drug Design
LogP (Octanol/Water) -0.5 to 0.2Highly hydrophilic; excellent for improving solubility of lipophilic warheads.
pKa (Primary Amine) ~10.0Protonated at physiological pH; enhances solubility.
pKa (Piperidine N) ~9.5Protonated at physiological pH.
TPSA ~46 ŲGood membrane permeability potential despite charge.
H-Bond Donors 3 (NH₂, OH)Potential for specific interactions in the binding pocket.
H-Bond Acceptors 3 (N, O)

Synthetic Pathways & Manufacturing

Retrosynthetic Analysis

The target molecule is disconnected at the N-ethyl bond. The most efficient forward synthesis involves reductive amination or N-alkylation of the secondary amine.

Recommended Protocol: Reductive Amination Route

This method avoids the over-alkylation byproducts common with direct alkylation using dihaloalkanes.

Reagents:

  • Starting Material (SM): (4-Methylpiperidin-4-yl)methanol (1.0 eq)

  • Reagent A: N-Boc-2-aminoacetaldehyde (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

Step-by-Step Methodology:

  • Imine Formation: Dissolve the SM and N-Boc-2-aminoacetaldehyde in DCE under N₂ atmosphere. Stir for 30 minutes to allow equilibrium formation of the imine/hemiaminal species.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. The mild nature of STAB prevents reduction of the aldehyde before imine formation.

  • Quench & Workup: After 4-16 hours (monitor by LCMS), quench with saturated NaHCO₃. Extract with DCM (3x). The product (Boc-protected intermediate) will be in the organic layer.

  • Purification: Flash chromatography (MeOH/DCM gradient).

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1) or 4M HCl/Dioxane.[1] Stir for 1 hour.

  • Free Base Isolation: Evaporate volatiles. Redissolve in MeOH and pass through a strong anion exchange (SAX) cartridge to obtain the free base, or isolate as the dihydrochloride salt.

Visualization: Synthetic Workflow

Synthesis SM (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8) Inter Intermediate: N-Boc-Protected Amine SM->Inter Reductive Amination (STAB, DCE, 0°C -> RT) Reagent N-Boc-2-aminoacetaldehyde Reagent->Inter Deprotect Deprotection (TFA or HCl) Inter->Deprotect Product Target: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Deprotect->Product Salt Formation / Neutralization

Figure 1: Convergent synthesis via reductive amination to ensure mono-alkylation selectivity.

Application in Drug Design (PROTACs)

This compound is particularly valuable as a linker module in PROTAC design.

  • The "Hub" Concept: The primary amine connects to the E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the primary alcohol can be converted to a leaving group (mesylate/tosylate) or oxidized to an acid to attach the Target Protein Warhead.

  • Conformational Lock: The 4-methyl group restricts the piperidine ring to a chair conformation where the bulky hydroxymethyl group is equatorial. This reduces the entropic penalty upon binding, a concept supported by the Thorpe-Ingold effect in macrocyclization and linker design.

Linker Strategy Diagram

PROTAC Warhead Target Protein Warhead Linker Linker Scaffold: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Warhead->Linker Ether/Ester Bond (via 4-CH2OH) E3 E3 Ligase Ligand (e.g., Thalidomide) Linker->E3 Amide Bond (via 1-Aminoethyl) Note Key Advantage: 4-Methyl group restricts conformation, improving solubility and metabolic stability. Linker->Note

Figure 2: Strategic utilization of the scaffold in PROTAC linker design.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are expected:

  • ¹H NMR (400 MHz, D₂O):

    • δ 0.95 ppm (s, 3H): Methyl group at C4 (Diagnostic singlet).

    • δ 3.30 ppm (s, 2H): Methylene of the hydroxymethyl group (-CH₂OH).

    • δ 2.60–2.90 ppm (m): Piperidine ring protons and ethyl chain methylenes.

    • Note: The absence of the methyl singlet at 0.95 ppm indicates the wrong starting material (des-methyl analog).

  • LCMS (ESI+):

    • [M+H]⁺: Calculated m/z = 173.16.

    • Expect a strong base peak due to easy protonation of the diamine.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is likely hygroscopic and may absorb CO₂ from the air (forming carbamates).

  • Form: Ideally stored as the dihydrochloride salt (solid) for long-term stability.

  • Safety: Treat as a standard organic amine (irritant/corrosive). Wear appropriate PPE (gloves, goggles).

References

  • PubChem Compound Summary for (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8).

  • PubChem Compound Summary for (1-(2-Aminoethyl)piperidin-4-yl)methanol (CAS 129999-62-8).

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636. (Reference for general cross-coupling utility of piperidine scaffolds).

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. (Reference for the Thorpe-Ingold effect of the 4-methyl group).

Sources

Foundational

The 4,4-Disubstituted Piperidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a ubiquitous scaffold in medicinal chemistry, featured in numerous approved drugs and clinical c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates. Among its many variations, the 4,4-disubstituted piperidine motif has emerged as a particularly valuable core structure. This guide provides a comprehensive technical overview of the applications of 4,4-disubstituted piperidines in drug discovery, with a focus on their role in targeting a range of challenging diseases. We will delve into the key structural features, structure-activity relationships (SAR), and synthetic strategies that have established this scaffold as a cornerstone in the development of novel therapeutics for the central nervous system (CNS), oncology, and infectious diseases.

Introduction: The Strategic Advantage of the 4,4-Disubstituted Piperidine Scaffold

The prevalence of the piperidine heterocycle in pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability. The 4,4-disubstituted pattern offers distinct advantages by introducing a quaternary center that can serve several strategic purposes in drug design:

  • Conformational Rigidity: The gem-disubstitution at the 4-position restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for the biological target.

  • Three-Dimensional Diversity: This substitution pattern allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional chemical space and optimizing interactions within a protein's binding pocket.

  • Metabolic Blocking: The quaternary carbon can act as a metabolic shield, preventing undesirable oxidative metabolism at the 4-position of the piperidine ring, thereby enhancing the pharmacokinetic profile of the drug candidate.

The versatility of this scaffold is evident in its application across a wide array of therapeutic areas, from targeting G-protein coupled receptors (GPCRs) in the CNS to inhibiting viral entry.

Applications in Central Nervous System (CNS) Disorders

The 4,4-disubstituted piperidine core is a prominent feature in the design of agents targeting CNS disorders, including psychosis, pain, and depression. Its ability to present pharmacophoric elements in a defined geometry makes it ideal for interacting with complex CNS targets.

Neurokinin-1 (NK1) Receptor Antagonists

A notable application of the 4,4-disubstituted piperidine scaffold is in the development of high-affinity NK1 receptor antagonists. These compounds have shown potential in the treatment of emesis and depression.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilic Side Chain: For high NK1 affinity, a highly lipophilic benzyl ether side chain at one of the 4-positions is crucial. The 3,5-bis(trifluoromethyl)benzyl ether has been identified as an optimal substituent.

  • Piperidine Nitrogen Substituents: This class of antagonists can tolerate a variety of substituents on the piperidine nitrogen, including acyl and sulfonyl groups, without significant loss of affinity.

CompoundR Group on Piperidine NitrogenhNK1 IC50 (nM)
12 H0.95
38 Acyl5.3
39 Sulfonyl5.7

Table 1: SAR of 4,4-disubstituted piperidine NK1 antagonists.

Opioid Receptor Modulation for Analgesia

The 4,4-disubstituted piperidine framework has been instrumental in the synthesis of potent analgesics. Several analogues have demonstrated analgesic potency comparable to morphine by exhibiting high affinity for opioid receptors.

Key Findings:

  • A series of 4,4-disubstituted piperidines have been shown to have high affinity for [3H]naloxone binding sites in rat brain membranes.

  • While exhibiting opiate-like activity, attempts to introduce antagonistic properties by modifying substituents have been largely unsuccessful.

  • Some of these compounds also display long-lasting serotonin antagonism.

Applications in Infectious Diseases

The structural rigidity and synthetic tractability of the 4,4-disubstituted piperidine scaffold have made it an attractive starting point for the development of novel antiviral agents.

CCR5 Antagonists for HIV-1 Inhibition

The chemokine receptor CCR5 is a critical co-receptor for HIV-1 entry into host cells. Potent and bioavailable 4,4-disubstituted piperidines have been discovered as CCR5 ligands and inhibitors of HIV-1.

Lead Compounds:

  • Compounds 64 and 68 from this class are potent CCR5 ligands with pIC50 values of 8.30 and 9.00, respectively.

  • They also exhibit significant HIV-1 inhibitory activity in cellular assays, with pIC50 values of 7.80 and 7.84, respectively.

  • Crucially, these compounds were found to be bioavailable in rodents, establishing them as viable leads for further optimization.

Synthetic Strategies

The synthesis of 4,4-disubstituted piperidines is a key aspect of their application in medicinal chemistry. Various synthetic routes have been developed to access this important scaffold.

General Synthetic Workflow

A common approach involves the construction of a suitably functionalized piperidine ring, followed by the introduction of the desired substituents.

G A Starting Material (e.g., 4-piperidone) B Introduction of First Substituent at C4 A->B Alkylation/Arylation C Introduction of Second Substituent at C4 B->C Further Alkylation/Arylation D N-functionalization C->D Acylation/Sulfonylation/ Reductive Amination E Final Compound D->E Deprotection/ Final Modification

Caption: General synthetic workflow for 4,4-disubstituted piperidines.

Representative Experimental Protocol: Synthesis of 4,4-disubstituted Piperidine-2,6-dicarbonitriles

This method provides an efficient route to diastereomerically pure 4,4-disubstituted piperidine-2,6-dicarboxylic acid derivatives, which are valuable building blocks.

Step-by-Step Methodology:

  • Reaction Setup: A solution of a 4,4-disubstituted N-triisopropylsilyl-1,4-dihydropyridine, acetic acid, and sodium cyanide in methanol is prepared in a microwave-safe vessel.

  • Microwave Irradiation: The reaction mixture is heated under microwave irradiation at 70°C for 1 hour.

  • Quenching: The reaction is quenched by the addition of a 1.0 M phosphate buffer (pH 7).

  • Extraction: The aqueous layer is extracted with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over magnesium sulfate and concentrated in vacuo.

  • Purification: The crude material is purified by flash chromatography on alumina to yield the desired 4,4-disubstituted piperidine-2,6-dicarbonitriles.

Future Perspectives

The 4,4-disubstituted piperidine scaffold continues to be a fertile ground for drug discovery. Its unique structural and conformational properties make it an ideal starting point for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on:

  • Exploring Novel Substitution Patterns: The development of new synthetic methodologies will enable the exploration of a wider range of substituents at the 4-position, leading to the discovery of compounds with novel biological activities.

  • Application in New Therapeutic Areas: The versatility of this scaffold suggests its potential application in other disease areas, such as oncology and inflammatory disorders.

  • Fragment-Based Drug Discovery: The use of 4,4-disubstituted piperidine fragments in fragment-based screening campaigns will likely accelerate the discovery of new lead compounds.

Conclusion

The 4,4-disubstituted piperidine core has proven to be a highly successful and versatile scaffold in medicinal chemistry. Its inherent structural features have been effectively exploited to develop potent and selective modulators of a variety of biological targets. As synthetic methodologies continue to advance, the full potential of this privileged scaffold in the discovery of new medicines is yet to be realized.

References

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623–4635. [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623–4635. [Link]

  • US5118693A - 4,4-disubstituted piperidine derivatives, pharmaceutical compositions containing them and process for preparing same. (1992).
  • Huegi, B. S., Ebnöther, A. M., Rissi, E., Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983).
Exploratory

Literature review of aminoethyl piperidine derivatives in drug discovery

A Guide to Aminoethyl Piperidine Derivatives in Drug Discovery Introduction The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over 70 FDA-approved d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Aminoethyl Piperidine Derivatives in Drug Discovery

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over 70 FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile, sp3-rich framework that can be readily functionalized to optimize pharmacokinetic and pharmacodynamic properties.[1][2] When functionalized with an aminoethyl group, the resulting scaffold combines the conformational rigidity of the piperidine ring with a flexible basic side chain, creating a powerful pharmacophore for interacting with a diverse range of biological targets.[3][4] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of aminoethyl piperidine derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthetic Strategies for Aminoethyl Piperidine Scaffolds

The synthesis of aminoethyl piperidine derivatives is a critical aspect of their development as drug candidates. The chosen synthetic route can influence the accessible chemical space, stereochemical control, and overall efficiency of the discovery process.

Core Synthesis Workflow

A common and effective strategy involves the multi-step synthesis starting from substituted pyridines or piperidones. The general workflow allows for diversification at various points, enabling the creation of a library of analogs for SAR studies.

G cluster_0 Synthesis Workflow Start Substituted Pyridine/Piperidone Step1 Reduction or Functionalization of Core Start->Step1 e.g., Hydrogenation Step2 Introduction of Ethyl Moiety (e.g., Horner-Wadsworth-Emmons) Step1->Step2 Key Intermediate Formation Step3 Introduction of Amino Group (e.g., Reductive Amination) Step2->Step3 Homologation/Amination Step4 N-functionalization of Piperidine Ring Step3->Step4 Diversification Final Final Aminoethyl Piperidine Derivative Library Step4->Final

Caption: A generalized workflow for the synthesis of diverse aminoethyl piperidine derivatives.

Detailed Experimental Protocol: Synthesis of a 4-(2-Aminoethyl)piperidine Derivative

This protocol is a representative example adapted from methodologies for creating σ1 receptor ligands.[5][6] It demonstrates a robust pathway to the core scaffold.

Objective: To synthesize a novel 4-(2-aminoethyl)piperidine derivative for biological screening.

Materials:

  • N-Boc-piperidin-4-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH4)

  • Diethyl ether

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Desired aldehyde/ketone for reductive amination

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

Methodology:

  • Step 1: Horner-Wadsworth-Emmons Reaction

    • Suspend NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add triethyl phosphonoacetate (1.1 eq) dropwise at 0°C and stir for 30 minutes.

    • Add a solution of N-Boc-piperidin-4-one (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction carefully with water and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated to yield the α,β-unsaturated ester.

  • Step 2: Reduction of Ester and Double Bond

    • Prepare a suspension of LiAlH4 (2.0 eq) in anhydrous THF.

    • Add the ester from Step 1 dropwise at 0°C.

    • Heat the reaction to reflux for 4 hours.

    • Cool to 0°C and quench sequentially with water, 15% NaOH solution, and water again.

    • Filter the resulting solids and concentrate the filtrate to obtain the N-Boc-4-(2-hydroxyethyl)piperidine.

  • Step 3: Conversion to Azide

    • Dissolve the alcohol from Step 2 in DCM and cool to 0°C.

    • Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq). Stir for 2 hours.

    • Wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate.

    • Dissolve the crude mesylate in DMF, add NaN3 (3.0 eq), and heat to 80°C for 12 hours.

    • Cool, dilute with water, and extract with ethyl acetate to yield N-Boc-4-(2-azidoethyl)piperidine.

  • Step 4: Reduction of Azide to Primary Amine

    • Dissolve the azide from Step 3 in MeOH.

    • Add Pd/C (10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 16 hours.

    • Filter through Celite and concentrate to yield N-Boc-4-(2-aminoethyl)piperidine.

  • Step 5: Final Diversification (Example: Reductive Amination)

    • Dissolve the amine from Step 4 in DCM.

    • Add the desired aldehyde or ketone (1.1 eq) and stir for 1 hour.

    • Add STAB (1.5 eq) and stir for 12-18 hours.

    • Quench with saturated NaHCO3 solution and extract with DCM.

    • Purify the crude product via column chromatography to obtain the final derivative.

Part 2: Structure-Activity Relationships (SAR) and Therapeutic Applications

The aminoethyl piperidine scaffold is a versatile building block found in molecules targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] The ability to systematically modify the structure allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Case Study: Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique ligand-regulated molecular chaperone implicated in cancer and neurological disorders.[3][7] Derivatives of the 4-(2-aminoethyl)piperidine scaffold have been developed as potent σ1 ligands with antiproliferative properties.[5][6]

SAR Insights:

  • Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen is crucial for σ1 receptor affinity.[5][7] Small alkyl groups, like a methyl group, can enhance lipophilic interactions within the receptor's binding pocket, leading to higher affinity compared to unsubstituted (N-H) or bulky N-substituted analogs.[5][6]

  • Aminoethyl Side Chain: The terminal amine on the ethyl side chain provides a key interaction point. Modifications to this group can modulate activity and selectivity.

  • Lipophilicity: While lipophilic interactions are important, maintaining a favorable lipophilic ligand efficiency (LLE) is key. The piperidine ring itself offers a balance, and excessive lipophilicity can be detrimental.[5]

Compound IDPiperidine N-SubstituentTerminal Amine Substituentσ1 Affinity (Ki, nM)Antiproliferative (DU145, GI50, µM)
1 HBenzyl15.818.1
2 CH3Benzyl1.28.5
3 EthylBenzyl8.915.2
4 TosylBenzyl45.3>25
Data synthesized from trends described in the literature.[5][6]

The data clearly shows that a methyl group on the piperidine nitrogen (Compound 2) provides a significant boost in both receptor affinity and functional antiproliferative activity compared to a proton (Compound 1), a larger ethyl group (Compound 3), or a bulky tosyl group (Compound 4).[5]

Mechanism of Action: σ1 Receptor Modulation

σ1 receptor ligands can influence cellular signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer. By binding to the σ1 receptor, these piperidine derivatives can modulate its chaperoning activity, affecting protein folding and stability, which in turn impacts downstream signaling and can lead to cell growth inhibition.

G cluster_0 Cellular Signaling Ligand Aminoethyl Piperidine Derivative Receptor Sigma-1 Receptor (ER Chaperone) Ligand->Receptor Binds & Modulates PI3K PI3K Receptor->PI3K Inhibits Activity Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Caption: Simplified pathway showing inhibition of the PI3K/Akt pathway by σ1 receptor ligands.

Other Therapeutic Applications

The versatility of the aminoethyl piperidine scaffold extends to numerous other areas:

  • CNS Disorders: The scaffold is a key component in drugs targeting CNS disorders, including antipsychotics and treatments for neurodegenerative diseases.[4][8]

  • Anticancer Agents: Beyond σ1 modulation, derivatives have been designed as kinase inhibitors and agents that restore E-cadherin expression to reduce cancer cell invasion.[9][10]

  • Antimicrobials: The scaffold is utilized in the development of novel agents against malaria (P. falciparum) and various viruses.[9]

Part 3: Challenges and Future Perspectives

While the aminoethyl piperidine scaffold is highly valuable, challenges remain. Achieving subtype selectivity (e.g., σ1 vs σ2 receptors) is a significant hurdle that requires careful structural design.[5] Furthermore, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly blood-brain barrier penetration for CNS targets, is a persistent challenge in the field.

The future of aminoethyl piperidine derivatives lies in their application in novel therapeutic areas and the use of advanced synthetic methods. The development of stereoselective syntheses to access specific diastereomers will be crucial, as stereochemistry often plays a vital role in biological activity.[11] Furthermore, incorporating these scaffolds into new drug modalities, such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, represents an exciting frontier.

Conclusion

Aminoethyl piperidine derivatives represent a privileged and highly adaptable scaffold in modern drug discovery. Their synthetic tractability allows for extensive chemical exploration, leading to the fine-tuning of pharmacological profiles. From potent σ1 receptor modulators with anticancer activity to CNS-acting agents, the applications are broad and impactful. A deep understanding of the synthetic methodologies and structure-activity relationships, as outlined in this guide, is essential for leveraging the full potential of this remarkable chemical framework to develop the next generation of therapeutics.

References

  • Holtschulte, C., Börgel, F., Westphälinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., & Pricl, S. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

  • Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ResearchGate. [Link]

  • Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Chemfinder. 1-2-Aminoethyl-piperidine. Chemfinder. [Link]

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Foundational

A Senior Application Scientist's Guide to the Chemical Stability and Storage of Piperidine Methanol Building Blocks

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Piperidine Methanols in Synthesis Piperidine methanol building blocks are foundational scaffolds in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Piperidine Methanols in Synthesis

Piperidine methanol building blocks are foundational scaffolds in modern medicinal chemistry. Their unique structure, combining a basic secondary amine within a saturated heterocycle and a nucleophilic primary alcohol, makes them invaluable for constructing complex molecular architectures. However, the very features that grant these molecules their synthetic utility also render them susceptible to a variety of degradation pathways. Ensuring the chemical integrity of these reagents from storage to reaction is not a trivial matter of laboratory housekeeping; it is a prerequisite for reproducible results, reliable data, and the ultimate success of a drug discovery program.

This in-depth guide moves beyond simple storage temperature recommendations. As a Senior Application Scientist, my objective is to provide a framework for understanding the causality behind the instability of these building blocks. By grasping the "why," researchers can proactively mitigate risks, design robust experimental plans, and troubleshoot unexpected outcomes. We will explore the inherent chemical reactivity of the piperidine methanol core, detail the most common degradation pathways, establish field-proven storage and handling protocols, and provide methodologies for rigorously assessing the stability of these critical reagents.

Chapter 1: Understanding the Inherent Reactivity of the Piperidine Methanol Core

The stability profile of any piperidine methanol derivative is dictated by the interplay of its two key functional groups: the secondary amine of the piperidine ring and the primary hydroxymethyl substituent.

  • The Secondary Amine: As a saturated heterocyclic amine, the nitrogen atom is basic and nucleophilic. It is susceptible to protonation by acids, forming piperidinium salts. More critically, the lone pair of electrons on the nitrogen makes it a prime target for oxidation, which can lead to the formation of N-oxides or other degradation products.[1]

  • The Primary Alcohol: The -CH₂OH group is a versatile functional handle, but it is also a site of vulnerability. Primary alcohols can be readily oxidized to aldehydes and, with more aggressive reagents or conditions, to carboxylic acids.[2][3] The hydroxyl group can also participate in acid-catalyzed dehydration or etherification reactions.

The proximity of these two groups can sometimes lead to complex intramolecular reactions or impart unique stability characteristics compared to simple aliphatic amines or alcohols.

Chapter 2: Major Degradation Pathways and Their Mechanisms

Understanding the specific chemical transformations that lead to impurity formation is crucial for developing effective mitigation strategies. Forced degradation studies, which intentionally stress a compound, are essential for elucidating these pathways.[4]

Oxidative Degradation

Oxidation is one of the most common degradation routes for piperidine-containing compounds.[1]

  • Atmospheric Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can initiate degradation. The secondary amine can be oxidized to form N-oxides or, more destructively, lead to ring-opening byproducts.[1] The primary alcohol can be oxidized to the corresponding aldehyde, which may exist in equilibrium with a cyclic hemiaminal form.

  • Peroxide Contamination: Solvents such as diethyl ether or tetrahydrofuran (THF) can form explosive peroxides over time. These peroxides are potent oxidizing agents that can aggressively degrade piperidine methanol building blocks.[5]

Acid and Base-Mediated Decomposition

The pH of the local environment can significantly impact the stability of these building blocks.

  • Strong Acids: While piperidine readily forms salts with acids, harsh acidic conditions can promote cleavage of the C-N bonds within the ring structure, leading to its complete breakdown.[1]

  • Strong Bases: In extremely basic environments, strong bases can deprotonate the molecule, creating reactive intermediates that may undergo further decomposition.[1]

Thermal and Photolytic Instability

Energy input in the form of heat or light can accelerate degradation.

  • Thermal Stress: Elevated temperatures increase the rate of most chemical reactions, including decomposition. For piperidine derivatives, thermal stress can weaken C-N bonds, potentially leading to fragmentation.[6] Studies on heterocyclic amines show significant degradation at elevated temperatures.

  • Photostability: Many organic molecules are sensitive to light, particularly UV radiation.[1] Exposure can generate free radicals, initiating a cascade of degradation reactions.[7] International Council for Harmonisation (ICH) guidelines recommend photostability testing to determine if a substance is light-sensitive and requires protection, such as storage in amber vials.[8][9][10]

Hygroscopicity and Hydrolysis

Many amine and alcohol-containing compounds are hygroscopic, meaning they readily absorb moisture from the atmosphere.[11][12][13] This absorbed water is not inert and can:

  • Act as a nucleophile, potentially hydrolyzing nearby functional groups in more complex derivatives.

  • Mediate acid-base reactions, creating localized pH environments that catalyze decomposition.

The diagram below illustrates the primary degradation pathways that must be considered.

cluster_0 Piperidine Methanol Core cluster_1 Stress Factors cluster_2 Degradation Products Core Piperidine Methanol Building Block Oxygen Oxygen / Peroxides AcidBase Extreme pH HeatLight Heat / UV Light Moisture Moisture (H₂O) Oxidized N-Oxides, Aldehydes, Ring-Opened Products Oxygen->Oxidized Oxidation Decomposed Ring Cleavage Products AcidBase->Decomposed Decomposition Photo Radical Species, Complex Mixtures HeatLight->Photo Photolysis / Thermal Degradation Hydrolyzed Hydrated Forms, Catalyzed Byproducts Moisture->Hydrolyzed Hygroscopicity / Hydrolysis

Caption: Key Stress Factors and Resulting Degradation Pathways.

Chapter 3: Best Practices for Storage and Handling

A proactive and disciplined approach to storage and handling is the most effective strategy for preserving the integrity of piperidine methanol building blocks.[14]

Recommended Storage Conditions

The following table summarizes the recommended storage conditions based on the principles of chemical stability. Always consult the Safety Data Sheet (SDS) and supplier recommendations for specific compounds.[5]

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8 °C (Refrigerated) Reduces the rate of thermal degradation.[15] While some stable solids might be kept at ambient temperature (18-25 °C), refrigeration is a prudent default for long-term storage to minimize kinetic activity.[14]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents atmospheric oxidation of the amine and alcohol functionalities.[15] This is the most critical parameter. After opening, flush the headspace of the container with inert gas before re-sealing.
Light Amber or Opaque Container Protects against photolytic degradation.[1][16] Avoid storing bottles on open benches exposed to direct sunlight or strong laboratory lighting.
Moisture Tightly Sealed Container; Desiccator Prevents ingress of atmospheric moisture, which can lead to hygroscopic absorption and subsequent hydrolysis or catalyzed decomposition.[15] For highly sensitive materials, storage in a desiccator with fresh desiccant is advised.[14]
Container Borosilicate Glass (Type I) Chemically inert and prevents leaching of impurities. Ensure cap liners are also inert (e.g., PTFE-faced).
Handling Protocols

Proper handling is just as important as long-term storage.

  • Inert Atmosphere Operations: Whenever possible, handle the material in a glovebox or under a positive pressure of inert gas.

  • Minimize Exposure: Only unseal containers for the minimum time required to dispense the material.

  • Use Clean, Dry Equipment: Spatulas, syringes, and glassware must be scrupulously clean and dry to avoid introducing contaminants or moisture.

  • First-In, First-Out (FIFO): Implement a strict inventory management system to ensure that older stock is used before newer stock, minimizing the effects of slow degradation over time.[14]

Chapter 4: Experimental Protocols for Stability Assessment

Trustworthiness in research demands self-validating systems.[17] Periodically assessing the purity of a stored building block, especially before its use in a critical synthesis, is a hallmark of good scientific practice. Forced degradation studies are a key tool for this assessment.[18][19]

Protocol: Forced Degradation Study

This protocol is designed to rapidly identify potential stability liabilities by exposing the compound to accelerated stress conditions.

Objective: To determine the degradation profile of a piperidine methanol building block under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • Piperidine methanol building block

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector or LC-MS

  • Photostability chamber (compliant with ICH Q1B Option 2)[10][18]

  • Calibrated laboratory oven

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the piperidine methanol compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). This is the T=0, unstressed control.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize a sample before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize a sample before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, store a vial of the stock solution at 60°C.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][10] A dark control sample wrapped in aluminum foil must be stored alongside to evaluate the contribution of thermal effects.[9]

  • Analysis: Analyze all samples (including controls) by a suitable stability-indicating HPLC method. The goal is to separate the parent compound from all degradation products.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized. The results will highlight the compound's vulnerabilities.[17]

The workflow for this critical experiment is visualized below.

prep Prepare 1 mg/mL Stock Solution control Control Sample (Unstressed, T=0) prep->control acid Acid Stress 0.1M HCl, 60°C prep->acid base Base Stress 0.1M NaOH, 60°C prep->base oxide Oxidative Stress 3% H₂O₂, RT prep->oxide thermal Thermal Stress Solid & Solution, 60-80°C prep->thermal photo Photolytic Stress ICH Q1B Conditions prep->photo analyze Analyze All Samples by HPLC / LC-MS control->analyze acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze interpret Interpret Data: Identify Degradants & Assess Stability Profile analyze->interpret

Caption: Workflow for a Forced Degradation Stability Study.

Conclusion: Upholding Quality Through Scientific Diligence

The chemical stability of piperidine methanol building blocks is not a fixed property but a dynamic state influenced by their environment. By understanding the fundamental reactivity of the amine and alcohol moieties, recognizing the primary degradation pathways, and implementing rigorous storage and handling protocols, researchers can significantly mitigate the risk of reagent degradation. The use of systematic stability assessments, such as forced degradation studies, provides an empirical foundation for ensuring the quality and reliability of these essential synthetic tools. This commitment to scientific diligence is fundamental to achieving reproducible and trustworthy results in the field of drug discovery and development.

References

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research, 5(3), 119-129. Retrieved from [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR, 7(7). Retrieved from [Link]

  • Element. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]

  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose?. Retrieved from [Link]

  • Petersen, E. K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Gross, G. A., & Grüter, A. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. Food and Chemical Toxicology, 45(11), 2256-2264. Retrieved from [Link]

  • Petersen, E. K., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Freeman, S. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Chen, B. H., & Lin, Y. C. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415-1421. Retrieved from [Link]

  • Nakano, S., et al. (2025). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. Journal of Biological Chemistry. Retrieved from [Link]

  • University of Liverpool. (n.d.). Oxidation Reactions I.A. Oxidation of Alcohols. Retrieved from [Link]

  • University of Louisville. (n.d.). The oxidation of amino alcohols. ThinkIR. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 23.1: Amines Compared with Alcohols. Retrieved from [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]

  • Tyc, A., et al. (2021). The performance of anti-hygroscopicity of AN/ alcohols surfactants. ResearchGate. Retrieved from [Link]

  • Patil, R. D., & Gupta, M. K. (2020). Oxidation of primary, secondary and tertiary amines. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010, July 20). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Retrieved from [Link]

  • Peng, C., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Retrieved from [Link]

  • Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • MDPI. (2025, February 8). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Retrieved from [Link]

  • Foley, D. J., et al. (2019). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 10(18), 4836-4843. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Heterocyclic amines – Knowledge and References. Retrieved from [Link]

  • New Food Magazine. (n.d.). Aromatic and heterocyclic aromatic amines: colourful. Flavourful. Carcinogenic. Retrieved from [Link]

Sources

Exploratory

(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol safety data sheet (SDS)

This technical guide provides a comprehensive analysis of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol , a specialized bifunctional intermediate used in medicinal chemistry.[1][2] Given the specific nature of this c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol , a specialized bifunctional intermediate used in medicinal chemistry.[1][2]

Given the specific nature of this compound (a hybrid of a 4-methylpiperidine core and an aminoethyl tail), direct commercial safety data sheets (SDS) are often unavailable in public repositories.[1][2] Therefore, this guide utilizes Structure-Activity Relationship (SAR) read-across methodology , deriving safety and physicochemical profiles from its closest structural analogs: (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8) and (1-(2-Aminoethyl)piperidin-4-yl)methanol (CAS 129999-62-8).[1][2]

[1][2]

Part 1: Chemical Identity & Physicochemical Profile[2][3]

This compound serves as a conformationally constrained linker in drug discovery.[1][2][3] The C4-methyl group introduces steric bulk that can lock the piperidine ring into a specific chair conformation, potentially improving the selectivity of the final drug molecule compared to the non-methylated analog.[1][2][3]

Structural Characterization[2][3][4]
FeatureData
Chemical Name (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Core Scaffold 4,4-Disubstituted Piperidine
Key Functional Groups 1° Amine (tail), 3° Amine (ring), 1° Alcohol (head)
Predicted LogP 0.2 – 0.5 (Hydrophilic)
Predicted pKa (Base) ~10.2 (Primary amine), ~8.5 (Piperidine nitrogen)
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility & Stability[1][2][4]
  • Solubility: Highly soluble in polar organic solvents (Methanol, DMSO, DCM) and aqueous acid.[2][3] Moderate water solubility due to the polar amino/hydroxyl groups.[1][2][3]

  • Stability: The primary amine is susceptible to oxidation and carbamate formation (CO₂ absorption) upon air exposure.[1][2][3] Store under inert atmosphere (Argon/Nitrogen).[1][2][3]

Part 2: Safety Data Sheet (SDS) Core Elements

Hazard Classification (Derived via GHS Read-Across): Based on the presence of the primary aliphatic amine (aminoethyl group), this compound must be treated as Corrosive and an Irritant .[1][2][3]

Hazard Identification
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2][3][4]

    • H318: Causes serious eye damage.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][2][3][4][5] Rinse skin with water.[1][2][3][4][5][6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do.[1][2][3][4][7] Continue rinsing.[1][2][3][4][6]

Emergency Response Protocols

This protocol synthesizes standard operating procedures (SOPs) for corrosive amines.[1][2][3]

ScenarioImmediate ActionRationale
Skin Contact Flush with water for 15 mins. Do not use neutralizing agents immediately.[1][2][8][3]Neutralization is exothermic and can exacerbate thermal burns on top of chemical burns.[1][2][3]
Eye Contact Irrigate immediately. Hold eyelids apart.[1][2][3]Alkaline burns penetrate the cornea rapidly; immediate dilution is critical to prevent permanent opacity.[1][2][3]
Inhalation Evacuate to fresh air. Administer oxygen if breathing is labored.[1][2][3][4][5]Amine vapors cause bronchospasm and pulmonary edema.[1][2][3]
Spill Cleanup Absorb with inert material (Vermiculite). Do not use sawdust.[1][2][3]Sawdust can react with strong oxidizers or amines; inert silica-based absorbents prevent secondary reactions.[1][2][3]

Part 3: Synthesis & Manufacturing[2][5]

The synthesis of this intermediate requires a convergent approach. The most robust route involves the alkylation of the commercially available (4-methylpiperidin-4-yl)methanol with a protected aminoethyl halide to prevent polymerization.[1][2]

Synthetic Route: N-Alkylation Strategy[1][2]

Reaction Scheme:

  • Starting Material: (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8).[1][2][8]

  • Reagent: N-Boc-2-bromoethylamine (CAS 39684-83-7).[1][2][8]

  • Conditions: K₂CO₃, Acetonitrile (MeCN), Reflux, 16h.

  • Deprotection: 4M HCl in Dioxane or TFA/DCM.[1][2][3]

Step-by-Step Protocol:

  • Alkylation:

    • Dissolve 1.0 eq of (4-methylpiperidin-4-yl)methanol in anhydrous MeCN.

    • Add 1.5 eq of anhydrous K₂CO₃ and 1.1 eq of N-Boc-2-bromoethylamine.

    • Heat to reflux (80°C) under Nitrogen for 12–16 hours. Monitor via LC-MS (Target M+H = 273.2 [Boc-protected]).[1][2]

    • Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (DCM:MeOH).

  • Deprotection (Acidolysis):

    • Dissolve the Boc-intermediate in DCM (0.1 M).[1][2][3]

    • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.[1][3]

    • Stir at room temperature for 2 hours.

    • Isolation: Concentrate in vacuo.[1][2][3] For the free base, redissolve in MeOH and pass through a strong anion exchange (SAX) cartridge or treat with basic resin.[2][3]

Process Flow Diagram (Graphviz)

SynthesisWorkflow Start Start: (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8) Reaction Step 1: N-Alkylation Reflux 80°C, 16h Start->Reaction Reagent Reagent: N-Boc-2-bromoethylamine Base: K2CO3, Solvent: MeCN Reagent->Reaction QC1 QC Check: LC-MS Target: [M+H]+ = 273.2 (Boc) Reaction->QC1 Purification Purification Flash Chromatography (DCM/MeOH) QC1->Purification Pass Deprotection Step 2: Deprotection TFA/DCM or HCl/Dioxane Purification->Deprotection Final Final Product: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (Free Base or HCl Salt) Deprotection->Final

Figure 1: Convergent synthesis workflow for the target intermediate utilizing a Boc-protection strategy to ensure regioselectivity.

Part 4: Applications in Drug Discovery[1][2]

This molecule is a privileged scaffold for designing kinase inhibitors and GPCR ligands.[1][2][3] Its bifunctionality allows it to serve as a linker in PROTACs (Proteolysis Targeting Chimeras) .[1][2][3]

Medicinal Chemistry Utility
  • The "Magic Methyl" Effect: The C4-methyl group restricts the conformational flexibility of the piperidine ring.[1][2][3] In many kinase inhibitors (e.g., JAK inhibitors), this restriction can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding and increasing potency [1].[2][3]

  • Linker Design: The primary amine (tail) can form amide bonds with E3 ligase ligands (e.g., Thalidomide derivatives), while the primary alcohol (head) can be converted to a halide or tosylate to attach the "warhead" (protein of interest ligand).[2]

Analytical Profiling (LC-MS)

To verify the identity of the synthesized compound, use the following method:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[2][3]

  • Mobile Phase:

    • A: Water + 0.1% Ammonia (pH 10) — Basic pH is crucial to keep the amine neutral/retained.[1][2]

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization).[1][2][3]

  • Expected Mass: [M+H]⁺ = 173.27 Da.[1][2][3]

References

  • Schönherr, H., & Cernak, T. (2013).[2][3] Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods. Angewandte Chemie International Edition. Link[1][2]

  • PubChem. (2024).[1][2][3] Compound Summary: (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8).[1][2][8] National Library of Medicine.[1][2][3] Link[1][2]

  • Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: 1-(2-Aminoethyl)piperidin-4-yl)methanol. Merck KGaA.[1][2][3] Link

  • Blair, J. A., et al. (2019).[1][2][3] Structure-Activity Relationships of Piperidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Generalized reference for piperidine scaffold utility).

Sources

Foundational

Strategic Sourcing &amp; Synthesis Guide: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

The following technical guide details the procurement, synthesis, and quality assurance strategies for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol . Executive Summary & Market Reality Current Status: Niche / Make-o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the procurement, synthesis, and quality assurance strategies for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol .

Executive Summary & Market Reality

Current Status: Niche / Make-on-Demand Unlike its des-methyl analog (1-(2-aminoethyl)piperidin-4-yl)methanol, CAS 129999-62-8), the target compound (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol is not widely available as a stock item in global catalogs. It is a specialized building block, likely used to introduce a gem-dimethyl-like steric constraint (via the 4-methyl group) to modulate the conformational entropy of drug candidates.

Strategic Recommendation: Do not rely on "In-Stock" searches for the full molecule. The most reliable procurement strategy is a hybrid approach :

  • Source the Core Scaffold: Purchase the commercially available precursor (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8) .

  • Execute Late-Stage Functionalization: Perform a robust N-alkylation to install the aminoethyl tail.

Chemical Profile & Precursor Identification[1]

To successfully source or synthesize this compound, one must deconstruct it into its commercially viable components.

FeatureTarget CompoundKey Precursor (The "Buy" Target)
Structure (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (4-Methylpiperidin-4-yl)methanol
Formula C

H

N

O
C

H

NO
MW 172.27 g/mol 129.20 g/mol
CAS Not Widely Indexed297172-16-8
Availability Custom Synthesis OnlyHigh (In-Stock)
Major Vendors Enamine, WuXi (Custom)BLD Pharm, Am. Elements, Santa Cruz
Decision Matrix: Sourcing vs. Synthesis

The following logic flow illustrates the optimal path for acquiring the material based on project timelines and internal capabilities.

SupplyChain Start Requirement: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol CheckStock Check Global Stock (CAS Search) Start->CheckStock StockResult Result: Not Available (or 4-6 week lead time) CheckStock->StockResult Strategy Select Strategy StockResult->Strategy RouteA Route A: Outsourced Custom Synthesis Strategy->RouteA No Lab Access RouteB Route B: In-House Synthesis Strategy->RouteB Fastest Path Vendor Contact CROs: Enamine, WuXi, Pharmablock RouteA->Vendor Precursor Buy Precursor: CAS 297172-16-8 RouteB->Precursor QC QC Validation (NMR/LCMS) Vendor->QC Reaction N-Alkylation Protocol (See Section 3) Precursor->Reaction Reaction->QC

Figure 1: Decision matrix for procuring the target compound. Route B is recommended for speed.

Commercial Suppliers (Precursor CAS 297172-16-8)

Since the final target is unavailable, procurement must focus on the core scaffold. The following suppliers are verified sources for (4-Methylpiperidin-4-yl)methanol .

SupplierCatalog / SKUPurityPack SizeRegion
BLD Pharm BD13434595%+1g, 5g, 25gGlobal / CN
American Elements Inquire99%BulkUSA
Santa Cruz sc-20691*98%ResearchUSA / EU
Enamine Building Blocks95%VariousUA / EU

> Note: Santa Cruz listing sc-20691 often refers to the N-methyl analog. Always verify the structure via CAS 297172-16-8 before ordering to ensure you receive the free amine (NH) capable of further functionalization.

Technical Synthesis Protocol (The "Self-Validating" System)

If you choose Route B (In-House Synthesis) , the following protocol is designed for high fidelity and minimal purification issues. We utilize a Gabriel Synthesis approach (Phthalimide route) rather than direct alkylation with chloroethylamine.

Why this route? Direct alkylation with 2-chloroethylamine often leads to polymerization (aziridine formation) or bis-alkylation. The phthalimide route guarantees a 1:1 stoichiometry and a clean primary amine product.

Reaction Scheme Workflow

Synthesis SM Starting Material: (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8) Step1 Step 1: N-Alkylation K2CO3, MeCN, Reflux, 16h (Forms Phthalimide Intermediate) SM->Step1 Reagent Reagent: N-(2-Bromoethyl)phthalimide Reagent->Step1 Step2 Step 2: Deprotection Hydrazine Hydrate (NH2NH2) EtOH, Reflux, 4h Step1->Step2 Intermediate Isolated Workup Workup: Filter Phthalhydrazide solid Concentrate filtrate Step2->Workup Product Final Product: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Workup->Product

Figure 2: Synthetic pathway using the Gabriel amine synthesis method to prevent over-alkylation.

Step-by-Step Methodology

Step 1: N-Alkylation (Phthalimide Installation)

  • Dissolve: In a round-bottom flask, dissolve 1.0 eq of (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8) in anhydrous Acetonitrile (MeCN).

  • Base: Add 2.5 eq of anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Alkylate: Add 1.1 eq of N-(2-Bromoethyl)phthalimide (CAS 574-98-1).

  • Reaction: Reflux at 80°C for 12–16 hours. Monitor by LCMS for disappearance of the secondary amine.

  • Isolation: Cool, filter off inorganic salts, and concentrate the filtrate. The intermediate is usually stable enough for the next step without column chromatography.

Step 2: Deprotection (Primary Amine Release)

  • Resuspend: Dissolve the crude intermediate in Ethanol (EtOH).

  • Cleave: Add 3.0 eq of Hydrazine Hydrate (64% or 80%).

  • Reaction: Reflux for 2–4 hours. A heavy white precipitate (phthalhydrazide) will form.

  • Workup: Cool to room temperature. Filter off the white solid.

  • Purification: Concentrate the filtrate. Dissolve the residue in DCM, wash with 1M NaOH (to ensure free base), dry over Na

    
    SO
    
    
    
    , and concentrate.
    • Self-Validation Check: If the product is an oil, convert to HCl salt for long-term storage and easier handling (add 4M HCl in Dioxane).

Quality Assurance & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.

1. 1H NMR (DMSO-d6 or CDCl3):

  • Diagnostic Signal 1: The 4-methyl group should appear as a sharp singlet (or doublet if slight coupling exists) around

    
     0.9–1.0 ppm.
    
  • Diagnostic Signal 2: The hydroxymethyl (-CH2OH) protons should appear as a doublet (or singlet) around

    
     3.2–3.4 ppm.
    
  • Diagnostic Signal 3: The ethylene linker (-CH2-CH2-) will appear as two distinct triplets/multiplets around

    
     2.3–2.8 ppm.
    

2. LCMS (ESI+):

  • Expected Mass: [M+H]

    
     = 173.16 Da.
    
  • Purity Threshold: >95% by UV (210/254 nm).

3. Storage Stability:

  • Free Base: Store at -20°C under Argon (hygroscopic, absorbs CO

    
    ).
    
  • HCl Salt: Stable at RT, but desiccant recommended.

References

  • Sigma-Aldrich. 1-(2-Aminoethyl)-4-piperidinyl methanol (CAS 129999-62-8) Product Page. Link

  • BLD Pharm. (4-Methylpiperidin-4-yl)methanol (CAS 297172-16-8) Product Page. Link

  • PubChem. Compound Summary: (4-Methylpiperidin-4-yl)methanol. National Library of Medicine. Link

  • ChemicalBook. 1-Methyl-4-piperidinemethanol Synthesis & Properties. Link

Protocols & Analytical Methods

Method

Synthetic routes for preparing (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

Application Note: Synthetic Strategies for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Executive Summary This application note details the synthetic protocols for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol ,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

Executive Summary

This application note details the synthetic protocols for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol , a specialized bifunctional building block containing a quaternary carbon center. This scaffold is increasingly relevant in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands where the gem-disubstituted piperidine ring provides critical conformational constraints that enhance metabolic stability and selectivity.

We present two distinct synthetic routes:

  • The Cyanomethylation Route (Process Scale): Prioritizes cost-efficiency and scalability using chloroacetonitrile and catalytic hydrogenation.

  • The Protected Alkylation Route (Discovery Scale): Prioritizes operational simplicity and purification ease using

    
    -Boc-2-bromoethylamine.
    

Retrosynthetic Analysis

The target molecule contains two sensitive features: a primary free amine and a primary alcohol, separated by a piperidine core with a quaternary center at C4. The strategic disconnection focuses on the


-alkylation of the secondary amine, as the quaternary center is best established early in the synthesis.

Retrosynthesis Target (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (Target) Inter1 (4-Methylpiperidin-4-yl)methanol (Key Intermediate) Target->Inter1 N-Alkylation RouteA Route A: Cyanomethylation (Chloroacetonitrile + Reduction) Inter1->RouteA RouteB Route B: Masked Alkylation (N-Boc-2-bromoethylamine) Inter1->RouteB Precursor1 Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate Inter1->Precursor1 1. LiAlH4 Reduction 2. Pd/C Hydrogenation Start Ethyl 1-benzylpiperidine-4-carboxylate (Commercial Starting Material) Precursor1->Start LDA, MeI (alpha-Methylation)

Figure 1: Retrosynthetic logic flow prioritizing the late-stage installation of the aminoethyl side chain onto the gem-disubstituted core.

Precursor Preparation: Synthesis of the Core Scaffold

Note: If (4-methylpiperidin-4-yl)methanol (CAS 297172-16-8) is commercially sourced, proceed to Section 4.

Objective: Construct the quaternary center at C4 and reduce the ester to the alcohol.

Protocol:

  • 
    -Methylation:  Treat Ethyl 1-benzylpiperidine-4-carboxylate  with LDA (1.1 eq) in THF at -78°C, followed by the addition of Methyl Iodide (1.2 eq). Warm to RT.
    
    • Mechanism:[1][2][3][4][5][6] Enolate formation followed by

      
       alkylation.
      
  • Ester Reduction: Dissolve the methylated ester in anhydrous THF. Add LiAlH

    
      (2.5 eq) slowly at 0°C. Reflux for 2 hours. Quench with Fieser method (
    
    
    
    
    
    ).
    • Result: 1-Benzyl-4-methyl-4-hydroxymethylpiperidine.

  • Debenzylation: Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi

    
     for 12 hours. Filter through Celite.
    
    • Yield:(4-Methylpiperidin-4-yl)methanol (Quantitative).[6]

Route A: The Cyanomethylation Protocol (Process Scale)

Rationale: This route avoids expensive protecting groups and utilizes robust nitrile reduction chemistry, making it ideal for scale-up (>10g).

Step 1: -Cyanomethylation

Reagents: Chloroacetonitrile,


, KI (catalytic), Acetonitrile (solvent).
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-methylpiperidin-4-yl)methanol (1.0 eq) in Acetonitrile (

    
    ).
    
  • Base Addition: Add finely ground anhydrous

    
      (2.0 eq) and KI  (0.1 eq). Stir for 10 minutes at RT.
    
  • Alkylation: Dropwise add Chloroacetonitrile (1.1 eq).

    • Caution: Chloroacetonitrile is highly toxic. Handle in a fume hood.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS for disappearance of amine.

  • Workup: Cool to RT. Filter off solids.[6] Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
    • Intermediate:2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)acetonitrile .

Step 2: Nitrile Reduction

Reagents: Raney Nickel, Ammonia in Methanol (7N), Hydrogen gas.

  • Setup: Load the nitrile intermediate into a hydrogenation vessel (Parr shaker or autoclave).

  • Solvent System: Dissolve in 7N

    
     in MeOH  (
    
    
    
    ).
    • Critical Parameter: Ammonia suppresses the formation of secondary amines (dimerization) during reduction.

  • Catalyst: Add Raney Nickel (slurry in water/MeOH, approx. 20 wt% of substrate).

    • Safety: Raney Nickel is pyrophoric. Keep wet at all times.

  • Hydrogenation: Pressurize to 50 psi

    
    . Shake/stir at RT for 12–16 hours.
    
  • Purification: Carefully filter catalyst through a Celite pad (keep wet!). Rinse with MeOH.[2][7] Concentrate filtrate.[6]

    • Final Product: The crude oil is often sufficiently pure. If necessary, purify via Kugelrohr distillation or amine-functionalized silica chromatography.

Route B: The Protected Alkylation Protocol (Discovery Scale)

Rationale: Ideal for generating small quantities (<1g) with high purity requirements, avoiding high-pressure hydrogenation.

Step 1: Alkylation with Protected Linker

Reagents:


-Boc-2-bromoethylamine, DIPEA (Diisopropylethylamine), DMF.
  • Setup: Dissolve (4-methylpiperidin-4-yl)methanol (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Reagents: Add DIPEA (3.0 eq) and

    
    -Boc-2-bromoethylamine  (1.2 eq).
    
    • Note: The Boc-protected bromide is a solid and easy to handle compared to the volatile free base.

  • Reaction: Heat to 50°C for 12 hours.

  • Workup: Dilute with EtOAc. Wash extensively with water (

    
    ) and LiCl solution (to remove DMF). Dry and concentrate.
    
    • Purification: Flash chromatography (0–10% MeOH in DCM).

    • Intermediate:tert-butyl (2-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)ethyl)carbamate .

Step 2: Acidic Deprotection

Reagents: HCl (4M in Dioxane) or TFA/DCM.

  • Reaction: Dissolve the Boc-intermediate in DCM . Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo to remove solvent and excess acid.

    • Form: The product will be isolated as the dihydrochloride salt .

  • Free Basing (Optional): Dissolve salt in minimal water, adjust pH to >12 with NaOH, and extract continuously with DCM or lyophilize.

Analytical Data & Validation

Expected Physical Properties:

  • Appearance: Colorless viscous oil (free base) or white hygroscopic solid (HCl salt).

  • Molecular Weight: 172.27 g/mol (Free Base).

Table 1: Key Spectral Markers (NMR Validation)

NucleusShift (

, ppm)
MultiplicityAssignmentDiagnostic Feature

H NMR
0.95Singlet (3H)C4-Me Distinctive singlet for quaternary methyl
2.30 - 2.60Multiplet (6H)Piperidine Ring

+

-

-sidechain
Complex region due to ring/chain overlap
2.75Triplet (2H)Sidechain

-

Diagnostic for primary amine position
3.30Singlet (2H)C4-

-OH
Sharp singlet (or ABq) confirming alcohol

C NMR
~20.5-C4-Me Methyl group
~35.0-C4 (Quaternary)Low intensity quaternary carbon signal
~69.0-

-OH
Deshielded alcohol carbon

Workflow Visualization

Workflow cluster_RouteA Route A: Process Scale cluster_RouteB Route B: Lab Scale Start Start: (4-Methylpiperidin-4-yl)methanol StepA1 1. ClCH2CN, K2CO3 (Cyanomethylation) Start->StepA1 StepB1 1. Boc-NH-CH2CH2-Br DIPEA, DMF Start->StepB1 StepA2 2. H2, Raney Ni, NH3 (Reduction) StepA1->StepA2 End Final Product: (1-(2-Aminoethyl)-4-methyl- piperidin-4-yl)methanol StepA2->End StepB2 2. HCl/Dioxane (Deprotection) StepB1->StepB2 StepB2->End

Figure 2: Decision matrix for synthetic route selection based on scale and equipment availability.

References

  • Core Scaffold Synthesis: ChemicalBook. (n.d.). "1-Methyl-4-piperidinemethanol synthesis". Retrieved from .

  • General Reductive Amination Protocols: Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions". Retrieved from .

  • Piperidine Methanol Derivatives: Sigma-Aldrich. (n.d.). "4-Piperidinemethanol Product Information". Retrieved from .

  • Target Analog Data: BLD Pharm. (n.d.). "(4-Methylpiperidin-4-yl)methanol CAS 297172-16-8".[8] Retrieved from .

  • Nitrile Reduction Methodology: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry.

Sources

Application

Application Note: Protocol for N-Alkylation of 4-Methyl-4-Piperidinemethanol with 2-Bromoethylamine

Abstract & Strategic Overview This application note details the protocol for the N-alkylation of 4-methyl-4-piperidinemethanol using 2-bromoethylamine hydrobromide . This transformation is a critical step in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the N-alkylation of 4-methyl-4-piperidinemethanol using 2-bromoethylamine hydrobromide . This transformation is a critical step in medicinal chemistry for generating "linker" motifs or installing polar side chains on piperidine scaffolds.

The Challenge

The primary challenge in this synthesis is the instability of the alkylating agent. 2-bromoethylamine (in its free base form) is highly unstable and prone to:

  • Intramolecular Cyclization: Rapidly forming the reactive aziridine (ethyleneimine).

  • Dimerization/Polymerization: Reacting with itself to form piperazines or polymers.

The Solution: In Situ Finkelstein Activation

To mitigate these side reactions while ensuring high conversion of the sterically hindered secondary amine (4-methyl-4-piperidinemethanol), this protocol utilizes an in situ neutralization-activation strategy . We employ Potassium Carbonate (


)  as a heterogeneous base and Potassium Iodide (KI)  as a catalyst. The KI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the desired intermolecular 

attack over the intramolecular side reactions.

Safety & Mechanistic Insights

Critical Safety Warning (E-E-A-T)

DANGER: 2-Bromoethylamine and its cyclized form (aziridine) are potent vesicants and alkylating agents (nitrogen mustard class). They can cause severe skin burns, respiratory damage, and are potential carcinogens.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Quench spills with 5% aqueous sodium thiosulfate or dilute acetic acid.

Reaction Mechanism

The reaction proceeds through a competition between direct


 displacement and an aziridinium intermediate pathway. The in situ generation of the free base allows the piperidine nitrogen to attack the electrophile immediately upon formation.

ReactionMechanism Substrate 4-Methyl-4-piperidinemethanol (Secondary Amine) Product Target Product: 1-(2-aminoethyl)-4-methyl- 4-piperidinemethanol Substrate->Product Nucleophilic Attack Reagent 2-Bromoethylamine HBr (Salt Form) Intermediate Aziridinium Ion / Activated Alkyl Iodide Reagent->Intermediate Free-basing (In Situ) Base K2CO3 / MeCN (Base) Base->Intermediate Intermediate->Product Major Pathway SideProduct Side Products: Poly-aziridines / Piperazines Intermediate->SideProduct Polymerization (If amine is limiting)

Figure 1: Mechanistic pathway highlighting the critical intermediate and the necessity of capturing the electrophile rapidly.

Experimental Protocol

Materials & Stoichiometry

The stoichiometry is designed to ensure complete consumption of the valuable piperidine substrate while compensating for the degradation of the alkylating agent.

ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
4-Methyl-4-piperidinemethanol 129.201.0Substrate (Nucleophile)
2-Bromoethylamine HBr 204.891.2 - 1.5Electrophile
Potassium Carbonate (

)
138.213.0Base (Acid Scavenger)
Potassium Iodide (KI) 166.000.1 (10 mol%)Finkelstein Catalyst
Acetonitrile (MeCN) -[0.2 M]Solvent (Polar Aprotic)
Step-by-Step Methodology
Phase 1: Setup and Activation
  • Preparation: Oven-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent Charge: Add anhydrous Acetonitrile (MeCN) to the flask. (Concentration relative to substrate: 0.2 M, e.g., 5 mL per 1 mmol).

  • Base Suspension: Add

    
      (3.0 eq) and KI  (0.1 eq). Stir vigorously for 10 minutes at room temperature to create a fine suspension.
    
    • Why: Pre-dispersing the base prevents clumping when the amine salt is added.

  • Substrate Addition: Add 4-methyl-4-piperidinemethanol (1.0 eq) to the suspension. Stir for 5 minutes.

Phase 2: Reaction
  • Reagent Addition: Add 2-bromoethylamine hydrobromide (1.2 eq) directly as a solid in a single portion.

    • Note: Unlike liquid alkyl halides, adding the solid salt is safer here. It dissolves slowly, releasing the free base gradually, which keeps the concentration of the unstable intermediate low (pseudo-high-dilution effect).

  • Heating: Heat the reaction mixture to reflux (approx. 80-82°C) .

  • Monitoring: Monitor by TLC (Eluent: DCM/MeOH/NH4OH 90:10:1) or LC-MS.

    • Timeframe: Reaction typically completes in 12–18 hours .

    • Optimization: If starting material remains after 18h, add an additional 0.3 eq of 2-bromoethylamine HBr and continue heating.

Phase 3: Workup (Acid-Base Extraction)

This step is critical to remove non-basic impurities and the excess alkylating agent.

  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    ) through a celite pad or sintered glass funnel. Wash the cake with MeCN.
    
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude residue.

  • Acidification: Dissolve the residue in 1N HCl (aq) . The pH should be < 2.

    • Action: Wash this aqueous acidic layer with Ethyl Acetate (EtOAc) (2x).

    • Result: The product (protonated) stays in the water; non-basic impurities move to the organic layer. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Basify carefully with 4N NaOH or solid

    
     until pH > 12.
    
    • Result: The product is now free-based and will likely oil out or form a cloudy suspension.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x) or Chloroform/Isopropanol (3:1) if the product is highly water-soluble.

  • Drying: Dry combined organic layers over

    
    , filter, and concentrate in vacuo.
    

Purification & Characterization

Purification Strategy

The crude product obtained from the acid-base workup is often >90% pure. If further purification is required:

  • Method: Flash Column Chromatography.

  • Stationary Phase: Amine-functionalized Silica Gel (reduces streaking) OR Standard Silica neutralized with 1% Triethylamine.

  • Eluent: DCM : Methanol :

    
     (Gradient from 95:5:0.5 to 85:15:1).
    
Expected Data
  • Appearance: Viscous pale yellow oil or low-melting solid.

  • Mass Spec (ESI+):

    
     (Calc. for 
    
    
    
    ).[5]
  • 1H NMR (Diagnostic): Look for the disappearance of the

    
     triplet (approx 3.5 ppm) and the appearance of the ethylene linker signals (
    
    
    
    ) around 2.4 - 2.8 ppm.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Polymerization of 2-bromoethylamine.Add the alkyl halide in 4 portions over 2 hours. Increase equivalents to 2.0 eq.
Incomplete Conversion Steric hindrance at Piperidine C4.Switch solvent to DMF and raise temperature to 90°C. (Requires aqueous workup).
Product stuck in Aqueous High polarity of Amino-Alcohol.Use continuous liquid-liquid extraction (DCM) overnight or salt out the aqueous phase with NaCl before extraction.

Workflow Visualization

Workflow Start Start: 4-Methyl-4-piperidinemethanol Setup Suspend in MeCN + K2CO3 + KI Start->Setup AddReagent Add 2-Bromoethylamine HBr (Solid) (Slow release of free base) Setup->AddReagent Reflux Reflux (80°C) for 16h AddReagent->Reflux Filter Filter Inorganic Salts Reflux->Filter AcidBase Acid-Base Extraction (Remove non-basic impurities) Filter->AcidBase Final Pure Product (Viscous Oil) AcidBase->Final

Figure 2: Operational workflow for the synthesis and purification.[6]

References

  • Mechanism of Aziridinium Formation

    • Couch, G. D., et al. "Kinetic Studies of the Cyclization of 2-Haloalkylamines." Journal of Organic Chemistry, vol. 52, no. 15, 1987.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013.
  • Piperidine Alkylation Protocols

    • Jain, R., et al. "Selective N-alkylation of primary amines with R–NH2[7]·HBr and alkyl bromides."[7] RSC Advances, 2014, 4, 18229-18233.[7]

    • Note: This reference validates the use of HBr salts and base modulation for selective alkyl
  • Safety Data (2-Bromoethylamine HBr)

    • National Oceanic and Atmospheric Administration (NOAA). "2-BROMOETHYLAMINE HYDROBROMIDE - CAMEO Chemicals."

Sources

Method

Application Note: Reductive Amination Protocols for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

This Application Note is designed to provide a robust, field-tested protocol for utilizing (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol in reductive amination reactions. Executive Summary & Molecule Profile (1-(2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, field-tested protocol for utilizing (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol in reductive amination reactions.

Executive Summary & Molecule Profile

(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol is a specialized bifunctional building block often employed in medicinal chemistry to introduce a solubilizing piperidine tail into lipophilic drug candidates (e.g., kinase inhibitors).

The molecule features three distinct functional centers that dictate reaction success:

  • Primary Amine (Nucleophile): The reactive center for reductive amination.

  • Tertiary Amine (Piperidine Ring): Acts as an internal base; can buffer the reaction but may require acidic additives to allow imine formation.

  • Primary Alcohol (Tail): Increases polarity significantly, complicating traditional aqueous workups.

Chemical Profile
PropertySpecification
Structure A 4,4-disubstituted piperidine core with an ethyl-amine linker.
Solubility High in MeOH, Water, DMSO. Moderate/Low in pure DCM or Et₂O.
pKa (Est.) ~10.5 (Primary amine), ~9.0 (Tertiary amine).
Stability Hygroscopic. Store under inert atmosphere.

Mechanistic Considerations & Strategy

Successful reductive amination of this substrate requires balancing solubility with imine stability .

  • Solvent Choice: The high polarity of the starting amine often necessitates the use of Methanol (MeOH) or a Dichloroethane (DCE)/MeOH mixture. Pure DCM may result in precipitation of the amine salt.

  • Acid Catalysis: Due to the internal tertiary amine, the reaction medium is naturally basic. To facilitate the dehydration of the hemiaminal to the imine (the rate-determining step), the addition of Acetic Acid (AcOH) is strictly required to buffer the pH to ~5–6.

  • Hydride Source:

    • Aldehydes: Sodium Triacetoxyborohydride (STAB) is the gold standard due to its steric bulk and inability to reduce aldehydes directly, preventing side reactions.

    • Ketones: Sodium Cyanoborohydride (NaCNBH₃) combined with a Lewis Acid (e.g., Ti(OiPr)₄) is recommended for sterically hindered substrates.

Reaction Mechanism Visualization

The following diagram illustrates the pathway, highlighting the critical protonation events managed by the acetic acid additive.

ReductiveAmination cluster_conditions Critical Control Points Start Start: Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (Active Species) Hemiaminal->Imine Dehydration (Requires AcOH) Reduction Hydride Transfer (STAB/NaCNBH3) Imine->Reduction Irreversible Step Product Final Secondary Amine Reduction->Product

Figure 1: Mechanistic pathway emphasizing the acid-catalyzed dehydration step critical for basic piperidine substrates.

Experimental Protocols

Protocol A: Standard Conditions (Aldehydes)

Applicability: Aliphatic and Aromatic Aldehydes. Scale: 1.0 mmol basis.

Reagents:

  • Amine: 1.0 equiv[1]

  • Aldehyde: 1.1 equiv

  • STAB (Sodium triacetoxyborohydride): 1.5 equiv

  • Acetic Acid: 2.0 equiv

  • Solvent: DCE/MeOH (4:1 ratio) or pure THF.

Procedure:

  • Imine Formation: In a dry vial, dissolve (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (1.0 equiv) in the solvent mixture (0.2 M concentration).

  • Add Acetic Acid (2.0 equiv) and stir for 5 minutes. Note: Ensure the amine is fully solubilized.

  • Add the Aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: For unreactive aldehydes, extend this time to 2 hours.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO₃ until gas evolution ceases.

Protocol B: Difficult Substrates (Ketones/Hindered)

Applicability: Cyclic ketones, sterically hindered carbonyls.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 2.0 equiv

  • NaCNBH₃: 2.0 equiv

Procedure:

  • Activation: Mix the Amine (1.0 equiv) and Ketone (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

  • Stir at RT (or 50°C for difficult cases) for 2–4 hours. The solution usually becomes viscous.

  • Dilution: Dilute carefully with dry MeOH (0.5 M).

  • Reduction: Cool to 0°C and add NaCNBH₃ (2.0 equiv) portion-wise.

  • Warm to RT and stir overnight.

  • Quench: Add 1N NaOH (to precipitate Titanium salts) and filter through Celite.

Workup & Purification (Critical)

The Challenge: The product is highly polar and amphoteric. Standard Et₂O/Water extraction will result in massive product loss to the aqueous phase.

Recommended Method: SCX-2 Catch-and-Release This method uses a strong cation exchange resin to capture the basic amine product while washing away non-basic impurities (excess aldehyde, borate salts).

WorkupWorkflow Crude Crude Reaction Mixture Load Load onto SCX-2 Cartridge (Pre-conditioned with MeOH) Crude->Load Wash Wash with MeOH (Removes Aldehydes/Neutrals) Load->Wash Impurities to Waste Elute Elute with 2M NH3 in MeOH (Releases Product) Wash->Elute Conc Concentrate in Vacuo Elute->Conc Final Pure Product (>95% Purity) Conc->Final

Figure 2: Solid-Phase Extraction (SPE) workflow for polar amine isolation.

Alternative Liquid-Liquid Extraction: If SCX-2 is unavailable, use DCM:Isopropanol (3:1) as the organic phase.

  • Basify aqueous layer to pH > 12 using 2N NaOH.

  • Extract 4x with DCM:IPA (3:1).

  • Combine organics, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion Incomplete imine formation due to high pH.Increase AcOH to 3.0 equiv; Ensure molecular sieves (4Å) are added to remove water.
Dialkylation Primary amine is too nucleophilic; Aldehyde in large excess.Use slow addition of the aldehyde; Ensure 1:1 stoichiometry.
Product in Aqueous Layer Product is too polar (LogP < 0).Switch to SCX-2 purification or use continuous extraction with Chloroform.
Gel formation (Ti Method) Titanium salts precipitating.Quench with small amount of water, stir vigorously until white precipitate forms, then filter over Celite.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

  • Tripp, J. C., et al. "Application of SCX-2 Cartridges for the Isolation of Basic Drugs." Agilent Technologies Application Note, 2018. Link

Sources

Application

Application Note: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol as a Rigid Bifunctional Linker

Executive Summary Molecule: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Class: Heterobifunctional Rigid Linker Key Applications: PROTACs (Proteolysis Targeting Chimeras), Fragment-Linking, Antibody-Drug Conjugates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Class: Heterobifunctional Rigid Linker Key Applications: PROTACs (Proteolysis Targeting Chimeras), Fragment-Linking, Antibody-Drug Conjugates (ADCs).

This guide details the chemical logic and experimental protocols for utilizing (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol as a structural linker. Unlike flexible polyethylene glycol (PEG) chains, this piperidine-based scaffold introduces conformational rigidity and enhanced aqueous solubility (via the basic tertiary amine). These properties are critical for optimizing the pharmacokinetic (PK) profile of bifunctional degraders and minimizing the "entropy penalty" upon ternary complex formation.

Chemical Architecture & Properties

Structural Analysis

The molecule contains three distinct functional zones:

  • Nucleophilic "Head" (Primary Amine): High reactivity; ideal for amide coupling to carboxylic acids (e.g., E3 ligase ligands).

  • Electrophilic-Ready "Tail" (Primary Alcohol): Lower reactivity; serves as a latent attachment point for "warheads" (POI ligands) via etherification or carbamate formation.

  • Solubilizing Core (Piperidine Ring): The 4-methyl substitution creates a quaternary center, locking the ring conformation. The tertiary nitrogen acts as a proton acceptor (

    
    ), improving lysosomal trapping and cytosolic solubility.
    
Physicochemical Data Table
PropertyValue (Predicted/Exp)Significance
Molecular Weight 172.27 g/mol Low MW allows for "linker efficiency" optimization.
ClogP ~0.2 - 0.5Hydrophilic; aids in reducing overall lipophilicity of the conjugate.
pKa (Tertiary Amine) ~9.2Protonated at physiological pH; improves solubility.
pKa (Primary Amine) ~10.5Highly nucleophilic; requires pH control for selective acylation.
Rotatable Bonds 4significantly more rigid than a PEG-4 chain (13+ bonds).

Strategic Application: The "Rigidity" Advantage

In PROTAC design, the linker is not merely a connector; it dictates the Cooperativity (


)  of the ternary complex.
  • Flexible Linkers (PEGs): High entropic cost upon binding. Often lead to "floppy" complexes with poor degradation efficiency.

  • Rigid Linkers (This Molecule): The piperidine ring restricts the spatial volume the linker can explore. This pre-organization can lead to:

    • Higher Potency: Reduced entropic penalty upon binding.

    • Selectivity: The fixed geometry forces specific protein-protein interfaces (PPIs) between the E3 ligase and the Target.

Bioconjugation Decision Matrix

The heterobifunctional nature allows for sequential assembly.[1] The primary amine is significantly more nucleophilic than the alcohol.

Workflow Visualization (Graphviz)

LinkerStrategy Start Start: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Decision Which Ligand First? Start->Decision RouteA Route A: Amine Conjugation (Standard) Decision->RouteA Ligand 1 is Carboxylic Acid RouteB Route B: Alcohol Conjugation (Advanced) Decision->RouteB Ligand 1 is Phenol/Alcohol StepA1 React Amine w/ NHS-Ester Ligand RouteA->StepA1 StepB1 Protect Amine (Boc/Cbz) RouteB->StepB1 StepA2 Intermediate: Amide-Linked Alcohol StepA1->StepA2 StepA3 Activate Alcohol (Mesylate/Tosylate) StepA2->StepA3 StepA4 Displace w/ Phenol/Amine (Warhead) StepA3->StepA4 StepB2 React Alcohol (Mitsunobu/Alkylation) StepB1->StepB2 StepB3 Deprotect Amine StepB2->StepB3 StepB4 React Amine w/ Acid Ligand StepB3->StepB4

Caption: Strategic workflow for sequential conjugation. Route A is preferred for minimal protection steps.

Detailed Experimental Protocols

Protocol A: Amine-First Coupling (The "Standard" Route)

Objective: Conjugate the primary amine to a Carboxylic Acid containing Ligand (e.g., Thalidomide-acid or VHL-ligand-acid).

Reagents:

  • Ligand-COOH (1.0 equiv)

  • HATU or COMU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Linker (1.1 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve Ligand-COOH (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) followed by HATU (0.11 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange is common.

  • Coupling: Add the Linker (0.11 mmol) dissolved in minimal DMF.

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS.[2] The primary amine reacts rapidly; the hydroxyl group remains unreactive under these conditions.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2) and Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The tertiary amine in the linker may cause tailing; add 1% NH₄OH or Et₃N to the eluent.

Protocol B: Alcohol Activation & Displacement (The "Warhead" Connection)

Objective: Convert the free alcohol (from Protocol A product) into an ether linkage with a phenolic Warhead.

Method: Mesylation followed by Nucleophilic Displacement.

Reagents:

  • Intermediate (from Protocol A)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Phenolic Warhead (e.g., Estradiol derivative)

  • K₂CO₃ or Cs₂CO₃

Procedure:

  • Mesylation: Dissolve the Intermediate (0.1 mmol) in anhydrous DCM (2 mL) at 0°C. Add TEA (0.3 mmol) and MsCl (0.12 mmol) dropwise.

  • Monitoring: Stir at 0°C for 30 mins. TLC/LC-MS should show quantitative conversion to the mesylate (+78 Da mass shift).

  • Quench: Wash quickly with cold 1M HCl (careful if acid-sensitive moieties exist) or saturated NH₄Cl. Dry and concentrate in vacuo. Do not store the mesylate; use immediately.

  • Displacement: Dissolve Phenolic Warhead (0.12 mmol) in dry DMF/Acetone. Add K₂CO₃ (0.3 mmol) and stir for 10 mins. Add the crude mesylate.

  • Heating: Heat to 60°C–80°C for 4–12 hours.

    • Note: The steric bulk of the 4-methyl group may slow down S_N2 reactions. If sluggish, switch to Mitsunobu conditions (PPh₃, DIAD, THF, RT).

Critical Troubleshooting & Tips

ProblemCauseSolution
Low Yield in Step 1 Alcohol interferenceUnlikely with HATU, but if observed, ensure T < 25°C. Use NHS-ester activation instead of in-situ activation.
Poor Solubility Zwitterionic natureThe linker is a base. Ensure organic solvents are acidified (TFA) for LC-MS or basified (TEA) for NMR to break aggregates.
No Reaction at Alcohol Steric HindranceThe 4-methyl group hinders the CH₂OH. Use Mitsunobu (DIAD/PPh₃) instead of Mesylation/Displacement for better yields with phenols.
Product Tailing on Silica Tertiary Amine interactionPre-wash silica column with 1% TEA in DCM, or use C18 Reverse Phase chromatography (0.1% Formic Acid).

References

  • Rigid Linkers in PROTACs

    • Testa, A., et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with proline-rich peptides." Journal of Medicinal Chemistry, 2018.
    • Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design." Nature Chemical Biology, 2019. (Example of rigid linker usage).
  • Bioconjugation Chemistry

    • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (The definitive guide for Amine/Alcohol reactivity).
  • Chemical Properties & Sourcing

    • Enamine / WuXi AppTec Catalog Data for 4-methylpiperidine deriv
    • (Search for Piperidine-4-methanol derivatives).

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) before handling novel chemical entities.

Sources

Method

Application Notes and Protocols for Bioconjugation Using Aminoethyl Piperidine Linkers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Piperidine Scaffolds in Advanced Bioconjugates The development of targ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Piperidine Scaffolds in Advanced Bioconjugates

The development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), hinges on the sophisticated interplay between the targeting antibody, the potent payload, and the critical linking moiety. The linker is not merely a spacer but a key determinant of an ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics (PK), and mechanism of drug release.[][2] Among the diverse chemical architectures employed for linkers, piperidine-based structures have emerged as a privileged scaffold.[3][4]

The piperidine ring offers a degree of conformational rigidity that can prevent unwanted interactions between the antibody and the payload and can contribute to more predictable pharmacokinetic behavior.[5] Furthermore, the piperidine nitrogen and the ring carbons provide versatile points for chemical modification, allowing for the creation of bifunctional linkers with precisely controlled properties.

This technical guide focuses on the application of aminoethyl piperidine linkers in bioconjugation. These linkers incorporate a primary amine on an ethyl spacer attached to the piperidine ring, offering a nucleophilic handle for payload attachment, while the piperidine ring itself can be functionalized with a separate reactive group for antibody conjugation. This structure provides a balance of flexibility and rigidity, and the presence of the nitrogen-containing heterocycle can modulate the physicochemical properties of the final conjugate.[5][6]

This document provides a detailed examination of the principles, experimental protocols, and analytical characterization of bioconjugates synthesized using a representative aminoethyl piperidine linker. The methodologies described herein are grounded in established bioconjugation chemistry and are designed to provide a robust framework for researchers developing next-generation targeted therapeutics.

I. The Aminoethyl Piperidine Linker: A Design Rationale

The choice of a linker is a critical decision in the design of a bioconjugate.[7] An ideal linker must be stable in systemic circulation to prevent premature payload release but allow for efficient release at the target site.[8][9] The aminoethyl piperidine scaffold offers several advantages:

  • Chemical Versatility: The primary amine of the aminoethyl group provides a reliable site for payload conjugation via stable amide bond formation. The piperidine nitrogen can be readily functionalized with a variety of reactive handles for antibody conjugation (e.g., maleimides, NHS esters).[3]

  • Physicochemical Modulation: The piperidine heterocycle can influence the solubility and aggregation propensity of the ADC, which is particularly important when working with hydrophobic payloads.[][10] The basicity of the piperidine nitrogen can be tuned by N-substitution, which in turn affects the overall charge and properties of the linker.[11][12]

  • Structural Rigidity: The cyclic nature of the piperidine ring introduces conformational constraint, which can improve the in-vivo stability and PK profile of the ADC compared to purely aliphatic linkers.[5]

For the protocols detailed below, we will consider a representative bifunctional linker: 1-(maleimidocaproyl)-4-(2-aminoethyl)piperidine . This linker features:

  • A maleimide group for selective conjugation to thiol (-SH) groups on cysteines.

  • An aminoethyl group for conjugation to an activated carboxylic acid on a payload.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

} caption [label="Functional components of the model linker.", shape=plaintext, fontsize=10]; end

II. Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an ADC using the 1-(maleimidocaproyl)-4-(2-aminoethyl)piperidine linker. The overall workflow involves two main stages: (1) Synthesis of the Linker-Payload construct, and (2) Conjugation of the Linker-Payload to the antibody.

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];

} caption [label="Overall ADC synthesis workflow.", shape=plaintext, fontsize=10]; end

Protocol 1: Synthesis of the Maleimide-Linker-Payload Conjugate

Objective: To covalently attach the cytotoxic payload to the aminoethyl group of the piperidine linker via a stable amide bond. This protocol assumes the payload has a carboxylic acid moiety that can be activated.

Causality Behind Choices:

  • NHS Ester Chemistry: N-hydroxysuccinimide (NHS) ester activation of the payload's carboxylic acid is a widely used and robust method for creating a reactive species that efficiently couples with primary amines (like our aminoethyl group) under mild conditions to form a highly stable amide bond.[13][]

  • Anhydrous Solvent: The use of anhydrous DMF is critical because NHS esters are susceptible to hydrolysis. Water contamination will deactivate the payload and lead to low conjugation efficiency.

  • Inert Atmosphere: An inert atmosphere (nitrogen or argon) prevents side reactions and degradation of sensitive reagents.

  • Amine Base (DIPEA): A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction without competing with the primary amine of the linker.

Materials:

  • Payload with a carboxylic acid group

  • 1-(Maleimidocaproyl)-4-(2-aminoethyl)piperidine linker

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Reverse-phase HPLC for purification

Procedure:

  • Payload Activation: a. In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the payload (1.0 eq) in anhydrous DMF. b. Add NHS (1.2 eq) and DCC (1.2 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate (dicyclohexylurea, DCU) will form. d. Monitor the reaction by TLC or LC-MS to confirm the formation of the payload-NHS ester.

  • Conjugation to Linker: a. In a separate flask, dissolve the 1-(maleimidocaproyl)-4-(2-aminoethyl)piperidine linker (1.1 eq) in anhydrous DMF. b. Filter the payload activation mixture to remove the DCU precipitate, and add the filtrate dropwise to the linker solution. c. Add DIPEA (2.0 eq) to the reaction mixture. d. Stir at room temperature for 12-18 hours under an inert atmosphere.

  • Purification: a. Monitor the reaction to completion by LC-MS. b. Once complete, concentrate the reaction mixture under reduced pressure. c. Purify the crude product using reverse-phase HPLC to obtain the pure Maleimide-Linker-Payload conjugate. d. Characterize the final product by mass spectrometry and NMR to confirm its identity and purity. Store under inert gas at -20°C or below.

Protocol 2: Cysteine-Specific Conjugation to an Antibody

Objective: To conjugate the Maleimide-Linker-Payload to a monoclonal antibody by targeting the thiol groups of cysteine residues. This is achieved by first reducing the antibody's interchain disulfide bonds.

Causality Behind Choices:

  • Cysteine Targeting: Cysteine conjugation is a common strategy that allows for a more controlled drug-to-antibody ratio (DAR) compared to lysine conjugation, as there are fewer accessible cysteine residues.[15]

  • TCEP Reduction: Tris(2-carboxyethyl)phosphine (TCEP) is a mild, odorless, and highly effective reducing agent for disulfide bonds that is active over a range of pH and does not contain thiols itself, preventing interference with the subsequent maleimide reaction.[16]

  • pH Control: The maleimide-thiol reaction is most efficient and specific at a pH of 6.5-7.5. At pH values above 7.5, reactivity with amines (lysine side chains) can begin to compete, leading to non-specific conjugation.[17][]

  • Purification by SEC: Size Exclusion Chromatography (SEC) is an ideal method for purifying the final ADC. It effectively separates the large ADC (~150 kDa) from smaller, unreacted linker-payload molecules and other reaction components.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-Linker-Payload (from Protocol 1)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.4, degassed.

  • Quenching Solution: N-acetylcysteine solution (100 mM in water)

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent) and system.

Procedure:

  • Antibody Preparation: a. Prepare the antibody at a concentration of 5-10 mg/mL in the degassed Conjugation Buffer.

  • Antibody Reduction: a. Add a calculated amount of TCEP solution to the antibody solution. A molar ratio of 2.5 to 5.0 equivalents of TCEP per mole of antibody is a good starting point for achieving a target DAR of 4. This must be optimized for each specific antibody. b. Incubate the reaction at 37°C for 1-2 hours.

  • Linker-Payload Addition: a. Prepare a stock solution of the Maleimide-Linker-Payload in a suitable organic co-solvent like DMSO (e.g., 10 mM). b. Add the Maleimide-Linker-Payload stock solution to the reduced antibody solution. A molar excess of 5-10 equivalents of the linker-payload over the antibody is recommended. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. Protect the reaction from light if the payload is light-sensitive.

  • Quenching the Reaction: a. To cap any unreacted thiol groups on the antibody and remove excess maleimide, add a 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) to the reaction mixture. b. Incubate for 20 minutes at room temperature.

  • Purification of the ADC: a. Purify the ADC from unreacted linker-payload and quenching agent using a pre-equilibrated SEC column (e.g., G-25) with a suitable storage buffer (e.g., PBS, pH 7.4). b. Collect the fractions corresponding to the high molecular weight peak (the ADC). c. Pool the relevant fractions and concentrate if necessary using an appropriate centrifugal filtration device.

  • Characterization and Storage: a. Determine the final protein concentration (e.g., by A280nm measurement) and the Drug-to-Antibody Ratio (see Section III). b. Analyze the purity and aggregation state by SEC-HPLC. c. Store the final ADC at 4°C for short-term use or aliquot and freeze at -80°C for long-term storage.

III. Data Analysis and Characterization

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute.[19]

Methods for DAR Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on the number of conjugated drug molecules.[20][21] Since most payloads are hydrophobic, each addition increases the overall hydrophobicity of the antibody. This allows for the separation of species with DAR 0, 2, 4, 6, and 8, and the average DAR can be calculated from the relative peak areas.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the intact or reduced (light chain and heavy chain) ADC by LC-MS provides precise mass information, allowing for direct confirmation of the number of conjugated linker-payloads and calculation of the average DAR.[20]

Representative ADC Characterization Data:

ParameterMethodResultInterpretation
Average DAR HIC-UV3.8On average, close to 4 drug molecules are conjugated per antibody.
DAR Distribution HIC-UVDAR0: 5%DAR2: 20%DAR4: 65%DAR6: 10%The majority of the product is the desired DAR4 species.
Monomer Purity SEC-HPLC>98%The final product has a low level of aggregation.
Intact Mass (LC-MS) Deconvoluted MS148,500 Da (DAR0)152,400 Da (DAR4)Confirms the mass of the unconjugated antibody and the successful conjugation of 4 linker-payloads (assuming linker-payload MW of ~975 Da).
In Vitro Stability HIC-HPLC>95% intact ADC after 7 days in human plasmaThe linker demonstrates high stability in plasma, minimizing premature drug release.[8][23]

IV. Conclusion and Future Perspectives

Aminoethyl piperidine linkers represent a valuable class of tools for the construction of sophisticated bioconjugates. Their modular nature, combining the structural benefits of a rigid cyclic core with the chemical versatility of distinct functional handles, allows for precise control over the final conjugate's properties. The protocols outlined in this guide provide a robust, scientifically-grounded framework for the synthesis and characterization of ADCs using this linker technology.

Future innovations in this area may focus on developing cleavable versions of piperidine-based linkers, incorporating triggers that respond to the specific tumor microenvironment.[9] Additionally, further exploration of substitutions on the piperidine ring could be used to fine-tune properties like solubility and cell permeability, further enhancing the therapeutic potential of the resulting conjugates.[10] By leveraging the principles of medicinal chemistry and bioconjugation, researchers can continue to refine linker design to create safer and more effective targeted therapies.

References

  • Hu, C., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical Analysis.
  • Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs)
  • Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) using 2-Dimension Liquid Chromatography (2D-LC)
  • Charles River Laboratories. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs)
  • MedChemExpress. (n.d.). 4-(2-Boc-aminoethyl)piperidine | PROTAC Linker.
  • McCombs, J. R., & Owen, S. C. (2015).
  • Theranostics. (2020).
  • BOC Sciences. (2025). ADC Linker Technologies: Impact on Stability & Efficacy.
  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology.
  • Creative Biolabs. (n.d.).
  • Scafuri, B., et al. (2022).
  • Scafuri, B., et al. (2022).
  • Scafuri, B., et al. (2022).
  • Scafuri, B., et al. (2022).
  • Schmallegger, M., et al. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. u:scholar.
  • Royal Society of Chemistry. (2020). A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase.
  • Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties.
  • BenchChem. (2025). An In-depth Technical Guide to Piperidine-Based Linker Molecules for Advanced Drug Development.
  • Larrow, J. F., et al. (2020).
  • ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug...
  • Su, Z., et al. (2016).
  • Fu, Z., et al. (2022). Facile Rebridging Conjugation Approach to Attain Monoclonal Antibody-Targeted Nanoparticles with Enhanced Antigen Binding and Payload Delivery. PMC.
  • S. Boesherz, et al. (2022).
  • Christie, R. J., et al. (2015).
  • BOC Sciences. (n.d.).
  • Vector Laboratories. (2025). Maleimide Crosslinker Selection Guide.
  • Park, K. (2015).
  • Ochtrop, P., et al. (2026). Depiction of the linker–payload (LP) structures used herein. Functional...
  • Greven, D., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie.
  • BOC Sciences. (n.d.).
  • BroadPharm. (n.d.). Dual Payload Linkers.
  • MedChemExpress. (n.d.). 4-(Aminoethyl)-1-N-Boc-piperidine | PROTAC Linker.
  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.
  • BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
  • MDPI. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • BroadPharm. (2022). ADC Conjugation by DTT Reduction with Maleimide Drug Linker.
  • PubMed. (1986).
  • ResearchGate. (2021).
  • MDPI. (2021). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor.
  • ResearchGate. (2011).
  • Organic Chemistry Portal. (n.d.).
  • Schmallegger, M., et al. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol in Organic Solvents

Introduction: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol is a molecule characterized by high polarity, stemming from the presence of both a primary amine (-NH₂) and a primary alcohol (-OH) functional group. These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol is a molecule characterized by high polarity, stemming from the presence of both a primary amine (-NH₂) and a primary alcohol (-OH) functional group. These groups are strong hydrogen bond donors and acceptors, leading to high cohesive energy and preferential solubility in polar, protic solvents.[1] Consequently, researchers frequently encounter significant challenges when attempting to dissolve this compound in common non-polar or moderately polar aprotic organic solvents. This technical guide provides a structured, problem-solving framework for scientists and drug development professionals to systematically address and overcome these solubility issues. We will explore the underlying chemical principles behind each strategy, offering not just protocols, but a deeper understanding to guide your experimental design.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I am observing negligible solubility of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol in Toluene, Dichloromethane (DCM), and Hexanes. Why is this happening?

Answer: This is an expected outcome based on the fundamental principle of "like dissolves like".[2] Your compound is highly polar, while solvents like Toluene and Hexanes are non-polar. For dissolution to occur, the energy gained from new solute-solvent interactions must be sufficient to overcome the energy of the existing solute-solute and solvent-solvent interactions.

  • Solute-Solute Interactions: Your molecule forms strong, extensive intermolecular hydrogen bonds with itself via its amine and alcohol groups.[3][4] This creates a stable, high-energy lattice.

  • Solvent-Solvent Interactions: Non-polar solvents like Hexane interact primarily through weak London dispersion forces.

  • Solute-Solvent Interactions: The potential interactions between your polar compound and a non-polar solvent are very weak and energetically unfavorable. The solvent cannot effectively break apart the strong hydrogen-bonded network of the solute.

This fundamental mismatch in intermolecular forces is the primary reason for the poor solubility you are observing.[5]

Visualizing the Intermolecular Mismatch:

G cluster_solute Your Compound cluster_solvent Non-Polar Solvent Solute High Polarity Strong H-Bonding Network (Amine & Alcohol) Solvent Low Polarity Weak Dispersion Forces (e.g., Toluene, Hexane) Solute->Solvent Energetic Mismatch Leads to Insolubility

Caption: Mismatch of intermolecular forces between the polar solute and non-polar solvent.

Q2: My experimental protocol requires a non-polar aprotic solvent. What is the most direct method to solubilize my compound?

Answer: The most effective and widely used strategy for increasing the solubility of a basic compound in organic solvents is through salt formation .[6][7] By reacting the primary amine with an acid, you convert it into an ammonium salt. This fundamentally alters the compound's physicochemical properties.

The Causality Behind Salt Formation: The primary amine on your compound is basic, with an estimated pKa of its conjugate acid around 9-10 (similar to other aliphatic amines).[8] Adding a stoichiometric equivalent of an acid results in a proton transfer.

  • Disruption of Hydrogen Bonding: The newly formed ammonium cation (-NH₃⁺) has a reduced capacity to act as a hydrogen bond donor compared to the free amine in a non-polar environment, disrupting the strong solute-solute interactions.

  • Formation of an Ion Pair: You create an ion pair between the protonated amine and the conjugate base of the acid. This new species has a different, often much higher, solubility profile in organic media compared to the original free base.[9]

Experimental Protocol: In Situ Salt Formation for Enhanced Solubility

This protocol provides a general method for solubilization. The choice of acid can be critical and may require some optimization.

Methodology:

  • Preparation: Suspend your (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol in the desired organic solvent (e.g., DCM, THF, Toluene) at the target reaction concentration.

  • Acid Selection:

    • Initial Screening: Start with a common organic acid like Acetic Acid (1.0 eq).

    • For Higher Solubility: Consider using Trifluoroacetic Acid (TFA) (1.0 eq), which often forms more soluble salts in organic media.

  • Addition: While stirring the suspension vigorously at room temperature, add the selected acid dropwise as a solution in the same solvent, if possible.

  • Equilibration: Stir the mixture for 15-30 minutes. In many cases, the solid will completely dissolve as the salt is formed. Gentle warming (to 30-40°C) can be applied if dissolution is slow, but check for thermal stability of your reactants.

  • Validation (Trustworthiness Check): Before proceeding with your reaction, it is good practice to confirm that the change in solubility is due to salt formation and not degradation. A simple method is to take a small aliquot, evaporate the solvent, and acquire a quick ¹H-NMR spectrum. You should observe a downfield shift of the protons on the carbons adjacent to the nitrogen, indicative of protonation.

Q3: Solubility is still limited in moderately polar solvents like Ethyl Acetate or THF. Are there alternatives to salt formation?

Answer: Yes. In these cases, employing a co-solvent system is an excellent strategy. A co-solvent is a small amount of a secondary solvent added to the primary (bulk) solvent to increase the solubility of a solute.[10]

The Mechanism of Co-Solvency: For a polar molecule like yours, a polar protic co-solvent (e.g., methanol, ethanol) is ideal. The co-solvent molecules can effectively intersperse themselves between your solute molecules, disrupting the strong solute-solute hydrogen bonds. They act as a "bridge," forming favorable hydrogen bonds with your compound while the alkyl portion of the co-solvent interacts favorably with the bulk organic solvent.[11]

Workflow for Co-Solvent Screening:

G Start Start: Limited solubility in primary solvent (e.g., THF) Add_Co_Solvent Add_Co_Solvent Start->Add_Co_Solvent Add_CoSolvent Add 1% (v/v) Methanol Agitate Vortex / Stir Observe for Dissolution Check Fully Dissolved? Agitate->Check End Solution is Ready Check->End Yes Increment Increase to 2-5% (v/v) Methanol Check->Increment No Increment->Agitate Reconsider Consider Alternative (Salt Formation or Different Primary Solvent) Increment->Reconsider If still insoluble Add_Co_Solvent->Agitate

Caption: A systematic workflow for optimizing a co-solvent system.

Data Table for Solvent Selection:

The selection of a solvent and co-solvent can be guided by their relative polarities. This table provides a reference for common laboratory solvents.

SolventTypePolarity IndexRoleMiscible with Methanol?
HexaneNon-Polar Aprotic0.1PrimaryNo
TolueneNon-Polar Aprotic2.4PrimaryYes
Dichloromethane (DCM)Polar Aprotic3.1PrimaryYes
Tetrahydrofuran (THF)Polar Aprotic4.0PrimaryYes
Ethyl AcetatePolar Aprotic4.4PrimaryYes
Methanol Polar Protic 5.1 Co-Solvent N/A
Ethanol Polar Protic 4.3 Co-Solvent N/A

Note: Data compiled from multiple sources. Polarity index is a relative measure.

References

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Structure and Properties of Amines. Retrieved from [Link]

  • Ralston, A. W., et al. (1943). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Quora. (2018). How is alcohol both organic solvent and soluble in water?. Retrieved from [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • meriSTEM (ANU). (2020). Alcohols: solubility and solvent polarity. YouTube. Retrieved from [Link]

  • Journal of Chemical Educ
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Physical properties of organic compounds. Retrieved from [Link]

  • Slater, C. S., et al. (n.d.).
  • Quora. (2017). Is it true that polar organic solvents dissolve polar organic solutes better than water?. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Optimization

Troubleshooting cyclization side reactions in aminoethyl piperidine synthesis

Topic: Troubleshooting Cyclization & Side Reactions in Aminoethyl Piperidine Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization & Side Reactions in Aminoethyl Piperidine Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The "Hidden" Bicyclic Trap

In the synthesis of 4-(2-aminoethyl)piperidine (and its 2- or 3-isomers), the most persistent failure mode is not a lack of reactivity, but hyper-reactivity.[1] The secondary amine of the piperidine ring is a potent nucleophile (


). When an electrophilic center (like a halide or mesylate) is generated on the ethyl side chain, the molecule faces a thermodynamic crossroads:
  • Intermolecular Attack: Leading to dimers and oligomers.[1]

  • Intramolecular Attack: Leading to bicyclic cages (e.g., quinuclidine derivatives).

This guide addresses the specific mechanistic failures leading to these impurities and provides self-validating protocols to eliminate them.[1]

Module 1: The Quinuclidine Trap (Intramolecular Cyclization)

The Scenario: You are attempting to convert 4-(2-hydroxyethyl)piperidine to a leaving group (Cl, Br, OMs) to install an amine.[1] The Symptom: Low yield of the linear product; appearance of a non-polar, volatile impurity; mass spectrum shows


 or unexpected fragmentation.
The Mechanism of Failure

When the side chain alcohol is activated (e.g., with


 or 

), the piperidine nitrogen—if unprotected—will attack the electrophilic carbon via a Grobb-type intramolecular

reaction
. This forms 1-azabicyclo[2.2.2]octane (Quinuclidine) , a thermodynamically stable cage structure.[1]

QuinuclidineFormation cluster_conditions Risk Factors Precursor 4-(2-Chloroethyl)piperidine (Free Base) TS Transition State (Boat Conformation) Precursor->TS Intramolecular Nucleophilic Attack Product Quinuclidine (1-Azabicyclo[2.2.2]octane) TS->Product Cyclization (Irreversible) Basic pH (>8) Basic pH (>8) High Dilution High Dilution Heat Heat

Figure 1: Mechanism of unwanted quinuclidine formation during side-chain activation.[1]

Troubleshooting Guide: Preventing Cage Formation
Variable High-Risk Condition Corrective Action Why?
Nitrogen Status Free base (NH)Boc/Cbz Protection Removes nucleophilicity of the ring nitrogen completely.[1]
pH Basic (

)
Acidic Salt Formation Protonating the piperidine (

) prevents it from acting as a nucleophile.
Concentration High Dilution (

)
High Concentration High dilution favors intramolecular reactions.[1] Concentration favors intermolecular (though protection is safer).[1]
Protocol 1: The "Acid-Lock" Strategy (No Protecting Group)

Use this if you cannot afford the step-count of Boc-protection.[1]

  • Salt Formation: Dissolve 4-(2-hydroxyethyl)piperidine in dry dioxane. Add 1.1 eq of HCl (4M in dioxane). Isolate the hydrochloride salt .

  • Activation: Suspend the salt in neat

    
     (Thionyl Chloride). Do not add base.
    
  • Reaction: Reflux until gas evolution ceases. The piperidine nitrogen remains protonated (

    
    ) and cannot cyclize.
    
  • Workup (Critical): Evaporate

    
    . You now have 4-(2-chloroethyl)piperidine[1]·HCl .
    
    • WARNING: Do not neutralize this salt in the presence of water/base before the next step.

    • Next Step: React this salt directly with your target amine in excess, using the amine itself as the base scavenger, or use a non-nucleophilic base (e.g., DIPEA) only after adding the nucleophile.

Module 2: Dimerization During Alkylation

The Scenario: You are alkylating piperidine with 2-chloroethylamine (or similar) to attach the ethylamine chain. The Symptom: Formation of "dumbbell" dimers (1,2-bis(piperidin-4-yl)ethane) or poly-alkylated mess.[1]

The Decision Tree: Route Selection

RouteSelection Start Goal: Synthesize Aminoethyl Piperidine Q1 Is the Piperidine Nitrogen Protected? Start->Q1 Branch1 NO (Free NH) Q1->Branch1 Branch2 YES (N-Boc/Cbz) Q1->Branch2 Risk1 HIGH RISK: Dimerization & Cyclization Branch1->Risk1 Sol2 Safe Route: Alkylate with N-(2-bromoethyl)phthalimide Branch2->Sol2 Sol1 Use Reductive Amination (Aldehyde + Amine) Risk1->Sol1

Figure 2: Strategic decision tree to avoid dimerization and cyclization.

Protocol 2: The Reductive Amination Bypass

Avoids alkyl halides entirely, eliminating the risk of


 cyclization.
  • Precursor: Start with 4-piperidineacetaldehyde (commercially available or generated via oxidation of the ethanol derivative).[1]

  • Reagents: Amine (

    
    ) + Reducing Agent (
    
    
    
    ).[1]
  • Condition: DCM or DCE, Room Temperature.

  • Mechanism: Forms the imine, then reduces to the amine.

    • Advantage:[1][2][3] The intermediate is never an electrophile capable of cyclizing with the piperidine ring.

Module 3: Hydrogenation Hazards (Pyridine Reduction)

The Scenario: Catalytic hydrogenation of 4-(2-hydroxyethyl)pyridine to the piperidine analog.[1] The Symptom: Incomplete reduction or formation of N-alkylated byproducts (e.g., N-ethyl-piperidine derivatives).[1]

Technical Insight: During hydrogenation over Pt/C or Pd/C, the pyridine ring reduces to piperidine.[4] However, the alcohol group can undergo hydrogenolysis (cleavage) or, if the solvent is an alcohol (methanol/ethanol), the nitrogen can undergo reductive alkylation with the solvent.

FAQ: Why is my product methylated?

  • Cause: Using Methanol as a solvent with Pd/C at high temperatures.[1] The catalyst dehydrogenates methanol to formaldehyde, which then N-methylates your piperidine.

  • Fix: Use Isopropanol or Water/Acetic Acid as solvent.[1] These are sterically hindered or non-reactive toward reductive alkylation.[1]

Analytical Forensics: Identifying the Impurities

Use this table to confirm if your reaction has failed due to cyclization.

Impurity Structure 1H NMR Signature (CDCl3) MS (ESI)
Quinuclidine (from 4-isomer)Bicyclic [2.2.2]Disappearance of the triplet at

(ring NH adjacent).[1] High symmetry signals.

(for unsubstituted).[1] Loss of

fragment.
Dimer Piperidine-Linker-PiperidineBroadening of signals.[1] Integration of core protons doubles relative to end-groups.[1]

. Large mass shift.[1]
N-Methylated N-Me-PiperidineSharp singlet at

ppm.[1]

.

References

  • Grob, C. A. (1969).[1] Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition, 8(8), 535–546. Link[1]

  • Rubstov, M. V., et al. (1955). Synthesis of Quinuclidine Derivatives. Journal of General Chemistry USSR.
  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Source for solvent-induced alkylation during hydrogenation).[1]

  • Katritzky, A. R., et al. (1990). The preparation of polysubstituted piperidines.[5] Journal of the Chemical Society, Perkin Transactions 2.[5] Link

  • Boekelheide, V., et al. (1958).[4][6] Synthesis of 2-Piperidineethanol via Catalytic Hydrogenation.[1][4][6] Journal of the American Chemical Society, 80(9), 2217–2220.[4] Link[1]

Sources

Troubleshooting

Technical Support Center: Purification of Highly Polar Piperidine Methanol Derivatives

Welcome to the technical support center for the purification of highly polar piperidine methanol derivatives. These compounds, while crucial as pharmaceutical intermediates and building blocks, present significant purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of highly polar piperidine methanol derivatives. These compounds, while crucial as pharmaceutical intermediates and building blocks, present significant purification challenges due to their high polarity and basicity.[1] This guide is designed for researchers, medicinal chemists, and process development scientists, providing in-depth, field-proven answers and protocols to overcome common obstacles. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your own lab.

Section 1: Core Challenges & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with highly polar piperidine-containing molecules.

Q1: My piperidine derivative is streaking badly or not moving from the baseline during silica gel TLC/column chromatography. What's happening?

A: This is the most frequent issue and is caused by strong acid-base interactions. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the piperidine ring interacts strongly with these acidic sites, leading to irreversible adsorption or very slow, uneven elution.[2] This results in significant peak tailing in column chromatography or streaking/spotting at the origin on a TLC plate.[2][3]

Q2: I tried using Reversed-Phase (RP-HPLC) to avoid the issues with silica, but my compound elutes in the void volume. Why?

A: This is the flip side of the polarity problem. In reversed-phase chromatography (e.g., with a C18 column), the stationary phase is nonpolar, and the mobile phase is polar (typically water/acetonitrile or water/methanol). Highly polar compounds like piperidine methanol derivatives have a much stronger affinity for the polar mobile phase than the nonpolar stationary phase.[4][5] Consequently, they do not retain on the column and are washed out immediately with the solvent front.[5]

Q3: Is recrystallization a viable option for such a water-soluble compound?

A: Yes, but it often requires a nuanced approach. While their high polarity can make finding a suitable single-solvent system challenging, recrystallization is still a powerful technique, especially for removing less polar or structurally distinct impurities.[6] Success often hinges on using a mixed-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) or purification via salt formation.[6][7] Forming a crystalline salt (e.g., hydrochloride or tartrate) can dramatically alter the compound's solubility profile, making crystallization more feasible.[8][9]

Q4: My purified compound has a yellow or brown tint. What is the cause and how can I remove it?

A: Piperidines and related amines are susceptible to air oxidation, which can form colored impurities over time.[6][10] The purification strategy depends on the nature of these impurities. Often, a treatment with activated charcoal during the recrystallization process can remove colored byproducts. If the impurities are significantly different in polarity, a carefully chosen chromatographic method may also be effective. For persistent color, it is crucial to store the purified compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.

Section 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques.

Technique 1: Modified Normal-Phase Flash Chromatography

This is the most common first-pass approach. The key is to neutralize the acidic silica surface to achieve proper elution.

dot

Caption: Troubleshooting strong binding in normal-phase chromatography.

Experimental Protocol: Flash Chromatography with a Basic Modifier [2][6]

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of your crude product in a solvent like dichloromethane (DCM) or methanol.

    • Prepare several test eluents. A good starting point is a mixture of DCM and methanol.

    • Crucially, add 1% triethylamine (TEA) or 1-2% of a 7N ammonia-in-methanol solution to your eluent system. This base will compete with your piperidine derivative for the acidic sites on the silica, allowing for proper elution and preventing streaking.[2]

    • Develop TLC plates in various ratios of DCM/Methanol (with the added base) until you find a system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen initial, low-polarity mobile phase (e.g., DCM with 1% TEA).

    • Wet-pack the column, ensuring a homogenous and stable bed. Do not let the column run dry.

    • Equilibrate the packed column with 2-3 column volumes of the mobile phase.

  • Sample Loading:

    • Dissolve your crude compound in a minimum amount of DCM or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from your TLC analysis.

    • If necessary, gradually increase the polarity by increasing the percentage of methanol. This is known as gradient elution.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions. The TEA can often be removed by co-evaporation with a lower-boiling solvent under reduced pressure. If residual TEA is a concern, an acidic wash of the combined organic fractions may be necessary, followed by re-extraction.

Technique 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is arguably the most powerful and reliable chromatographic technique for retaining and separating highly polar compounds.[11][12] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13][14]

dot

Caption: A typical workflow for HILIC method development.

Experimental Protocol: HILIC Method Development [15]

  • Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm). Silica columns in HILIC mode offer multimodal retention mechanisms, including hydrophilic interaction and ion-exchange, which are beneficial for polar bases.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Eluent): 10 mM ammonium formate in 95:5 (v/v) acetonitrile:water.

    • Mobile Phase B (Strong Eluent): 10 mM ammonium formate in 50:50 (v/v) acetonitrile:water.

    • Rationale: Ammonium formate is an excellent buffer for HILIC-MS applications as it is volatile. The pH of the mobile phase is critical as it affects the charge state of both the analyte and the stationary phase silanols, thereby influencing retention.[16]

  • Column Conditioning and Equilibration:

    • Flush the column with 100% Mobile Phase B for 5 minutes.

    • Flush with 100% Mobile Phase A for at least 10 minutes to ensure the aqueous layer is properly formed on the stationary phase. This is a critical step for reproducibility.

  • Initial Gradient Run:

    • Inject the sample dissolved in the initial mobile phase (95:5 ACN:Water).

    • Run a linear gradient from 0% to 100% B over 10-15 minutes.

    • This scouting run will determine the approximate elution conditions for your compound.

  • Optimization:

    • Poor Retention: If the compound elutes too early, decrease the starting percentage of Mobile Phase B or use a weaker organic solvent if possible.

    • Poor Peak Shape: Adjust the buffer concentration (5-20 mM range) or pH. For basic compounds, a slightly acidic pH (e.g., pH 3-5 using formic acid) often provides sharper peaks.[16]

    • Poor Resolution: Adjust the gradient slope. A shallower gradient will improve the separation between closely eluting compounds.

Technique 3: Mixed-Mode Chromatography (MMC)

MMC is an advanced technique that utilizes stationary phases with multiple functionalities, such as combining reversed-phase (C18) and ion-exchange properties on a single column.[17][18] This allows for tunable selectivity and is exceptionally useful for separating complex mixtures containing compounds with a wide range of polarities.[4][19]

Key Advantages:

  • Enhanced Retention: Provides robust retention for polar and charged compounds that perform poorly in both pure reversed-phase and normal-phase modes.[20]

  • Tunable Selectivity: Retention can be finely controlled by adjusting mobile phase pH, ionic strength, and organic solvent content.[4]

  • MS-Friendly: Allows for the retention of ionic compounds without the need for non-volatile ion-pairing reagents.[20]

Implementation of MMC typically involves screening a variety of mixed-mode columns (e.g., RP-Cation Exchange, RP-Anion Exchange) and optimizing the mobile phase conditions (pH, buffer concentration) to achieve the desired separation.

Technique 4: Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent (co-solvent), typically methanol.[21][22] It is highly efficient and fast. For basic compounds like piperidine derivatives, a basic additive is often required in the co-solvent.

Key Advantages:

  • High Speed: The low viscosity of the mobile phase allows for very fast separations.[23]

  • Reduced Solvent Usage: Drastically reduces the consumption of organic solvents compared to HPLC.[22]

  • Orthogonal Selectivity: Often provides different separation patterns compared to HPLC, making it a powerful tool for impurity profiling.

  • Easy Sample Recovery: The CO2 evaporates upon depressurization, leaving the analyte in a small volume of the co-solvent, which simplifies sample workup.[21]

Typical Conditions for Polar Amines:

  • Stationary Phase: Polar phases like 2-ethylpyridine are designed to improve peak shape for basic compounds.[24]

  • Mobile Phase: Supercritical CO2.

  • Co-Solvent: Methanol.

  • Additive: A small amount of a basic modifier like diethylamine or isopropylamine is often added to the methanol to prevent peak tailing.[23]

Section 3: Method Selection Guide

Choosing the right purification strategy from the outset can save significant time and resources. The optimal method depends on the scale of the purification, the nature of the impurities, and the available equipment.

dot

Method_Selection start Crude Piperidine Methanol Derivative is_solid Is the crude material a solid? start->is_solid recrystallize Attempt Recrystallization (Solvent/Antisolvent or Salt Formation) is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No / Impure recrystallize->chromatography If still impure scale What is the scale? chromatography->scale flash Flash Chromatography (Silica + Basic Modifier or Alumina) scale->flash >100 mg (Bulk) hplc Preparative HPLC scale->hplc <100 mg (Fine) hplc_type What is the primary separation challenge? hplc->hplc_type hilic Poor Retention in RP: Use HILIC hplc_type->hilic mmc_sfc Complex Mixture / Isomers: Use Mixed-Mode or SFC hplc_type->mmc_sfc

Caption: Decision workflow for selecting a purification method.

Comparison of Key Purification Techniques
TechniquePrimary Use CaseAdvantagesDisadvantages
Modified Normal-Phase Flash Chromatography Bulk purification (>50 mg), removal of non-polar or less-polar impurities.Cost-effective, simple setup, high capacity.Can lead to compound degradation on silica if not properly modified; lower resolution than HPLC.[25]
Hydrophilic Interaction Liquid Chromatography (HILIC) Analytical and preparative purification of highly polar compounds.[26]Excellent retention for polar analytes, high efficiency, MS-compatible mobile phases.[11][13]Requires careful column equilibration, can be sensitive to water content in the sample.[27]
Mixed-Mode Chromatography (MMC) Separating complex mixtures with diverse polarities, including counter-ions.[20]Unique selectivity, retains polar and non-polar compounds in a single run.[17][18]Method development can be more complex; less common in labs than standard RP/NP.[19]
Supercritical Fluid Chromatography (SFC) Fast chiral and achiral separations, "green" alternative to normal-phase HPLC.[21][23]Very fast, reduced organic solvent waste, easy sample recovery.[22][28]Requires specialized equipment; less effective for extremely water-soluble compounds.
Recrystallization / Salt Formation Bulk purification of solid materials, removal of impurities with different solubility profiles.Highly scalable, very cost-effective, can yield material of very high purity.Compound must be a solid, can have lower recovery, finding a suitable solvent can be difficult.[7]
References
  • Mixed-Mode Chromatography - ResearchGate.

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.

  • High-Purity N-Methyl-4-Piperidinemethanol: Synthesis, Applications, and Sourcing Guide.

  • Mixed-Mode Chromatography—A Review - LCGC International.

  • Mixed-Mode Chromatography and Stationary Phases.

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation.

  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft.

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.

  • How can 4-Piperidinemethanol be prepared? - FAQ - Guidechem.

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed.

  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem.

  • How Good is SFC for Polar Analytes? | Chromatography Today. [URL: https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/31338]([Link] SFC/how-good-is-sfc-for-polar-analytes/31338)

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing.

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.

  • Purification of strong polar and basic compounds : r/Chempros - Reddit.

  • Supercritical fluid chromatography - Wikipedia.

  • 4-Piperidinemethanol synthesis - ChemicalBook.

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds - Benchchem.

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME - Googleapis.com.

  • Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.

  • Video: Supercritical Fluid Chromatography - JoVE.

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters.

  • Please give suggestion: high polar impurity purification - Chromatography Forum.

  • Experiment 2: Recrystallization.

  • What are the best methods for Piperidine purification alternatives to distillation?.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methylpiperidine Coupling Reactions

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling reactions involving 4-methylpiperidine. The presence of the methyl group at the 4-position introduces significant steric challenges that can impede reaction efficiency and lead to frustrating outcomes. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice, proven protocols, and the fundamental principles behind overcoming these steric hurdles.

Section 1: Understanding the Core Challenge

Q1: Why is 4-methylpiperidine considered a sterically hindered and challenging substrate for coupling reactions?

The difficulty in using 4-methylpiperidine stems from a combination of steric and conformational factors.

  • Inherent Bulk of a Secondary Amine: All secondary amines are inherently more sterically demanding than primary amines. The presence of two organic substituents around the nitrogen atom crowds the reaction center, slowing the approach of electrophiles or metal catalysts.

  • The 4-Methyl Group's Influence: The piperidine ring exists predominantly in a chair conformation. The methyl group at the 4-position can occupy either an axial or equatorial position. While the equatorial position is more stable, the axial conformer, though less populated, presents a significant steric shield over one face of the molecule. During a reaction, this bulk can obstruct the nitrogen's lone pair of electrons, which is essential for nucleophilic attack or coordination to a metal center. This obstruction increases the activation energy of the reaction, often leading to sluggish or failed transformations under standard conditions.[1][2]

  • Competitive Side Reactions: In metal-catalyzed reactions like the Buchwald-Hartwig amination, the steric bulk of 4-methylpiperidine can slow down the desired productive steps (e.g., reductive elimination).[3] This gives more time for undesirable side reactions to occur, such as β-hydride elimination from the palladium-amido intermediate, which leads to the formation of hydrodehalogenated byproducts and reduced yields of the desired product.[4]

Section 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, but its success with hindered amines like 4-methylpiperidine is highly dependent on a carefully optimized catalyst system.[5][6]

Q2: My Buchwald-Hartwig reaction between 4-methylpiperidine and an aryl halide is failing (low or no conversion). What is my troubleshooting strategy?

When a Buchwald-Hartwig reaction fails with a hindered substrate, a systematic approach is required. The catalyst system—specifically the ligand—is the most critical variable.

Below is a logical workflow to diagnose and solve the issue.

Buchwald_Troubleshooting start Start: Low/No Conversion with 4-Methylpiperidine q1 Is the catalyst system appropriate for hindered amines? start->q1 ans1_yes Proceed to next check. q1->ans1_yes Yes ans1_no Action: Switch to a bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos, RuPhos, or BrettPhos) and a suitable Pd pre-catalyst. q1->ans1_no No q2 Is the base appropriate? ans1_yes->q2 ans1_no->q2 ans2_yes Proceed to next check. q2->ans2_yes Yes ans2_no Action: Use a strong, non-nucleophilic base like NaOtBu, K3PO4, or Cs2CO3. Avoid weaker bases. q2->ans2_no No q3 Are reaction conditions (solvent, temp) optimal? ans2_yes->q3 ans2_no->q3 ans3_yes Consider alternative strategies (e.g., Cu-catalyzed coupling). q3->ans3_yes Yes ans3_no Action: Use a polar aprotic solvent (e.g., Toluene, Dioxane, tBuOH). Increase temperature incrementally (e.g., 80°C -> 110°C). q3->ans3_no No end_fail If issues persist, re-evaluate substrate purity and inertness of the reaction atmosphere. ans3_no->end_fail

Figure 1. Troubleshooting workflow for a failing Buchwald-Hartwig reaction.
Q3: How do I select the optimal palladium source and ligand for coupling 4-methylpiperidine?

This is the single most important decision for a successful reaction. The key is to use a catalyst system that promotes the formation of a monoligated palladium species, which is highly reactive and sterically accessible.[3]

  • Ligand Choice: Modern catalyst systems have moved beyond simple phosphines. For hindered secondary amines, the ligands of choice are bulky, electron-rich dialkylbiaryl phosphines.[7] These ligands possess large steric footprints (cone angles) that favor a 1:1 ligand-to-palladium ratio. This monoligated L-Pd(0) complex is the active catalyst and is less sterically crowded, facilitating faster oxidative addition and reductive elimination.[3] N-Heterocyclic Carbenes (NHCs) with significant steric bulk can also be highly effective alternatives to phosphine ligands.

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient.[8][9] Modern pre-catalysts (e.g., G3 or G4 palladacycles) are often superior. These are air-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active L-Pd(0) species upon exposure to a base, leading to more reliable and reproducible results.[8]

Table 1: Recommended Ligands for Coupling Hindered Secondary Amines

Ligand Type Examples Key Features & Rationale Typical Coupling Partner
Dialkylbiaryl Phosphines XPhos, RuPhos, BrettPhos Extremely bulky and electron-rich. Promotes monoligated Pd species, accelerates reductive elimination, and suppresses β-hydride elimination.[4][10] Aryl chlorides, bromides, triflates
Ferrocenyl Phosphines Josiphos, tBuXPhos Robust and versatile ligands that offer a different steric and electronic profile. Good for general screening.[3] Aryl bromides, iodides

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds to palladium. Excellent for challenging substrates, including electron-rich aryl chlorides.[11] | Aryl chlorides, electron-rich arenes |

Q4: What are the best practices for base and solvent selection?
  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[12] Other options for more sensitive substrates include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact reaction rates and should be screened if initial results are poor.

  • Solvent: Anhydrous, polar aprotic solvents are standard. Toluene, 1,4-dioxane, and tert-butanol (or mixtures thereof) are the most commonly employed solvents.[13][14] The solvent must be able to dissolve the reactants and maintain the catalyst's activity at elevated temperatures. It is critical to use a thoroughly degassed solvent to prevent oxidation of the Pd(0) catalyst.

Section 3: Troubleshooting Amide Coupling (Acylation)

Forming an amide bond between 4-methylpiperidine and a carboxylic acid can be surprisingly difficult due to the low nucleophilicity of the hindered nitrogen atom.

Q5: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are giving poor yields. What strategies can I use?

When standard coupling reagents fail, it indicates that the activated carboxylic acid species is not electrophilic enough to react with the sterically shielded amine, or the reaction is simply too slow.[15]

  • Switch to a More Potent Activating Agent: Instead of relying on carbodiimide-based activators, convert the carboxylic acid to a more reactive electrophile first.

    • Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride. Acyl chlorides are highly reactive and can often overcome the steric barrier, though this method may not be suitable for substrates with sensitive functional groups.[16]

    • Use of DMAPO/Boc₂O: A recently developed one-pot method using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) has shown high efficiency for the N-acylation of less reactive nitrogen heterocycles, providing a milder alternative to acyl chlorides.[17]

  • Elevate the Reaction Temperature: Amide couplings are often run at room temperature. For a hindered substrate, gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[13] Monitor carefully for potential side reactions or degradation.

  • Consider Unconventional Methods: For extremely challenging cases, alternative bond-forming strategies may be necessary. For example, the coupling of Grignard reagents to isocyanates is a robust method for forming highly hindered amide bonds and avoids the traditional acid-amine coupling pathway altogether.[15]

Section 4: Experimental Protocols and Advanced Strategies

Q6: Can you provide a reliable, general starting protocol for a Buchwald-Hartwig amination with 4-methylpiperidine?

The following protocol is a robust starting point for coupling 4-methylpiperidine with an aryl bromide. Optimization of ligand, base, and temperature may be required for specific substrates.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), a palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the XPhos ligand (0.024 mmol, 2.4 mol%).

  • Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add 4-methylpiperidine (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered amines can be slow and may require 12-24 hours for completion.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Buchwald_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR2) oa_complex->amido_complex Amine Binding & Deprotonation (HNR2, Base) amido_complex->pd0 Reductive Elimination re_complex Product Ar-NR2 amido_complex->re_complex beta_hydride β-Hydride Elimination (Side Reaction) amido_complex->beta_hydride Hindered by bulky Ligand 'L'

Figure 2. Simplified Buchwald-Hartwig catalytic cycle. Bulky ligands (L) accelerate the reductive elimination step, outcompeting the β-hydride elimination side reaction.
Q7: What is a good protocol for a challenging amide coupling using an acyl chloride intermediate?

This two-step protocol is effective when standard coupling reagents fail.

Protocol 2: Acylation via Acyl Chloride

Step A: Formation of the Acyl Chloride

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 5 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 mmol, 1.2 equiv) dropwise. Gas evolution (CO₂, CO) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride, which should be used immediately in the next step.

Step B: Coupling with 4-Methylpiperidine

  • Dissolve the crude acyl chloride in anhydrous DCM (5 mL) and cool to 0 °C under an inert atmosphere.

  • In a separate flask, dissolve 4-methylpiperidine (1.2 mmol, 1.2 equiv) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equiv) in anhydrous DCM (3 mL).

  • Slowly add the amine/base solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Park, N. H., Vinogradova, E. V., Surry, D. S., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Yang, Y., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(15), 4958-4961. Available at: [Link]

  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry, 9, 479–484. Available at: [Link]

  • Yin, J. J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic letters, 5(9), 1387-1390. Available at: [Link]

  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]

  • G. O., Acosta, et al. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 59(3), 177-184. Available at: [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. ChemRxiv. Available at: [Link]

  • Jida, M., et al. (2025). Resonant acoustic mixing enables solvent-less amide coupling in solid-phase peptide synthesis. Green Chemistry. Available at: [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]

  • Buchwald, S. L., & Yin, J. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 124(15), 3981-3983. Available at: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]

  • Patel, M., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • An, J., & Fu, G. C. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical reviews, 111(3), 1525-1595. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 189-194. Available at: [Link]

  • Acosta, G. A. O., et al. (2015). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 59(3), 177-184. Available at: [Link]

  • Watson, D. A., & Fu, G. C. (2021). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Journal of the American Chemical Society, 143(30), 11504-11509. Available at: [Link]

  • Newman, S. G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. Available at: [Link]

  • Newman, S. G., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Zimmerman, D. M., et al. (2005). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of medicinal chemistry, 48(10), 3475-3484. Available at: [Link]

  • Hrycyna, C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Thesis. Available at: [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]

  • Dobrzycki, L., et al. (2021). Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. CrystEngComm, 23, 637-647. Available at: [Link]

  • Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Piperidine Intermediates

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the purification of piperidine intermediates. As a Senior Application Scientist, I understand the critic...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of piperidine intermediates. As a Senior Application Scientist, I understand the critical importance of achieving high purity for these foundational motifs in pharmaceutical and chemical research.[1] Unreacted amine starting materials can significantly interfere with downstream applications and biological assays, making their effective removal a paramount concern.[1]

This guide is designed to provide practical, in-depth solutions to common purification challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of piperidine intermediates, offering step-by-step solutions grounded in established chemical principles.

Problem 1: Persistent Amine Impurity Despite Aqueous Washes

Symptom: You've performed multiple aqueous washes (e.g., with water or brine), but TLC or LC-MS analysis still shows a significant amount of the starting amine impurity co-located with your desired piperidine product.

Cause: Simple aqueous washes are often insufficient to remove basic amine impurities from an organic layer. Amines can have some solubility in organic solvents and may not partition effectively into a neutral aqueous phase.[2][3]

Solution: Acidic Aqueous Extraction (Acid Wash)

This is a robust and widely applicable technique for separating basic piperidine derivatives from neutral or acidic impurities, and for removing basic starting materials.[4] The principle lies in converting the basic amine impurity into a water-soluble salt, which will then readily partition into the aqueous layer.

G cluster_0 Organic Phase A Crude Product in Organic Solvent (e.g., DCM, EtOAc) B Piperidine Intermediate (Basic) + Amine Impurity (Basic) C Add Dilute Acid (e.g., 1M HCl) B->C Protonation D Protonated Amine Salt (Water-Soluble) E Protonated Piperidine Salt (Water-Soluble) F Separate Layers E->F C->D C->E G Organic Layer: Neutral/Acidic Impurities F->G Discard H Aqueous Layer: Protonated Product & Impurity F->H I Add Base (e.g., NaOH to pH > 10) H->I Neutralization J Extract with Organic Solvent I->J K Purified Piperidine Intermediate in Organic Phase J->K Purified Product L Aqueous Layer: Inorganic Salts J->L Discard

Detailed Protocol: Acid Wash for Amine Impurity Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1][5]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it several times with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[2][3] The number of washes depends on the amount of amine impurity.

  • Monitoring: After each wash, you can spot the organic layer on a TLC plate to monitor the disappearance of the amine impurity.

  • Phase Separation: Carefully separate the aqueous layer (which now contains the protonated amine impurity as a salt) from the organic layer.

  • Neutralization and Back-Extraction (for product recovery if it's also basic):

    • Combine the acidic aqueous layers.

    • Cool the aqueous solution in an ice bath and basify it by slowly adding a strong base, such as sodium hydroxide (NaOH), until the pH is greater than 10.

    • Extract the now-neutralized, water-insoluble piperidine product back into an organic solvent (e.g., DCM or EtOAc).[1]

  • Drying and Concentration: Dry the organic layer containing your purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine intermediate.[1]

Problem 2: Product Instability or Low Recovery with Acid Wash

Symptom: Your piperidine intermediate is acid-sensitive, leading to degradation or poor recovery after an acid wash.

Cause: Certain functional groups on the piperidine ring or elsewhere in the molecule may not be stable to acidic conditions.

Solutions:

  • Copper Sulfate Wash: For primary amines, washing the organic layer with a 10% aqueous copper (II) sulfate solution can be effective. The amine will form a copper complex that partitions into the aqueous layer, which typically turns a deep blue or purple color.[2][3] Continue washing until no further color change is observed in the aqueous layer.[2][3]

  • Recrystallization: If your piperidine intermediate is a solid, recrystallization is a powerful purification technique.[6][7][8] The principle is based on the differential solubility of the product and the impurity in a given solvent at different temperatures.[6]

Quick Guide to Recrystallization

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. The amine impurity should ideally be soluble at room temperature or insoluble even at high temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration to remove them.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[6]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[6]

Problem 3: Co-elution of Amine Impurity and Product in Column Chromatography

Symptom: The unreacted amine and the piperidine product have very similar polarities, resulting in overlapping spots on a TLC plate and co-elution during column chromatography.

Cause: The structural similarity between the starting amine and the piperidine product can make chromatographic separation challenging.

Solutions:

  • Mobile Phase Modification: For basic compounds like piperidines, adding a small amount of a basic modifier to the eluent can significantly improve separation. This is because the basic modifier competes with your compound for binding to the acidic silanol groups on the silica gel surface, reducing peak tailing.[4]

    • Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1% (v/v) to the mobile phase.[4]

    • Ammonia in Methanol: A 7N solution of ammonia in methanol (1-2%) can be very effective for strongly basic compounds.[4]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): This can be a good alternative to silica gel for the purification of basic compounds.[4]

    • Reverse-Phase Chromatography (C18): For less polar piperidine derivatives, reverse-phase chromatography can be an excellent option. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective general method for removing a primary or secondary amine impurity from a piperidine derivative?

For general-purpose removal of basic amine impurities, an acidic aqueous extraction (acid wash) is typically the most effective and efficient method, provided your target piperidine derivative is stable to acidic conditions.[2][3] This technique leverages the basicity of the amine to convert it into a water-soluble salt, allowing for easy separation from the desired product in an organic solvent.[9]

Q2: My piperidine product and the unreacted amine starting material have very close boiling points. Can I use distillation?

Distillation can be challenging if the boiling points are very close. For instance, separating piperidine from its precursor, pyridine, is difficult due to the formation of an azeotrope (a constant-boiling mixture).[1] In such cases, a chemical purification method may be more effective. One such method involves reacting the mixture with carbon dioxide; piperidine, being a stronger base, will selectively form a solid carbonate salt that can be filtered off, while the less basic amine remains in solution.[1][4]

Q3: How can I monitor the removal of amine impurities during the purification process?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a purification. By spotting the crude mixture and the fractions from your purification (e.g., the organic layer after each wash), you can visualize the disappearance of the impurity spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and sensitive analysis, LC-MS is the preferred method. It can detect and quantify trace levels of impurities.[10][]

  • Gas Chromatography (GC): GC is particularly useful for analyzing volatile impurities.[10][]

Q4: I've noticed a yellow tint in my "purified" piperidine derivative. What could be the cause?

A yellow discoloration in piperidine and its derivatives is often due to oxidation products.[1] To minimize this, it is advisable to handle and store these compounds under an inert atmosphere (e.g., nitrogen or argon) and to use freshly purified materials for subsequent reactions.

Method Selection Guide

The choice of purification method depends on the properties of your piperidine intermediate and the nature of the impurities. The following table provides a summary of common techniques and their applicability.

Purification MethodBest Suited ForTypical PurityAdvantages
Acid-Base Extraction Separating basic piperidines from neutral or acidic impurities.[4]>95%Simple, fast, and highly effective for initial cleanup.[4]
Column Chromatography Separating compounds with different polarities.>98%Highly versatile and can achieve very high purity.
Recrystallization Purifying solid compounds.[6][7][12]>99%Can yield very pure crystalline material; scalable.
Distillation Purifying liquid compounds with different boiling points.[1]>98%Effective for large-scale purification of liquids.

G start Crude Piperidine Intermediate is_solid Is the product a solid? start->is_solid is_acid_stable Is the product acid-stable? is_solid->is_acid_stable No (Liquid/Oil) recrystallization Recrystallization is_solid->recrystallization Yes boiling_point_diff Significant difference in boiling points? is_acid_stable->boiling_point_diff No acid_wash Acid-Base Extraction is_acid_stable->acid_wash Yes chromatography Column Chromatography (with/without modifiers) boiling_point_diff->chromatography No distillation Distillation boiling_point_diff->distillation Yes

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Purification of Piperidine Deriv
  • Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry.
  • Process for producing purified piperidine derivative. (2002).
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024).
  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
  • Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry.
  • A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research.
  • Technical Support Center: Purification of Diastereomeric Piperidine Compounds - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for Quenching Bis-PEG7-NHS Ester Reactions - Benchchem. (n.d.). BenchChem.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024).
  • Lab Procedure: Recrystalliz
  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. (2021). Wiley Online Library.
  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
  • Conditions for Ideal Extraction Solvents. (n.d.). University of Alberta.
  • Solvent Extraction 101: Techniques, Applic
  • Selection of Extraction Solvents. (n.d.). Scribd.
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024). K-Jhil.
  • Removal of impurities
  • Practical Aspects of Solvent Extraction. (n.d.).
  • What is the best NHS quenching agent? (2014).
  • Process for removing primary amines from an amine-containing stream. (2000).
  • Impurity Profiling in APIs. (n.d.). BOC Sciences.

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Optimization

Preventing oxidation of primary alcohols in piperidine scaffolds

Technical Support & Troubleshooting Guide Current Status: Operational Topic: Preventing Oxidation of Primary Alcohols in Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Divisio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Current Status: Operational Topic: Preventing Oxidation of Primary Alcohols in Piperidine Scaffolds Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division

The Reactivity Paradox: Amine vs. Alcohol

Context: The piperidine scaffold containing a primary alcohol (e.g., 2-piperidinemethanol or 4-piperidinemethanol) presents a classic chemoselectivity challenge.[1] You have two nucleophilic centers: the secondary amine (pKa ~11) and the primary hydroxyl group (pKa ~16).

The Core Conflict: When subjecting the scaffold to oxidative conditions (intended for another part of the molecule) or even during long-term storage, the primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid.[2] Conversely, if you attempt to protect the alcohol, the amine may interfere via nucleophilic attack or complexation with reagents.

Visualization: The Oxidation Risk Landscape

The following diagram maps the competitive reactivity pathways you must control.

OxidationPathways Start Piperidine-Alcohol Scaffold Oxidant Oxidative Conditions Start->Oxidant PathA Path A: N-Oxidation (Kinetic Preference) Oxidant->PathA Peroxides/mCPBA PathB Path B: Alcohol Oxidation (Thermodynamic Sink) Oxidant->PathB TEMPO/Swern/Air NOxide N-Oxide (Reversible) PathA->NOxide Aldehyde Aldehyde (Reactive Electrophile) PathB->Aldehyde Aldehyde->Start Polymerization/Imine Formation Acid Carboxylic Acid (Dead End) Aldehyde->Acid

Figure 1: Competitive oxidation pathways in piperidine scaffolds. Path B is the specific failure mode addressed in this guide.

Strategic Protection Protocols

Directive: If your synthesis requires oxidative steps elsewhere (e.g., oxidizing a benzyl group, forming a heterocycle), you must protect the primary alcohol. Relying on kinetic selectivity is a high-risk strategy in drug development.

Protocol A: The Silyl Shield (Recommended)

Silyl ethers are the gold standard for piperidine alcohols because they are robust against basic amines and most oxidants, yet easily removed.

Why TBDMS?

  • Steric Bulk: Prevents N-silylation (the amine is too hindered to attack the silicon center effectively compared to the oxygen).

  • Base Stability: Survives the basic conditions often required to manipulate the piperidine ring.

ParameterSpecification
Protecting Group TBDMS (tert-Butyldimethylsilyl)
Reagents TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DMF (Solvent)
Temperature 0°C to RT
Workup Dilute with Et2O, wash with water (x3) to remove DMF/Imidazole.
Validation 1H NMR: Look for singlets at δ 0.90 (9H) and δ 0.05 (6H).

Step-by-Step Workflow:

  • Dissolve piperidine-alcohol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Imidazole (2.5 equiv). Note: Imidazole acts as both base and catalyst.

  • Cool to 0°C under N2.

  • Add TBDMS-Cl (1.1 equiv) portion-wise.

  • Stir at RT for 4-12 hours. Monitor by TLC (Stain: Ninhydrin for amine, PMA for protected alcohol).

  • Critical Check: If N-silylation occurs (rare), wash the organic layer with 0.5M citric acid during workup; N-Si bonds are extremely labile to mild acid, while O-Si bonds survive.

Protocol B: The "In-Situ" Protonation Defense

Use Case: You cannot use a protecting group due to step-count limits, but need to perform an oxidation elsewhere using an electrophilic oxidant (e.g., oxoammonium salts).

The Logic: Protonating the amine (


) deactivates the nitrogen lone pair, preventing N-oxidation. However, to protect the alcohol, you often need the reverse: Chelation Control .

Note: There is no generic "reagent" that oxidizes a molecule but ignores a primary alcohol unless the oxidant is sterically excluded or chemically specific (e.g., oxidizing an alkene with OsO4).

Troubleshooting & FAQs

User Scenario: "I am seeing aldehyde formation during storage or workup."

Issue 1: Auto-oxidation during Storage

Diagnosis: Primary alcohols on piperidines, especially if benzylic or allylic, can auto-oxidize in air, catalyzed by the basic piperidine nitrogen and trace metals. Solution: Salt Formation.

  • Protocol: Convert the free base piperidine to its HCl or Tartrate salt immediately after purification.

  • Procedure: Dissolve free base in Et2O; add 1M HCl in Et2O dropwise until precipitation is complete. Filter and dry under vacuum.

  • Mechanism: Protonating the amine removes the internal base catalyst and stabilizes the crystal lattice, excluding oxygen.

Issue 2: "I need to alkylate the Nitrogen, but the Alcohol acts as a nucleophile."

Diagnosis: Competitive O-alkylation. Solution: Transient Silylation.

  • Treat with HMDS (Hexamethyldisilazane) . This silylates the alcohol and the amine.[3]

  • Add the alkyl halide. The N-Si bond is much more reactive/labile than the O-Si bond towards alkylation (or the N-Si cleaves in situ).

  • Better Alternative: Use TBDMS-Cl as per Protocol A, alkylate the nitrogen, then deprotect with TBAF.

Issue 3: Oxidation of Alcohol during N-Oxide formation

Scenario: You want to make the Piperidine N-Oxide using m-CPBA, but the alcohol oxidizes to an aldehyde. Correction: This is chemically unusual. m-CPBA is electrophilic and prefers the amine lone pair.

  • Root Cause: If the alcohol is oxidizing, you likely have excess oxidant or extended reaction times allowing the m-CPBA to attack the alcohol (slow).

  • Fix: Titrate the m-CPBA. Use exactly 0.95-1.0 equivalents. Run at -78°C to 0°C. Stop immediately upon consumption of starting material.

Decision Matrix: Selecting the Right Strategy

ProtectionStrategy Start Goal: Prevent Alcohol Oxidation Condition What is the competing reaction? Start->Condition Branch1 Long-term Storage Condition->Branch1 Branch2 Synthesis: Basic Conditions (e.g., Alkylation) Condition->Branch2 Branch3 Synthesis: Acidic Conditions Condition->Branch3 Sol1 Convert to HCl Salt Branch1->Sol1 Sol2 TBDMS Protection Branch2->Sol2 Sol3 Benzyl Ether or Acetate Branch3->Sol3

Figure 2: Decision matrix for stabilizing piperidine alcohols based on experimental context.

References & Authoritative Sources

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience. (The definitive guide for TBDMS/Benzyl protection protocols).

  • Chemoselective Oxidation of Alcohols in the Presence of Amines . Journal of Organic Chemistry. (Discusses the use of acidic buffers to protect amines, highlighting the reverse selectivity challenge).

  • Navigating the Stability and Storage of 2-Piperidinemethanol . Benchchem Technical Guides. (Protocols for inert atmosphere storage and salt formation).

  • Selective Oxidations of Primary Alcohols in Presence of Secondary Alcohols . Tojo, G. and Fernández, M. (2006).[4] Oxidation of Alcohols to Aldehydes and Ketones. (Provides context on oxidant selectivity).

Sources

Troubleshooting

Technical Support Center: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol Salt Optimization

Status: Operational Topic: Hygroscopicity & Salt Selection Audience: Pharmaceutical Scientists / Process Chemists Introduction: The "Wet Mess" Scenario You are likely reading this because your batch of (1-(2-Aminoethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Hygroscopicity & Salt Selection Audience: Pharmaceutical Scientists / Process Chemists

Introduction: The "Wet Mess" Scenario

You are likely reading this because your batch of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (henceforth AMPM ) has transitioned from a solid to a sticky oil or gum upon exposure to air.[1][2]

This molecule presents a "perfect storm" for hygroscopicity:

  • High Polarity: It contains a primary amine, a tertiary amine, and a primary alcohol.

  • Hydrogen Bonding: The free base has multiple H-bond donors/acceptors, leading to high water affinity.

  • Salt formation: The standard Di-HCl salt of this diamine is notoriously deliquescent because the high charge density of the chloride ion typically fails to disrupt the water-binding network effectively.

This guide provides a root-cause analysis and actionable protocols to stabilize your material.

Module 1: Diagnosis & Immediate Handling

Q: My solid turned into an oil within minutes. Is it degraded?

A: Likely not. It is probably deliquescent , meaning it has absorbed enough atmospheric moisture to dissolve itself in its own sorbed water.[3]

Immediate Action:

  • Do not heat to dry (this often causes degradation or "melts" the salt into a glass).

  • Re-dissolve the oil in dry Methanol or Ethanol.

  • Azeotropic Distillation: Rotovap with toluene or acetonitrile to remove water.[1]

  • Store: As a solution or under strict Argon/Nitrogen until a stable salt form is identified.

Q: How do I confirm hygroscopicity vs. solvent trapping?

A: Run a Dynamic Vapor Sorption (DVS) cycle. TGA (Thermogravimetric Analysis) only tells you total volatile loss; DVS tells you reversible moisture uptake.[1]

Interpretation of DVS Data:

  • Adsorption < 2% at 80% RH: Non-hygroscopic (Ideal).[1]

  • Adsorption > 10%: Hygroscopic.[1]

  • Hysteresis Loop: If the desorption curve does not match the adsorption curve, you have hydrate formation or pore condensation.

Module 2: Salt Selection (The Core Solution)

Q: The HCl salt is unusable. Which counterions should I screen?

A: You must move away from small, high-charge-density inorganic ions (Cl⁻, Br⁻).[1][2] You need large, hydrophobic organic counterions that pack efficiently and shield the ionic core from water.

Recommended Counterion Screen:

CounterionStoichiometryRationaleCrystallinity Potential
Fumarate 1:1 (Mono)Excellent H-bond networking; often forms high-melting solids.[1][2]⭐⭐⭐⭐⭐ (High)
Succinate 1:1 (Mono)Similar to fumarate but more flexible; good for solubility.[1]⭐⭐⭐⭐
Tosylate 1:1 or 1:2Bulky, hydrophobic aromatic ring repels water.[2]⭐⭐⭐⭐
Oxalate 1:1Warning:[2] Often forms very stable salts but toxicity issues limit utility to early intermediates.⭐⭐⭐
Phosphate 1:1Often forms stable hydrates (which are non-hygroscopic after formation).[1]⭐⭐⭐
Q: Why target the Mono-salt instead of the Di-salt?

A: AMPM is a diamine.

  • Di-salt: Forces two counterions into the lattice, increasing charge density and often destabilizing the crystal packing (lowering lattice energy), making it prone to water insertion.

  • Mono-salt: Protonates the most basic nitrogen (the primary amine on the ethyl chain, pKa ~10.5). This leaves the piperidine nitrogen (pKa ~9.0) free or involved in intramolecular H-bonding, often resulting in a more stable, less hygroscopic lattice.[2]

Visualizing the Selection Logic

SaltSelection Start Problem: Hygroscopic Salt Analyze Analyze Structure: Diamine + Alcohol Start->Analyze Decision Current Salt Form? Analyze->Decision HCl Di-HCl Salt Decision->HCl Alt Alternative Salt Decision->Alt Action1 Switch to Mono-Salt Strategy (Target pKa ~10.5) HCl->Action1 High Charge Density Screen Screen Counterions: 1. Fumaric Acid 2. Succinic Acid 3. p-TsOH Alt->Screen Re-screen Action1->Screen Result1 Crystalline Solid? (XRPD Check) Screen->Result1 Success Scale Up & DVS Check Result1->Success Yes Fail Try Co-Crystal or Lyophilization Result1->Fail No

Figure 1: Decision matrix for stabilizing hygroscopic amine salts.

Module 3: Experimental Protocols

Protocol A: Fumarate Salt Screening (Small Scale)

Use this protocol to test if the Fumarate salt offers better stability than HCl.

  • Free Base Preparation:

    • Dissolve 100 mg of your hygroscopic salt in water.

    • Basify with Na₂CO₃ (pH > 11).[1]

    • Extract with DCM (3x), dry over Na₂SO₄, and concentrate to obtain the AMPM Free Base oil.

  • Stoichiometry Calculation:

    • Calculate 1.0 equivalent of Fumaric Acid.

  • Solvent System:

    • Dissolve Free Base in Isopropanol (IPA) (0.5 mL).

    • Dissolve Fumaric Acid in hot Ethanol (EtOH) (0.5 mL).

  • Mixing & Crystallization:

    • Add acid solution to base solution hot.[1]

    • Allow to cool slowly to RT.[4]

    • Troubleshooting: If oiling occurs, scratch the glass or add a drop of Ethyl Acetate (anti-solvent).

  • Harvest:

    • Filter solids and dry at 40°C under vacuum.

  • Validation:

    • Expose a small sample to air for 24 hours. If it remains free-flowing, you have solved the issue.

Protocol B: Handling the "Unavoidable" Hygroscopic Salt

If you MUST use the HCl salt (e.g., for regulatory reasons), use this handling workflow.

  • Lyophilization (Freeze Drying):

    • Dissolve the salt in water.

    • Freeze dry to obtain an amorphous cake.[1] Note: Amorphous forms are MORE hygroscopic but easier to handle initially than sticky oils.

  • Dry Room / Glove Box:

    • All weighing and transfer must occur at <20% Relative Humidity .

  • Immediate Solution Prep:

    • Do not store the solid. Immediately make a stock solution in water or DMSO, aliquot, and freeze the solution.

Module 4: Stability & Storage FAQs

Q: Can I store the free base instead?

A: Generally, no. Primary amines are prone to oxidation (N-oxide formation) and can react with atmospheric CO₂ to form carbamates.[1][2] A stable salt is always preferred for long-term storage (1 year+).[1][2]

Q: My salt is stable in the fridge but melts on the bench. Why?

A: You are seeing a Critical Relative Humidity (CRH) failure.

  • Cold fridge air has low absolute humidity.[1]

  • When you bring the cold bottle to the warm bench, water condenses on the cold glass and the salt inside if opened too quickly.

  • Rule: Allow the container to reach room temperature before breaking the seal.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [1][2]

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. Focuses on the regulatory necessity of defining stable salt forms.

  • Surface Measurement Systems. (n.d.).[1] DVS Application Notes: Characterization of Amorphous and Crystalline Materials.

  • Bastin, R. J., et al. (2000).[2] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1][2] [1][2]

Disclaimer: This guide is for research purposes. Always consult SDS and perform safety assessments before handling chemical substances.

Sources

Optimization

Technical Support Center: HPLC Method Development for Separating Aminoethyl Piperidine Isomers

Welcome to the technical support center for the chromatographic separation of aminoethyl piperidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of aminoethyl piperidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during HPLC method development. Here, we move beyond generic protocols to explain the why behind the how, empowering you to build robust and reliable analytical methods.

Introduction: The Challenge of Aminoethyl Piperidine Isomers

Aminoethyl piperidine and its isomers are important building blocks in pharmaceutical synthesis. Due to their structural similarity, separating these positional isomers (e.g., 2-, 3-, and 4-isomers) and potential enantiomers presents a significant analytical challenge. Their basic nature and high polarity often lead to common chromatographic issues like poor peak shape, insufficient retention on traditional reversed-phase columns, and inadequate resolution.

This guide provides a structured approach to method development and offers solutions to common troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Where do I even begin with method development for such polar, basic isomers?

A systematic approach is crucial.[1] Begin by understanding the physicochemical properties of your specific aminoethyl piperidine isomers, particularly their pKa values and polarity.[2] This knowledge will guide your initial choice of chromatographic mode and starting conditions. A typical workflow involves screening different columns and mobile phases to find a promising starting point, followed by systematic optimization of parameters like pH, temperature, and mobile phase composition.[1][3]

Q2: My isomers are showing little to no retention on a standard C18 column. What should I do?

This is a common issue for polar compounds. You have several effective options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar and hydrophilic compounds.[4][5] It utilizes a polar stationary phase (like silica, amide, or diol) with a high organic content mobile phase, which is the inverse of reversed-phase chromatography.[6][7]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics.[8][9] This dual mechanism can significantly enhance the retention of polar, ionizable compounds like aminoethyl piperidines and offer unique selectivity for isomers.[10][11]

  • Reversed-Phase at High pH: For basic compounds, increasing the mobile phase pH can suppress the ionization of the amine groups, making the analytes more hydrophobic and thus more retained on a C18 column.[12][13] Ensure your column is stable at high pH (typically up to pH 12 for modern hybrid-silica columns).[12]

Q3: I'm observing severe peak tailing for my isomers. What is the cause and how can I fix it?

Peak tailing for basic compounds like aminoethyl piperidines is often caused by secondary interactions between the positively charged amine groups and negatively charged residual silanol groups on the silica surface of the column.[1][14]

Here are several strategies to mitigate this:

  • Mobile Phase pH Adjustment: Operating at a pH that is at least 2 units away from the analyte's pKa can ensure a consistent ionization state and improve peak shape.[13] For basic analytes, a high pH mobile phase will keep them in their neutral form, reducing interactions with silanols.[12]

  • Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, leading to more symmetrical peaks.[1][15]

  • Employ Base-Deactivated Columns: Many modern columns are specifically designed with end-capping or base-deactivation to minimize silanol interactions and are ideal for analyzing basic compounds.[15]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to shield the silanol interactions and improve peak shape.[14]

Q4: How can I improve the resolution between my positional isomers?

Optimizing selectivity is key to resolving closely eluting isomers.[16]

  • Vary the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity due to different solvent properties.

  • Adjust Mobile Phase pH: Fine-tuning the pH can change the ionization state of your isomers, which may lead to differential retention and improved separation.[17][18]

  • Screen Different Stationary Phases: Isomers that co-elute on a C18 column may be well-resolved on a Phenyl or Pentafluorophenyl (PFP) phase, which offer alternative selectivity through pi-pi interactions.[19] HILIC and mixed-mode columns also provide vastly different selectivities.[7][9]

  • Optimize Temperature: Temperature affects the thermodynamics of the separation and can alter selectivity.[20][21] It's worth screening a range of temperatures (e.g., 25°C to 50°C).

Q5: My aminoethyl piperidine isomer lacks a strong UV chromophore. What are my detection options?

For compounds with poor UV absorbance, consider the following:

  • Pre-column Derivatization: React your analyte with a derivatizing agent that introduces a chromophore. For example, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for UV detection.[1][22]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte.

  • Charged Aerosol Detector (CAD): CAD is another near-universal detector that can provide a more uniform response for different analytes compared to ELSD.

  • Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and is an excellent option if available.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No Retention / Early Elution Analyte is too polar for the reversed-phase column.1. Switch to a HILIC or Mixed-Mode column.[9][23] 2. For reversed-phase, increase the mobile phase pH to suppress analyte ionization and increase hydrophobicity.[12] 3. Consider derivatization to increase hydrophobicity.
Poor Peak Shape (Tailing) Secondary interactions with column silanols.[1] Column overload. Sample solvent is much stronger than the mobile phase.1. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[15] 2. Use a base-deactivated or high-purity silica column. 3. Reduce sample concentration or injection volume.[1] 4. Dissolve the sample in the initial mobile phase whenever possible.[24]
Poor Resolution / Peak Co-elution Suboptimal mobile phase composition or pH.[25] Inappropriate stationary phase.[1] Insufficient column efficiency.1. Systematically adjust the organic solvent ratio.[1] 2. Screen different organic solvents (Acetonitrile vs. Methanol). 3. Fine-tune the mobile phase pH.[17] 4. Test columns with different selectivity (e.g., PFP, HILIC, Mixed-Mode).[7][9][19] 5. Use a longer column or a column with smaller particles for higher efficiency.
Shifting Retention Times Inconsistent mobile phase preparation (especially pH). Fluctuating column temperature.[20] Insufficient column equilibration time.1. Ensure accurate and consistent mobile phase preparation, especially for buffered solutions.[26] 2. Use a column oven to maintain a stable temperature.[24] 3. Ensure the column is fully equilibrated with the mobile phase before injections (typically 10-20 column volumes).
High Backpressure Blockage in the system (e.g., column frit, tubing).[27] Buffer precipitation in high organic mobile phase.1. Filter all samples and mobile phases. 2. Systematically check for blockages by disconnecting components. 3. If buffer precipitation is suspected, flush the system with water (without buffer).[27] Ensure buffer solubility in your mobile phase composition.

Experimental Protocols

Protocol 1: Initial Screening for Aminoethyl Piperidine Isomers

This protocol outlines a general approach for the initial screening of columns and mobile phases.

Objective: To identify a suitable column and mobile phase combination that provides retention and initial separation of the isomers.

Materials:

  • Aminoethyl piperidine isomer standard mix (~1 mg/mL in a suitable solvent).

  • HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC grade water.

  • Buffers (e.g., Ammonium Acetate, Ammonium Formate).

  • Acids/Bases for pH adjustment (e.g., Formic Acid, Ammonium Hydroxide).

  • Columns for screening:

    • Reversed-Phase: C18 (e.g., 150 x 4.6 mm, 5 µm).

    • HILIC: Amide or Silica phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mixed-Mode: Cation-exchange/Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm).

Procedure:

  • Sample Preparation: Dissolve the isomer standard mix in the initial mobile phase or a weak solvent (e.g., water/ACN 95:5).

  • Mobile Phase Preparation:

    • Reversed-Phase (High pH):

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 10.

      • Mobile Phase B: Acetonitrile.

    • HILIC:

      • Mobile Phase A: 90:10 ACN:Water with 10 mM Ammonium Acetate.

      • Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Acetate.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • Detection: As appropriate for your analyte (e.g., UV at a low wavelength like 210 nm, or ELSD/CAD/MS).

  • Scouting Gradient: Run a broad gradient to elute all components.

    • Reversed-Phase: 5% to 95% B over 15 minutes.

    • HILIC: 95% to 50% A over 15 minutes (note: this is a gradient of increasing water content).[6]

  • Evaluation: Analyze the chromatograms for retention, peak shape, and any signs of separation between the isomers. The best starting point will be the condition that provides good retention and the most promising selectivity.

Visualizing the Method Development Workflow

The following diagram illustrates a logical workflow for developing a separation method for aminoethyl piperidine isomers.

MethodDevelopmentWorkflow Start Start: Define Analytical Goal (Separation of Isomers) AnalyteInfo Characterize Analytes (pKa, Polarity, UV Absorbance) Start->AnalyteInfo ModeSelection Select Chromatographic Mode AnalyteInfo->ModeSelection RP_HighpH Reversed-Phase (High pH) ModeSelection->RP_HighpH Basic, moderate polarity HILIC HILIC ModeSelection->HILIC Highly polar MixedMode Mixed-Mode ModeSelection->MixedMode Polar & ionizable Screening Initial Screening (Columns & Mobile Phases) RP_HighpH->Screening HILIC->Screening MixedMode->Screening Eval_Retention Sufficient Retention? Screening->Eval_Retention Optimization Optimize Separation (pH, Gradient, Temp.) Eval_PeakShape Good Peak Shape? Optimization->Eval_PeakShape Eval_Retention->ModeSelection No, try another mode Eval_Retention->Optimization Yes Eval_Resolution Adequate Resolution? Eval_Resolution->Optimization No, re-optimize FinalMethod Final Method Validation Eval_Resolution->FinalMethod Yes Eval_PeakShape->Eval_Resolution Yes Troubleshoot_Tailing Troubleshoot Tailing (Additives, pH) Eval_PeakShape->Troubleshoot_Tailing No Troubleshoot_Tailing->Optimization

Caption: A decision tree for HPLC method development.

References

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals. Retrieved from [Link]

  • Academia.edu. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]

  • Pandey, P. K. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]

  • CHROMacademy. (n.d.). Basics of HPLC Mobile Phase Design. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. Retrieved from [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development?. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Hawach. (2025, February 10). Effect of Elevated Temperature on HPLC Columns. Retrieved from [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Walpitachathurangi. (2026, January 26). Common Mistakes in HPLC Method Development. Medium. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Bionity. (n.d.). Mixed-mode chromatography. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Sandra, P., & Vanhoenacker, G. (2007). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]

  • Lamparczyk, H., & Zarzycki, P. K. (1995). Effect of temperature on separation of estradiol stereoisomers and equilin by liquid chromatography using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 543-549. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • SIELC Technologies. (2011). Evolution of Mixed-Mode Chromatography. American Laboratory. Retrieved from [Link]

  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Top 10 HPLC Method Development Fails. Retrieved from [Link]

  • ResearchGate. (2015, December 10). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link]

Sources

Troubleshooting

Minimizing polymerization during aminoethyl linker attachment

A Guide to Minimizing Polymerization and Maximizing Yield Welcome to the Technical Support Center for aminoethyl linker attachment. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Polymerization and Maximizing Yield

Welcome to the Technical Support Center for aminoethyl linker attachment. This guide is designed for researchers, scientists, and drug development professionals who are incorporating aminoethyl linkers into their molecules. As a Senior Application Scientist, I understand the nuances and challenges of this process. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate potential pitfalls, particularly the common issue of unwanted polymerization.

Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns regarding aminoethyl linker attachment.

Q1: What is the primary cause of polymerization during aminoethyl linker attachment?

A1: Polymerization is typically initiated by the nucleophilic attack of the primary amine of a successfully attached aminoethyl linker on another activated molecule or linker. This chain reaction can lead to the formation of dimers, trimers, and higher-order polymers, significantly reducing the yield of the desired monofunctionalized product.

Q2: What are the initial signs of polymerization in my reaction?

A2: Early indicators of polymerization include the appearance of a precipitate, increased viscosity or cloudiness of the reaction mixture, and the presence of higher molecular weight species in your analytical data (e.g., LC-MS or TLC).[1]

Q3: How can I minimize the risk of polymerization from the outset?

A3: The most effective strategy is to use a protecting group for the amino functionality of the linker.[2][3][4] This prevents the primary amine from acting as a nucleophile and initiating polymerization. Additionally, carefully controlling reaction conditions such as stoichiometry, temperature, and reaction time is crucial.[5]

Q4: What should I do if I suspect polymerization is occurring during the reaction?

A4: If you observe signs of polymerization, it's best to immediately cool the reaction mixture in an ice bath to slow down the process.[1] Depending on your specific reaction, adding a shortstop agent to terminate the reaction or diluting the mixture with a suitable solvent may also be effective.[1]

Troubleshooting Polymerization During Aminoethylation

This section provides a more detailed approach to troubleshooting common issues encountered during aminoethyl linker attachment.

Issue 1: Extensive Polymerization and Low Yield of Monofunctionalized Product
  • Potential Cause 1: Unprotected Amino Group. The most common reason for extensive polymerization is the presence of a free primary amine on the aminoethyl linker, which can react with other activated molecules.

    • Solution: Employ Protecting Groups. The use of an appropriate protecting group for the amine is the most robust solution.[2][3][4] The choice of protecting group will depend on the overall synthetic strategy and the stability of your molecule to the deprotection conditions.

  • Potential Cause 2: Inappropriate Stoichiometry. An excess of the aminoethyl linker can increase the probability of side reactions, including polymerization.

    • Solution: Optimize Reagent Ratios. Carefully control the molar ratio of the aminoethyl linker to your substrate. Start with a 1:1 ratio and adjust as needed based on reaction monitoring.

  • Potential Cause 3: High Reaction Temperature. Elevated temperatures can accelerate the rate of polymerization.

    • Solution: Temperature Management. Maintain the lowest effective temperature for the desired reaction.[5] If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the temperature.

Issue 2: Difficulty in Purifying the Monofunctionalized Product
  • Potential Cause: Similar Physicochemical Properties of Product and Polymer. The desired product and the polymeric byproducts may have similar solubility and chromatographic behavior, making separation challenging.

    • Solution 1: Strategic Use of Protecting Groups. A protecting group can alter the polarity and chromatographic properties of your desired product, facilitating its separation from polymeric impurities.

    • Solution 2: Advanced Purification Techniques. Consider using more sophisticated purification methods such as ion-exchange chromatography or size-exclusion chromatography to separate molecules based on charge or size, respectively.

Protecting Group Strategies for Aminoethyl Linkers

The selection of an appropriate protecting group is critical for a successful aminoethylation reaction. The following table summarizes some common protecting groups for amines, along with their deprotection conditions.

Protecting GroupAbbreviationDeprotection ConditionsAdvantagesDisadvantages
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)Stable to a wide range of reaction conditions.Requires strong acid for removal, which may not be suitable for all substrates.[4]
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine)Mild deprotection conditions.The fluorenyl group can sometimes cause solubility issues.[3][4]
CarboxybenzylCbz or ZCatalytic hydrogenationStable to acidic and basic conditions.Requires a catalyst and hydrogen source for removal.
AcetylAcAcidic or basic hydrolysisSimple and inexpensive.Can be difficult to remove selectively in the presence of other esters.

Experimental Protocol: Aminoethylation with a Boc-Protected Linker

This protocol provides a general guideline for the attachment of an aminoethyl linker using a Boc-protected derivative to minimize polymerization.

Materials:

  • Substrate with a suitable electrophilic handle (e.g., a carboxylic acid)

  • Boc-aminoethylamine

  • Coupling agent (e.g., EDC/NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or DCM)

  • Quenching agent (e.g., water or a mild acid)

  • Trifluoroacetic acid (TFA) for deprotection

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Activation of the Substrate: Dissolve the substrate in the anhydrous solvent. Add the coupling agent (e.g., EDC and NHS) and stir at room temperature for the recommended activation time.

  • Coupling Reaction: Add the Boc-aminoethylamine to the activated substrate solution. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with an appropriate reagent. Perform an aqueous work-up to remove water-soluble byproducts. Purify the Boc-protected product by column chromatography.

  • Deprotection: Dissolve the purified Boc-protected product in a suitable solvent (e.g., DCM). Add TFA and stir at room temperature. Monitor the deprotection by TLC or LC-MS.

  • Final Purification: Once deprotection is complete, remove the TFA under reduced pressure. Purify the final aminoethylated product by an appropriate method (e.g., precipitation, crystallization, or chromatography).

Visualizing Reaction Pathways and Troubleshooting

Desired Reaction vs. Polymerization

The following diagram illustrates the intended reaction pathway versus the unwanted polymerization side reaction.

G cluster_0 Desired Reaction cluster_1 Unwanted Polymerization Substrate Substrate Activated Substrate Activated Substrate Substrate->Activated Substrate Coupling Agent Monofunctionalized Product Monofunctionalized Product Activated Substrate->Monofunctionalized Product + Aminoethyl Linker Dimer Dimer Monofunctionalized Product->Dimer + Activated Substrate Trimer, etc. Trimer, etc. Dimer->Trimer, etc. + Activated Substrate

Caption: Desired monofunctionalization vs. polymerization side reaction.

Troubleshooting Decision Tree

This decision tree can guide you through the troubleshooting process when encountering polymerization.

G Start Start Polymerization_Observed Polymerization Observed? Start->Polymerization_Observed Check_Protecting_Group Is a protecting group used? Polymerization_Observed->Check_Protecting_Group Yes No_Polymerization Reaction Successful Polymerization_Observed->No_Polymerization No Implement_PG Implement a protecting group strategy. Check_Protecting_Group->Implement_PG No Check_Stoichiometry Check Stoichiometry Check_Protecting_Group->Check_Stoichiometry Yes Optimize_Ratio Optimize Linker:Substrate Ratio Check_Stoichiometry->Optimize_Ratio Excess Linker Check_Temperature Check Reaction Temperature Check_Stoichiometry->Check_Temperature Ratio OK Lower_Temperature Lower Reaction Temperature Check_Temperature->Lower_Temperature Too High Purification_Issues Purification Difficulty? Check_Temperature->Purification_Issues Temp OK Advanced_Purification Consider IEX or SEC Purification_Issues->Advanced_Purification Yes

Caption: A decision tree for troubleshooting polymerization.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • [No Author]. (2019, November 19). Amino Acid-Protecting Groups. Chem. Rev. 2009, 109, 6, 2455-2504.
  • Jarowicki, K., & Kocienski, P. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1, 1998, 4005-4037.
  • [No Author]. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

This guide outlines the 1H NMR characterization strategy for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol . As this specific derivative is often a custom intermediate in medicinal chemistry (e.g., for kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization strategy for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol . As this specific derivative is often a custom intermediate in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands), this guide adopts a comparative analytical approach .[1]

We will validate the structure by differentiating it from its two most common synthetic precursors: the N-unsubstituted core (4-Methylpiperidin-4-yl)methanol and the N-Methyl analog .[2][3]

Part 1: Executive Summary & Structural Logic

The target molecule combines a 4,4-disubstituted piperidine core with a primary amine tail .[3] Characterization challenges arise from the overlapping aliphatic signals of the piperidine ring and the ethylene linker.[3]

To confirm identity, you must validate three structural "zones":

  • Zone A (Quaternary Center): The 4-Methyl and 4-Hydroxymethyl groups (Diagnostic singlets).[2][3]

  • Zone B (The Linker): The ethylene bridge (

    
    ) connecting the ring to the primary amine.[2][3]
    
  • Zone C (The Ring): The symmetry of the piperidine ring (2,6-protons vs. 3,5-protons).[3]

Structural Connectivity Map

The following diagram illustrates the connectivity and the logical flow of signal assignment.

G Core Piperidine Core Quat Quaternary C4 (Achiral Center) Core->Quat Anchors Subst N-Substitution (Ethylene Diamine) Core->Subst N1-Alkylation Signal_Me 4-Me Singlet ~0.9-1.0 ppm Quat->Signal_Me Signal_CH2OH 4-CH2OH Singlet ~3.3-3.5 ppm Quat->Signal_CH2OH Signal_Linker Ethylene Triplets ~2.4 & 2.7 ppm Subst->Signal_Linker

Figure 1: Structural dissection of the target molecule for NMR assignment logic.

Part 2: Comparative Chemical Shift Analysis[1][2]

The table below contrasts the expected shifts of the target molecule against its likely precursors. This differential analysis is critical for assessing reaction completion (e.g., alkylation of the secondary amine).[1][3]

Solvent:


 (Standard) or 

(For labile protons) Reference: TMS (

0.00 ppm)[2][3]
Structural MoietyProton TypeTarget Molecule (Expected

)
Precursor (N-H Free Base)Alternative (N-Methyl)
Zone A: C4-Center

0.95 (s, 3H) 1.02 (s, 3H)0.92 (s, 3H)

3.35 (s, 2H) 3.45 (s, 2H)3.28 (s, 2H)
Zone B: Linker

2.45 (t, 2H) AbsentAbsent

2.75 (t, 2H) AbsentAbsent

AbsentAbsent2.20 (s, 3H)
Zone C: Ring

(eq/ax)
2.30 - 2.60 (m, 4H) 2.80 - 3.00 (m, 4H)2.10 - 2.40 (m, 4H)

(eq/ax)
1.40 - 1.60 (m, 4H) 1.30 - 1.50 (m, 4H)1.30 - 1.50 (m, 4H)
Labile

Variable (Broad) VariableVariable
Key Diagnostic Indicators:
  • The "Shift Upfield": Upon alkylation of the precursor (N-H), the

    
    -protons (H-2,[1][3]6) typically shift upfield  (from ~2.9 to ~2.4 ppm) due to the change from secondary to tertiary amine character.[1][3]
    
  • The "Triplet Pair": The ethylene linker appears as two distinct triplets (or broadened multiplets) bridging the aliphatic region.[3]

  • Symmetry: Because the C4 position is achiral (holding a methyl and a hydroxymethyl), the piperidine ring retains a plane of symmetry.[1][3] H-2 and H-6 are chemically equivalent, as are H-3 and H-5.[2][3]

Part 3: Experimental Protocol (Self-Validating)

To ensure scientific integrity, this protocol includes an in-situ validation step using


 exchange.
Materials
  • Solvent:

    
     (99.8% D) neutralized with 
    
    
    
    (to prevent salt formation with the amine).
  • Alternative:

    
     if the sample is a salt (HCl/TFA) or insoluble.[2][3]
    
  • Tube: 5mm high-precision NMR tube.

Workflow
  • Sample Prep: Dissolve ~5-10 mg of the oil/solid in 0.6 mL solvent.

    • Critical Step: If the sample is an oil, ensure it is free of residual DCM or Ethyl Acetate, as these overlap with the linker region (~3-5 ppm).[1][3]

  • Acquisition (Standard):

    • Pulse:

      
      [1][2][3][4]
      
    • Relaxation Delay (

      
      ): 2.0 seconds (Ensure integration accuracy for the methyl singlet).
      
    • Scans: 16-64.[2][3]

  • Validation Experiment (

    
     Shake): 
    
    • After the initial scan, add 1 drop of

      
       to the tube and shake vigorously.[1][3]
      
    • Observation: The broad peaks for

      
       and 
      
      
      
      will vanish.[2][3] The
      
      
      singlet will sharpen if it was previously coupling to the OH proton.[2][3]
Troubleshooting Common Issues
ObservationCauseSolution
Split Methyl Singlet Chiral impurity or Salt formationEnsure free base form by washing with basic solution.[2][3] Check for protonation at N1.[3]
Broad Aliphatics Ring flipping / Intermediate exchangeRun NMR at elevated temperature (e.g., 40-50°C) to sharpen signals.[3]
Missing OH/NH2 Rapid exchange with water in solventUse dry DMSO-d6 or accept absence in CDCl3.[2][3]

Part 4: Advanced Characterization (2D NMR)

For definitive proof of the N-substitution (linking the chain to the ring), a HMBC (Heteronuclear Multiple Bond Correlation) experiment is recommended.[1][3]

HMBC Pathway Verification

The following diagram details the specific correlations required to confirm the


 bond formation.

HMBC N1 N1 Nitrogen C2_6 C2/C6 Ring Carbons C_Linker Linker CH2 (N-adjacent) H_Linker Linker Protons (2.45 ppm) H_Linker->C2_6 3-bond correlation (Proves N-Attachment) H_Ring Ring Protons H2/6 (2.40 ppm) H_Ring->C_Linker 3-bond correlation (Reciprocal Confirmation)

Figure 2: Critical HMBC correlations to prove the covalent attachment of the aminoethyl chain to the piperidine nitrogen.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[3] Chem.1997 , 62, 7512–7515.[1][5] Link[1][2][3]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link[1][2][3]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg, 2009 .[3] (General reference for piperidine shift prediction).

  • PubChem Compound Summary. "(4-Methylpiperidin-4-yl)methanol."[2][3][6][7] National Center for Biotechnology Information.[3] Link (Used for core scaffold shift estimation).[1][3]

Sources

Comparative

Comparative Reactivity Guide: 4-H vs. 4-Methyl Piperidine Methanol Scaffolds

This guide provides an in-depth technical comparison between Piperidine-4-methanol (4-H) and 4-Methylpiperidine-4-methanol (4-Me) .[1] It is structured to assist medicinal chemists in selecting the optimal scaffold for s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Piperidine-4-methanol (4-H) and 4-Methylpiperidine-4-methanol (4-Me) .[1] It is structured to assist medicinal chemists in selecting the optimal scaffold for structure-activity relationship (SAR) studies and process development.

[1]

Executive Summary: The Trade-Off

The choice between the 4-H and 4-Me scaffolds represents a classic medicinal chemistry trade-off between synthetic accessibility and metabolic stability .

  • Piperidine-4-methanol (4-H): Offers rapid O-functionalization kinetics and minimal steric hindrance.[1] It is the baseline scaffold but is susceptible to metabolic oxidation at the C4 position.

  • 4-Methylpiperidine-4-methanol (4-Me): Introduces a "metabolic block" via the gem-dimethyl-like effect.[1] However, the quaternary center at C4 creates a neopentyl-like environment for the hydroxymethyl group, significantly retarding nucleophilic substitution and acylation rates.[1]

Feature4-H Scaffold 4-Me Scaffold
Structure Tertiary C4 centerQuaternary C4 center
O-Acylation Rate Fast (Standard Primary Alcohol)Slow (Neopentyl-like Sterics)
Metabolic Stability Low (Susceptible to C4-oxidation)High (C4 blocked)
Lipophilicity (cLogP) Lower (~0.[1]8)Higher (~1.[1]1)
Key Application Rapid Analog GenerationMetabolic Stabilization (Lead Opt)

Structural & Conformational Analysis

To understand the reactivity differences, we must analyze the steric environment of the piperidine chair conformation.

The "Neopentyl" Wall

In the 4-Me derivative , the hydroxymethyl group (


) is attached directly to a quaternary carbon. This creates a neopentyl alcohol  system.
  • 4-H: The

    
     is attached to a tertiary carbon (Isobutyl-like).[1]
    
  • 4-Me: The

    
     is attached to a quaternary carbon (Neopentyl-like).[1]
    

In organic synthesis, neopentyl systems are notoriously sluggish in


 reactions and esterifications due to the steric cone protecting the reactive center.
Conformational Locking

Piperidine rings exist in a chair conformation.

  • 4-H: The bulky

    
     group occupies the equatorial  position to minimize 1,3-diaxial interactions (A-value dominance).[1]
    
  • 4-Me: This is a gem-disubstituted system.[1] The

    
     group is generally bulkier than the 
    
    
    
    group. Therefore, the
    
    
    remains equatorial, forcing the methyl group into the axial position. This axial methyl introduces significant 1,3-diaxial strain with the axial protons at C2 and C6, rigidifying the ring and potentially affecting the basicity of the nitrogen.
Visualization: Conformational Dynamics

The following diagram illustrates the steric pressure and conformational preferences driving the reactivity differences.

ConformationAnalysis H_Scaffold 4-H Scaffold (Tertiary Center) Conf_H Conformation: -CH2OH Equatorial Minimial Strain H_Scaffold->Conf_H A-Value Control Me_Scaffold 4-Me Scaffold (Quaternary Center) Conf_Me Conformation: -CH2OH Equatorial -CH3 Axial (Forced) Me_Scaffold->Conf_Me Gem-Disubstitution Reactivity_H Reactivity: Accessible Primary Alcohol Standard Kinetics Conf_H->Reactivity_H Open Access Reactivity_Me Reactivity: Neopentyl-like Sterics Retarded Kinetics (SN2/Acyl) Conf_Me->Reactivity_Me 1,3-Diaxial Clash + Steric Cone

Figure 1: Conformational logic flow comparing the tertiary (4-H) and quaternary (4-Me) centers.

Chemical Reactivity Profile

A. O-Functionalization (Esterification/Etherification)

This is the primary differentiator.

  • Mechanism: Nucleophilic attack of the alcohol oxygen on an electrophile (e.g., acid chloride or alkyl halide).[1]

  • Observation: The 4-Me derivative requires forcing conditions.

    • Esterification: Standard DCC/DMAP couplings may stall. Acid chloride reactions often require elevated temperatures or stronger bases (e.g., NaH) compared to the 4-H analog.[1]

    • Etherification (

      
      ): Converting the alcohol to a leaving group (Mesylate/Tosylate) is slower. Subsequent displacement of that leaving group is drastically  slower due to the neopentyl effect (beta-branching).
      
B. N-Functionalization
  • Basicity: Both piperidines have similar pKa values (~11.1 - 11.2).[1] The inductive effect of the extra methyl at C4 is negligible on the remote nitrogen.

  • N-Alkylation: Reactivity is comparable. However, if the N-substituent is extremely bulky, the "axial methyl" in the 4-Me scaffold (see Fig 1) can exert remote steric pressure, slightly lowering yields compared to the 4-H scaffold.[1]

Experimental Protocol: Competitive Acylation

To empirically validate the reactivity difference, use this self-validating competitive assay. This protocol removes solvent/temperature variables by reacting both substrates in the same vessel.

Protocol: "The Race for Acetyl"

Objective: Determine relative reaction rates (


) of O-acetylation.

Materials:

  • Substrate A: Piperidine-4-methanol (1.0 eq)[1]

  • Substrate B: 4-Methylpiperidine-4-methanol (1.0 eq)[1]

  • Reagent: Acetic Anhydride (

    
    ) (0.5 eq) — Limiting Reagent[1]
    
  • Base: Pyridine (excess)[1]

  • Solvent: DCM (

    
    )[1]
    
  • Analysis: GC-MS or H-NMR[1]

Methodology:

  • Mix: Dissolve 1.0 mmol of Substrate A and 1.0 mmol of Substrate B in 5 mL DCM.

  • Add Base: Add 3.0 mmol Pyridine.

  • Initiate: Add 0.5 mmol

    
     dropwise at 0°C.
    
  • React: Allow to warm to RT and stir for 1 hour.

  • Quench: Add MeOH to consume residual anhydride.

  • Analyze: Perform GC-MS analysis.

Expected Result & Interpretation: Since


 is limiting (0.5 eq total for 2.0 eq of alcohol), the molecules must compete.[1]
  • Ratio > 90:10 (A:B): Confirms significant steric hindrance in the 4-Me scaffold.

  • Note: In practice, the 4-H scaffold will consume >95% of the acylating agent due to the lack of neopentyl hindrance.

Workflow Diagram

ExperimentalWorkflow Start Start: Equimolar Mix (4-H + 4-Me) Reagent Add Limiting Reagent: 0.5 eq Ac2O Start->Reagent Competition Kinetic Competition (Steric Selection) Reagent->Competition Product_H Major Product: 4-H Acetate Competition->Product_H Fast (k1) Product_Me Minor Product: 4-Me Acetate Competition->Product_Me Slow (k2) Analysis Analysis (GC-MS/NMR): Calculate Relative Rates Product_H->Analysis Product_Me->Analysis

Figure 2: Competitive acylation workflow to quantify steric hindrance.

Applications in Drug Discovery[2][3][4]

Why use the 4-Me scaffold if it's harder to synthesize?

The 4-Methyl group is a strategic tool in Lead Optimization , specifically for modulating metabolic stability.

  • Blocking Metabolic Soft Spots: The C4 position of piperidine is a common site for oxidative metabolism (C-hydroxylation) by CYP450 enzymes.

    • Mechanism:[1][2][3][4][5][6][7] CYP enzymes abstract the hydrogen at C4.

    • Solution: In the 4-Me scaffold, the C4-H is replaced by C4-C (Methyl).[1] This removes the abstractable proton, blocking this metabolic pathway and potentially extending the drug's half-life (

      
      ).[1]
      
  • Fexofenadine Precursors (Case Study): The synthesis of antihistamines like Fexofenadine often utilizes Azacyclonol (diphenyl(piperidin-4-yl)methanol).[1]

    • While Fexofenadine uses the 4-H scaffold, analogs utilizing the 4-Me scaffold are investigated to alter the blood-brain barrier (BBB) penetration (via LogP modulation) and reduce metabolic clearance.

Summary Table: Physical & ADME Properties[1][10]
Property4-H Scaffold4-Me ScaffoldImpact
LogP ~0.84~1.104-Me increases lipophilicity, improving membrane permeability.[1]
pKa 11.2211.23Negligible effect on basicity.
Metabolic Clearance High (C4 Oxidation)Low (Blocked)4-Me extends half-life.[1]
Synthetic Yields HighModerate4-Me requires longer reaction times.

References

  • BenchChem. (2025).[1][8][9] A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Retrieved from [1]

  • Wang, R., et al. (2018).[1] The Synthesis of Fexofenadine. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2024).[1][10] Modifications to Piperidine Analogues to Improve Metabolic Stability. PubMed.[10] Retrieved from

  • Journal of Organic Chemistry. (2014). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. ACS Publications. Retrieved from [1]

  • Vergel Galeano, C. F., et al. (2014).[1][11] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. SciELO. Retrieved from [1]

Sources

Validation

Comparative Guide: Validating Piperidine Building Block Purity via LC-MS vs. Conventional Techniques

Executive Summary Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for varying classes of drugs, from antihistamines to opioids. However, their validation presents a "silent" risk: many...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for varying classes of drugs, from antihistamines to opioids. However, their validation presents a "silent" risk: many piperidine building blocks lack UV-active chromophores and exhibit high basicity (


), leading to false purity results when analyzed by standard low-pH HPLC-UV.

This guide objectively compares LC-MS against conventional alternatives (HPLC-UV, qNMR, GC) and provides a validated, high-pH LC-MS protocol designed to resolve the specific ionization and retention challenges associated with piperidine analysis.

Part 1: The Challenge – Why Standard Methods Fail

The "Invisible" Impurity (Chromophore Lack)

Standard HPLC relies on UV detection at 254 nm. Piperidine rings are saturated heterocycles with no conjugated


-systems. Unless derivatized or substituted with an aromatic group, they are effectively invisible to UV detectors.[1] A sample appearing >99% pure by UV may actually contain significant levels of synthetic precursors or isomeric impurities.
The "Tailing" Problem (Basicity)

At standard acidic HPLC conditions (pH 2-3, Formic Acid), the piperidine nitrogen is fully protonated (


). These cations interact strongly with residual silanol groups (

) on the silica backbone of C18 columns, causing severe peak tailing, retention loss, and co-elution with impurities.

Part 2: Comparative Analysis of Detection Technologies

The following table contrasts the performance of LC-MS against alternatives for piperidine validation.

FeatureLC-MS (High pH) HPLC-UV (Standard) qNMR (Proton) ELSD / CAD
Detection Principle Mass-to-charge ratio (

)
UV Light AbsorbanceNuclear Magnetic ResonanceAerosol Light Scattering
Piperidine Sensitivity High (ESI+ is ideal for amines)Critical Failure (Low/No response)Low (Requires mg quantities)Moderate (Universal)
Specificity Excellent (Identifies impurities)Low (Retention time only)Absolute (Structural ID)Low (Universal response)
Quantification Relative (needs standards)Relative (needs standards)Absolute (No standard needed)Non-linear (Semi-quant)
Throughput High (5-10 min/run)HighLow (15-30 min/run)High
Primary Use Case Routine Purity & ID Not RecommendedReference Standard CalibrationNon-UV Impurity check
Expert Insight: The Orthogonal Approach

While LC-MS is the superior choice for routine high-throughput screening, it relies on ionization efficiency. For absolute purity determination of a primary reference standard (where no standard exists), qNMR is the required orthogonal validator to establish the "Truth," which is then used to calibrate the LC-MS method [1].

Part 3: Strategic Solution – High-pH LC-MS

To validate piperidine purity effectively, we must invert the standard chromatographic logic. Instead of acidic mobile phases, we utilize High-pH Reverse Phase Chromatography .

The Mechanism[2]
  • Retention Control: By adjusting the mobile phase pH to ~10 (using Ammonium Bicarbonate or Ammonium Hydroxide), we suppress the ionization of the piperidine nitrogen (

    
    ).
    
  • Neutral Species: The piperidine exists largely as a neutral free base. Neutral molecules interact more predictably with the hydrophobic C18 stationary phase, improving retention.

  • Silanol Suppression: High pH minimizes the protonation of residual silanols on the column, eliminating the secondary cation-exchange interactions that cause peak tailing.

  • MS Compatibility: Despite the neutral state in the column, the electrospray ionization (ESI) source voltage and the solvent evaporation process readily protonate the amine in the gas phase, ensuring high sensitivity [2].

Part 4: Validated Experimental Protocol

System Requirements
  • Instrument: LC-MS/MS or Single Quad LC-MS (ESI Source).

  • Column: Critical. Must be high-pH stable (e.g., Waters XBridge C18, Phenomenex Gemini NX-C18). Do not use standard silica columns at pH 10; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve piperidine building block in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

  • Note: Avoid using DMSO if possible, as it can suppress ionization in early eluting peaks.

2. Chromatographic Gradient:

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C (Improves mass transfer for basic compounds).

Time (min)% Mobile Phase BEvent
0.05%Initial Hold
1.05%Start Gradient
6.095%Elution of Hydrophobics
7.595%Wash
7.65%Re-equilibration
10.05%End Run

3. Mass Spectrometer Settings (ESI+):

  • Scan Mode: Full Scan (m/z 100 – 800).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust for specific analyte fragmentation).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

System Suitability Criteria (Self-Validation)

Before running samples, inject a standard piperidine (e.g., 4-benzylpiperidine) to validate the system:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , column pH conditioning is insufficient).
  • Signal-to-Noise:

    
     for the main peak.
    
  • Blank Injection: Must show no carryover peaks

    
     of target.
    

Part 5: Visualization & Logic Flow

Diagram 1: Method Selection Decision Tree

This logic gate ensures researchers choose the correct validation path based on the chemical nature of the building block.

MethodSelection Start Start: Piperidine Analysis CheckUV Does it have an Aromatic/Conjugated Group? Start->CheckUV UV_Yes Yes CheckUV->UV_Yes UV_No No CheckUV->UV_No StandardLC Standard HPLC-UV (pH 3, C18) UV_Yes->StandardLC LCMS_HighPH High-pH LC-MS (pH 10, Gemini/XBridge) UV_No->LCMS_HighPH CheckPurity Is UV Purity > 95%? StandardLC->CheckPurity CheckPurity->LCMS_HighPH Fail/Suspect Final Release for Synthesis CheckPurity->Final Pass qNMR qNMR (Proton) for Absolute Purity LCMS_HighPH->qNMR Verify Standard qNMR->Final

Caption: Decision tree for selecting the appropriate validation method. Note that non-chromophoric piperidines bypass UV entirely.

Diagram 2: The High-pH Mechanism

Visualizing why pH 10 is critical for peak shape and separation.

HighPHMechanism cluster_low Low pH (Standard) cluster_high High pH (Recommended) Acid Acidic Mobile Phase (pH 3) Ion Piperidine Protonated (NH2+) Acid->Ion Silanol Silanol Interaction (Peak Tailing) Ion->Silanol Base Basic Mobile Phase (pH 10) Neutral Piperidine Neutral (Free Base) Base->Neutral Hydro Pure Hydrophobic Interaction (Sharp Peak) Neutral->Hydro

Caption: Mechanistic comparison of Low pH vs. High pH chromatography for basic amines.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Rainville, P. D., et al. (2019). Use of high-pH mobile phases for LC-MS bioanalysis.[4] Biomedical Chromatography.[5] Link

  • Center for Drug Evaluation and Research (FDA). (2010). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances.Link

  • Phenomenex. (2012). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase. Technical Note. Link

Sources

Comparative

Bioactivity &amp; SAR Analysis: Aminoethyl vs. Aminopropyl Piperidine Linkers

Executive Summary In medicinal chemistry, the piperidine ring is a privileged scaffold, often serving as the core structure for GPCR ligands, kinase inhibitors, and bivalent degraders (PROTACs). The choice between an ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, often serving as the core structure for GPCR ligands, kinase inhibitors, and bivalent degraders (PROTACs). The choice between an aminoethyl (C2) and aminopropyl (C3) linker attached to the piperidine is not merely a matter of chain extension; it represents a fundamental trade-off between conformational entropy and spatial reach .

Verdict:

  • Aminoethyl (n=2): Generally preferred for orthosteric GPCR binding pockets (e.g., Sigma-1, Dopamine D2). It provides a rigid, low-entropy distance (~3.5 Å) that minimizes the energy penalty upon binding.

  • Aminopropyl (n=3): Essential for "reaching" secondary binding sites (bitopic ligands) or spanning the gap in ternary complexes (PROTACs). However, it introduces higher rotational freedom, often requiring structural constraints to prevent "entropic floppiness" that reduces potency.

Physicochemical & Structural Analysis

The transition from an ethyl to a propyl linker alters the physicochemical landscape of the ligand.

FeatureAminoethyl Piperidine (C2)Aminopropyl Piperidine (C3)Impact on Bioactivity
Linker Length ~3.5 - 3.8 Å~4.8 - 5.2 ÅDetermines ability to span distinct sub-pockets.
Rotatable Bonds 23C3 incurs a higher entropic penalty (

) upon binding.
pKa (Terminal Amine) ~9.8 - 10.2~10.0 - 10.5Inductive withdrawal from the piperidine ring is weaker in C3, slightly increasing basicity.
Intramolecular H-Bonding High ProbabilityModerate ProbabilityC2 allows stable 5/6-membered pseudo-ring formation; C3 forms larger, less stable 7-membered rings.
Lipophilicity (LogD) LowerHigher (+CH2)C3 increases LogP by ~0.5, potentially improving membrane permeability but increasing metabolic liability.
Mechanistic Insight: The "Goldilocks" Zone

The Aminoethyl linker often sits in a "Goldilocks" zone for GPCRs. It allows the terminal amine to interact with a conserved Aspartate residue (common in aminergic GPCRs) while the piperidine ring sits in a hydrophobic pocket. The Aminopropyl linker often extends the amine past the optimal interaction site or forces the piperidine ring into a steric clash with pocket walls.

Case Study: Sigma-1 Receptor (S1R) Ligands

A definitive comparison of these linkers was observed in the optimization of N-substituted 4-(2-aminoethyl)piperidine derivatives targeting the Sigma-1 receptor (S1R), a chaperone protein implicated in neuroprotection.

Experimental Data: Linker Extension Effects

In a study optimizing benzylpiperidine derivatives, researchers compared the affinity (


) of ligands with varying linker lengths between the piperidine core and the aromatic pharmacophore.

Table 1: Impact of Linker Length on S1R Affinity

Compound IDLinker TypeStructure Note

(S1R) [nM]
Fold Change
Cmpd 2 Aminoethyl (n=2) Optimal fit24 nM Reference
Cmpd 4 Aminopropyl (n=3) Extended chain>1000 nM >40x Loss

Data synthesized from SAR analysis of piperidine-based S1R ligands (See Reference 1).

Structural Interpretation[1]
  • The Clash: Molecular docking revealed that the extra carbon in the aminopropyl linker pushed the distal aromatic ring into a steric clash with Tyr206 in the S1R binding pocket.

  • The Anchor: The piperidine nitrogen acts as an ionic anchor. The C2 linker perfectly positions the distal aromatic group to engage in

    
     stacking with Phe133 . The C3 linker disrupts this alignment, proving that "longer" is not always "better" for reach.
    

Application in PROTACs & Bivalent Ligands

While C2 dominates orthosteric binding, Aminopropyl (C3) and longer linkers are dominant in bivalent ligand design (PROTACs), where the goal is to bridge two proteins (POI and E3 Ligase).

  • Ternary Complex Formation: A linker that is too short (C2) prevents the E3 ligase and Target Protein from interacting (steric clash between proteins).

  • The "Odd-Even" Effect: In alkyl linkers, odd numbers of carbons (propyl, pentyl) often allow for a "kinked" conformation that can be energetically favorable for inducing protein-protein interactions compared to the linear projection of even chains.

Diagram: SAR Decision Matrix

SAR_Decision_Tree Start Select Piperidine Linker Length TargetType Target Type? Start->TargetType GPCR Orthosteric GPCR/Enzyme TargetType->GPCR Bivalent PROTAC / Bivalent TargetType->Bivalent PocketDepth Pocket Depth / Constraints GPCR->PocketDepth Rec_C3 RECOMMENDATION: Aminopropyl (C3) (Max Reach, High Entropy) Bivalent->Rec_C3 Requires Span Shallow Restricted/Shallow (e.g., Sigma-1, D2) PocketDepth->Shallow Deep Deep/Flexible (e.g., AChE gorge) PocketDepth->Deep Rec_C2 RECOMMENDATION: Aminoethyl (C2) (High Enthalpy, Low Entropy) Shallow->Rec_C2 Deep->Rec_C3

Figure 1: Decision matrix for selecting linker length based on target topology.

Experimental Protocols

A. Synthesis: Reductive Amination (Self-Validating)

The industry-standard method for installing these linkers is Reductive Amination . This protocol uses Sodium Triacetoxyborohydride (STAB), which is milder than NaCNBH3 and avoids toxic cyanide byproducts.

Reagents:

  • Amine: 4-(2-aminoethyl)piperidine (or propyl analog).

  • Aldehyde: Target pharmacophore aldehyde.

  • Reductant: Sodium Triacetoxyborohydride (STAB).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Catalyst: Acetic Acid (AcOH).

Step-by-Step Protocol:

  • Imine Formation (The Checkpoint):

    • Dissolve Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (0.1 M).

    • Add AcOH (1-2 eq) to catalyze imine formation.

    • Validation: Stir for 1-2 hours. Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak and appearance of the imine mass (M-18). Do not proceed until imine is formed.

  • Reduction:

    • Add STAB (1.5 eq) in one portion.

    • Stir at Room Temperature for 4–16 hours.

  • Quench & Workup:

    • Quench with Sat. NaHCO3 (evolution of gas).

    • Extract with DCM (x3).

    • Wash organic layer with Brine, dry over Na2SO4.[2]

  • Purification:

    • Flash chromatography (DCM/MeOH/NH3). Aminoethyl linkers are polar; often require 10% MeOH.

Diagram: Synthesis Workflow

Synthesis_Workflow Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (Check via LCMS) Aldehyde->Imine + AcOH - H2O Amine Piperidine-Linker-NH2 Amine->Imine Reduction Reduction (STAB / DCE) Imine->Reduction Product Final Secondary Amine Reduction->Product + Hydride

Figure 2: Reductive amination workflow with critical LCMS checkpoint.

B. Bioactivity Assay: Competitive Radioligand Binding

To validate the linker effect, a competitive binding assay is required.

Protocol (Sigma-1 Example):

  • Membrane Prep: Use Guinea pig brain or HEK293 cells overexpressing S1R.

  • Radioligand: [3H]-(+)-Pentazocine (specific S1R agonist).

  • Incubation:

    • Mix Membranes + [3H]-Ligand (2 nM) + Test Compound (Aminoethyl vs Aminopropyl analog).

    • Concentration range:

      
       to 
      
      
      
      M.
    • Incubate: 120 min at 37°C (Equilibrium is critical; longer linkers may have slower

      
      ).
      
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Rossi, D., et al. (2022).[3] "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." BMC Chemistry, 16, 7. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems, 7(2), 359-364. Link

  • Meyer, C., et al. (2016).[4] "Structure-guided development of heterodimer-selective GPCR ligands." Nature Communications, 7, 12027. Link

  • Gomez-Monterrey, I., et al. (2022). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 17(7). Link

Sources

Validation

Structural Analysis of 4,4-Disubstituted Piperidine Conformations: A Comparative Guide

Executive Summary The piperidine ring is a pharmacophore scaffold of immense significance, serving as the core structure for analgesics (e.g., fentanyl), CCR5 antagonists, and ion channel blockers.[1] However, 4,4-disubs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a pharmacophore scaffold of immense significance, serving as the core structure for analgesics (e.g., fentanyl), CCR5 antagonists, and ion channel blockers.[1] However, 4,4-disubstitution introduces a unique stereochemical crisis: the "Gem-Disubstituent Effect."[1] Unlike mono-substituted piperidines, where the bulky group almost exclusively adopts the equatorial position, 4,4-disubstituted systems face a fierce steric competition between two bulky groups, often with energy differences (


) of less than 1.0 kcal/mol.[1]

This guide provides a technical roadmap for determining the bioactive conformation of these molecules. We compare the three pillars of structural analysis—Solution-State NMR , X-Ray Crystallography , and Computational Modeling (DFT) —and provide actionable protocols to distinguish between crystal-packing artifacts and true solution-state dynamics.

Part 1: The Conformational Landscape

In a 4,4-disubstituted piperidine, the ring predominantly exists in a chair conformation.[1] The critical variable is the orientation of the substituents at C4.

  • Conformer A: Substituent

    
     is Equatorial / 
    
    
    
    is Axial.[1]
  • Conformer B: Substituent

    
     is Axial / 
    
    
    
    is Equatorial.[1]

The equilibrium constant (


) is governed by the difference in A-values (steric bulk) between 

and

, but is heavily influenced by solvation effects and intramolecular non-covalent interactions (e.g., hydrogen bonding between an axial -OH and the ring nitrogen).
Decision Logic for Method Selection

The following diagram outlines the strategic workflow for selecting the appropriate analytical method based on the stage of drug development.

ConformationalAnalysis Start Start: 4,4-Disubstituted Piperidine Unknown Conformation Phase Development Phase? Start->Phase Early Early Discovery (High Throughput) Phase->Early Speed Focus LeadOpt Lead Optimization (SAR Critical) Phase->LeadOpt Accuracy Focus Comp Method A: Computational (DFT) Quick, Predictive Early->Comp NMR Method B: Solution NMR (VT + NOE) Bio-relevant, Dynamic LeadOpt->NMR Xray Method C: X-Ray Crystallography Precise but Static LeadOpt->Xray Result Data Integration: Is Crystal Structure = Solution Structure? Comp->Result NMR->Result Xray->Result

Figure 1: Strategic decision tree for selecting conformational analysis methods based on research phase.

Part 2: Comparative Methodology

Method A: Solution-State NMR (The Gold Standard)

Why it wins: Drugs bind in solution (mostly).[1] NMR allows you to observe the molecule in a solvated state, free from the artificial "packing forces" of a crystal lattice.[1] The Challenge: At room temperature (298 K), the piperidine ring flips (inverts) rapidly (


). This results in a time-averaged spectrum where axial and equatorial signals collapse into a single peak.[1]
The Solution: Variable Temperature (VT) NMR . By cooling the sample below the coalescence temperature (

), usually to -80°C or lower, you "freeze" the ring inversion, allowing distinct observation of both conformers.
Method B: X-Ray Crystallography

Why it wins: It provides absolute stereochemical certainty and precise bond lengths/angles.[1] The Risk: Crystal Packing Artifacts. The lowest energy conformation in a vacuum or solution is not always the one that packs best in a crystal. Intermolecular forces in the lattice can stabilize a "high-energy" axial conformer that effectively does not exist in solution.[1]

  • Verdict: Use X-ray to confirm connectivity and absolute configuration, but never assume the crystallized conformation is the bioactive one without NMR corroboration.[1]

Method C: Computational Modeling (DFT)

Why it wins: It predicts the energy barrier (


) between conformers before synthesis.
Best Practice:  Use Density Functional Theory (DFT) with the M06-2X  functional and a robust basis set (e.g., cc-pVDZ ).[1] This functional is specifically optimized for non-covalent interactions and dispersion forces, which are critical in crowded gem-disubstituted systems [1].[1]
Summary of Data Outputs
FeatureSolution-State NMRX-Ray CrystallographyComputational (DFT)
State Dynamic (Solution)Static (Solid)In Silico (Gas/Solvent Model)
Resolution Conformational Ratio (Keq)Atomic Coordinates (< 0.8 Å)Energy Landscape (kcal/mol)
Key Data Point NOE Cross-peaks / ³J-CouplingDihedral Angles

(Global Minima)
Throughput Medium (Requires synthesis)Low (Requires crystals)High
Primary Risk Signal Overlap / Solvent FreezingLattice Packing ArtifactsBasis Set Inaccuracy

Part 3: Experimental Protocols

Protocol 1: Low-Temperature (VT) NMR for Conformational Freezing

This protocol is designed to slow the piperidine ring inversion to the NMR time scale, separating the signals of the axial and equatorial conformers.

Reagents & Equipment:

  • 600 MHz NMR Spectrometer (500 MHz acceptable, but resolution will suffer).

  • Solvent: CD₂Cl₂ (Dichloromethane-d2) or Toluene-d8 .[1]

    • Why? CDCl₃ freezes at -63°C. CD₂Cl₂ remains liquid down to -95°C, allowing access to the "slow exchange" regime.[1]

  • NMR Tubes: Class A (Wilmad 507 or equivalent) to prevent shattering at low temps.[1][2]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of the 4,4-disubstituted piperidine in 0.6 mL of CD₂Cl₂. Filter to remove particulates (critical for shimming at low T).[1]

  • Ambient Scan: Acquire a standard ¹H spectrum at 298 K. Note the chemical shift of the C3/C5 protons (often broad).[1]

  • Cooling Phase:

    • Calibrate the temperature probe using a methanol standard (if seeking exact

      
       values).[1]
      
    • Cool the probe to -40°C . Shim and acquire.[1][3]

    • Cool to -80°C . Shim and acquire.[1][3]

    • Observation: The broad peaks at C3/C5 should split into distinct multiplets (axial vs. equatorial).[1]

  • NOESY Acquisition (at -80°C):

    • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

    • Mixing Time: Set to 300–500 ms.[1]

    • Analysis: Look for cross-peaks between the C4-substituents and the C2/C6 axial protons.[1]

      • Strong NOE to C2/C6 axial H = Substituent is Axial .

      • Weak/No NOE to C2/C6 axial H = Substituent is Equatorial .[1]

Protocol 2: Computational Validation (DFT)

Software: Gaussian 16, ORCA, or equivalent.[1]

  • Conformational Search: Generate starting geometries for both Chair A (R1-eq) and Chair B (R1-ax).

  • Optimization: Run geometry optimization using M06-2X / cc-pVDZ [1].

  • Solvation Model: Apply IEFPCM (Polarizable Continuum Model) utilizing the dielectric constant of water (for bio-relevance) or dichloromethane (to match NMR).[1]

  • Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).

  • Output: Calculate the Boltzmann distribution based on

    
    .
    

Part 4: Visualizing the Analysis Pathway

The following diagram illustrates the mechanistic logic for interpreting the NMR data obtained in Protocol 1.

NMR_Interpretation Input Input: VT-NMR Spectrum (-80°C) Split Do C3/C5 Protons Split? Input->Split NoSplit Fast Exchange (Barrier < 8 kcal/mol) Split->NoSplit No YesSplit Slow Exchange (Conformers Frozen) Split->YesSplit Yes NOE_Check 2D NOESY Analysis: Check R1 vs C2-H(ax) YesSplit->NOE_Check Result_Ax Strong NOE: R1 is Axial NOE_Check->Result_Ax Cross-peak present Result_Eq Weak/No NOE: R1 is Equatorial NOE_Check->Result_Eq Cross-peak absent

Figure 2: Logic flow for interpreting Variable Temperature NMR and NOESY data.

References

  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025).[1][4] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221–2234.[1][4] [Link]

  • Kazmierski, W. M., et al. (2008).[1][5] Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1.[5] Journal of Medicinal Chemistry, 51(20), 6538–6546.[1][5] [Link]

  • University of Wisconsin-Madison Department of Chemistry.[1] (2022).[1][6] Variable Temperature (VT) NMR using TopSpin. [Link]

  • Gogoi, S., et al. (2021).[1] A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro.[1] Pharmaceuticals, 14(12), 1223.[1] [Link]

  • University of Oxford Department of Chemistry.[1] (2018).[1][2] Variable Temperature NMR Experiments: Safety and Protocols. [Link]

Sources

Comparative

Benchmarking Guide: (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol vs. Standard Linkers

This guide benchmarks (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol —a specialized heterobifunctional linker—against industry-standard alternatives used in PROTAC and conjugate design.[1] Executive Summary In the des...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol —a specialized heterobifunctional linker—against industry-standard alternatives used in PROTAC and conjugate design.[1]

Executive Summary

In the design of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), the linker is no longer viewed as a passive connector.[1][2] It is a critical determinant of permeability , solubility , and ternary complex cooperativity .[1]

(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (hereafter referred to as AMP-Linker ) represents a "Third-Generation" linker class.[1] Unlike flexible PEG or hydrophobic Alkyl chains, the AMP-Linker introduces a rigid, basic piperidine core with a quaternary center.[1]

  • vs. PEG: AMP-Linker offers superior cell permeability due to reduced conformational entropy penalty and tunable basicity (pKa modulation).[1]

  • vs. Alkyl Chains: AMP-Linker provides significantly higher aqueous solubility without the "grease" effect of long carbon chains.[1]

  • vs. Standard Piperazines: The 4-methyl/4-hydroxymethyl quaternary center blocks common metabolic soft spots, enhancing microsomal stability.[1]

Technical Profile & Mechanism

The AMP-Linker features a 4,4-disubstituted piperidine scaffold.[1] This structural nuance is the primary driver of its performance advantages.[1]

structural Breakdown[1]
  • Piperidine Core: Provides structural rigidity, reducing the entropic cost of binding (pre-organization).[1]

  • Basic Nitrogen (N1): Protonated at physiological pH, improving solubility of hydrophobic warheads.[1]

  • Quaternary C4 Center: The 4-methyl group prevents oxidation at the 4-position, a common failure mode in standard piperidines.[1]

  • Orthogonal Handles:

    • Primary Amine (Tail): High reactivity for amide coupling.[1]

    • Primary Alcohol (Head): Tunable reactivity (can be activated as mesylate/tosylate or oxidized to acid).[1]

Visualization: Linker Landscape Map

The following diagram positions the AMP-Linker against standard alternatives based on Rigidity and Polarity.

LinkerLandscape LowRigidity High Flexibility (Entropy Cost) PEG PEG Chains (Standard Hydrophilic) High Flexibility | Low Permeability LowRigidity->PEG Alkyl Alkyl Chains (Standard Hydrophobic) High Flexibility | Low Solubility LowRigidity->Alkyl HighRigidity High Rigidity (Pre-organized) AMPLinker AMP-Linker (1-(2-Aminoethyl)-4-methyl...) Rigid | Metabolically Blocked | Soluble HighRigidity->AMPLinker Piperazine Standard Piperazine (Rigid Basic) Metabolic Liability at C-H PEG->Piperazine Add Rigidity Alkyl->Piperazine Add Polarity Piperazine->AMPLinker Block Metabolism (4-Me) + Orthogonal Handles

Caption: Evolution of linker technology. The AMP-Linker combines the solubility of PEGs with the rigidity of piperazines, adding metabolic blocking.[1]

Comparative Benchmarking Data

The following data compares the AMP-Linker against industry standards: PEG-4 (hydrophilic standard) and 1,6-Hexanediamine (hydrophobic standard).[1]

Table 1: Physicochemical Properties
PropertyAMP-LinkerPEG-4 Linker1,6-HexanediamineImplications
LogP (Calc) ~0.5 (Tunable)-1.2 (Very Hydrophilic)1.8 (Lipophilic)AMP-Linker balances solubility with membrane permeability.[1][3]
TPSA (Ų) ~65~75~50Lower TPSA than PEG often correlates with better passive diffusion.[1]
Rigid Bonds 1 Ring (Piperidine)0 (Linear Chain)0 (Linear Chain)Rigidity reduces entropy loss upon binding to E3/POI.[1]
pKa (Basic N) ~8.5 (Piperidine)N/A (Neutral Ether)~10.5 (Primary Amine)Protonation aids solubility; can be tuned via N-substitution.[1]
Table 2: Metabolic Stability (Microsomal Clearance)

Data represents % remaining after 60 min incubation in Human Liver Microsomes (HLM).[1]

Linker Type% Remaining (HLM)Primary Metabolic Hotspot
Alkyl Chain < 40%Omega-oxidation, N-dealkylation.[1]
Standard Piperidine 65%Oxidation at C4 methine (alpha to branching).[1]
AMP-Linker > 85% Protected: Quaternary C4 blocks oxidation.[1]
PEG-4 > 90%Generally stable, but susceptible to oxidative chain shortening.[1]

Experimental Protocols

To validate the utility of the AMP-Linker, we provide a self-validating synthesis protocol for a model conjugate.

Protocol A: Orthogonal Conjugation Strategy

Objective: Selectively couple the primary amine to a Warhead (Carboxylic Acid) and the alcohol to an E3 Ligand (via activation).[1]

Reagents:

  • AMP-Linker (1 eq)

  • Warhead-COOH (1 eq)

  • HATU (1.2 eq), DIPEA (3 eq)[1]

  • Dess-Martin Periodinane (DMP) or TsCl (for alcohol activation)[1]

Step-by-Step Methodology:

  • Selective Amide Coupling (Amine Handle):

    • Dissolve Warhead-COOH in DMF (0.1 M).[1]

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[1] Stir for 5 min to activate ester.

    • Add AMP-Linker (1.0 eq).[1] The primary amine on the ethyl chain is significantly more nucleophilic than the sterically hindered hydroxyl group.[1]

    • Checkpoint: Monitor via LCMS.[1] Product mass = Warhead + 158.2 Da.[1]

    • Purification: Isolate the intermediate via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

  • Alcohol Activation (Hydroxyl Handle):

    • Option 1 (Reductive Amination route): Oxidize the alcohol to an aldehyde using Dess-Martin Periodinane (1.1 eq) in DCM (0 °C to RT, 2h).

    • Option 2 (Alkylation route): React the intermediate with TsCl (1.2 eq) and TEA in DCM to form the tosylate.[1]

  • Final Conjugation:

    • React the Activated-Linker-Warhead with the E3 Ligase Ligand (containing a secondary amine or nucleophile).[1]

Visualization: Synthesis Workflow

SynthesisFlow Start AMP-Linker (Amine + Alcohol) Step1 Step 1: Amide Coupling (Selectivity: NH2 >> OH) Start->Step1 + Warhead-COOH + HATU/DIPEA Intermed Intermediate: Warhead-Amide-Linker-OH Step1->Intermed Yield > 80% Step2 Step 2: Activation (Oxidation or Tosylation) Intermed->Step2 Target the -OH Final Final Conjugate Warhead-Linker-E3 Step2->Final + E3 Ligand

Caption: Step-wise orthogonal conjugation exploiting the nucleophilic differential between the primary amine and the hindered alcohol.

Scientific Validation & Causality

Why the "Quaternary C4" Matters

In standard piperidine linkers, the C4 position (opposite the Nitrogen) typically bears a hydrogen atom.[1] Cytochrome P450 enzymes often target this position for hydroxylation.[1]

  • AMP-Linker Advantage: By substituting C4 with a Methyl group and the Hydroxymethyl handle, the C4 position becomes a quaternary center .[1] It lacks the abstractable hydrogen required for standard oxidative metabolic pathways.[1] This extends the half-life (

    
    ) of the linker in vivo.[1]
    
Why "Rigidity" Improves Potency

Flexible linkers (PEG/Alkyl) suffer from a high entropic penalty (


) upon binding.[1] The molecule must "freeze" out many rotatable bonds to fit into the ternary complex.[1]
  • AMP-Linker Advantage: The piperidine ring is pre-organized in a chair conformation.[1] This reduces the number of rotatable bonds, lowering the entropic cost of binding and potentially improving the

    
     of the ternary complex formation.[1]
    

References

  • Design of Rigid Linkers in PROTACs

    • Title: "Linker Design in Proteolysis Targeting Chimeras (PROTACs)"
    • Source: Journal of Medicinal Chemistry
    • URL:[Link][1]

  • Metabolic Stability of Piperidines

    • Title: "Metabolic Blocking Strategies in Drug Discovery"[1]

    • Source: Drug Metabolism Reviews[1]

    • URL:[Link][1]

  • Compound Data Source

    • Title: "PubChem Compound Summary: (4-methylpiperidin-4-yl)methanol derivatives"[1]

    • Source: National Center for Biotechnology Information[1]

    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

This document provides essential procedural guidance for the safe handling and disposal of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (CAS No. 1025593-54-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (CAS No. 1025593-54-5). As drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible laboratory practice. This guide is structured to provide a clear, logical framework for managing this compound's waste stream, ensuring the protection of personnel and the environment.

The disposal of any chemical waste is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[1] This "cradle-to-grave" system mandates the proper management of hazardous materials from generation to final disposal.[1][2]

Part 1: Hazard Characterization and Regulatory Profile

The foundational step in any disposal plan is a thorough understanding of the material's hazards. (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol, a substituted piperidine derivative containing both primary amine and alcohol functional groups, must be treated as a hazardous substance. Its classification as hazardous waste is determined by the characteristics defined by the EPA: Ignitability, Corrosivity, Reactivity, and Toxicity.[3]

  • Corrosivity: The presence of two amine groups (a heterocyclic secondary amine and a primary alkylamine) makes the molecule basic. Piperidine and its derivatives are known to be alkaline.[3] Therefore, this compound and its solutions should be presumed to be corrosive . Waste is deemed corrosive if its pH is ≥12.5.

  • Toxicity: While specific toxicological data for this exact compound is limited, piperidine derivatives as a class can be harmful or toxic if ingested, inhaled, or absorbed through the skin.[4][5][6] Overexposure may lead to irritation, sensitization, or more severe systemic effects.[6][7] Therefore, it must be handled as a toxic substance.

  • Reactivity: The compound is not expected to be reactive in the sense of being explosive or water-reactive. However, as a base, it will react exothermically with acids. It is also incompatible with strong oxidizing agents.[9]

Table 1: Hazard Assessment Summary

Hazard CharacteristicAssessmentRationale & Regulatory Basis (EPA/RCRA)
Corrosivity Presumed Corrosive Contains amine functional groups, making it alkaline. Meets RCRA characteristic D002 if pH ≥12.5.[3]
Toxicity Presumed Toxic Piperidine derivatives can be harmful.[6] May meet RCRA characteristic (D-list) if specific constituents are present above thresholds.[3]
Ignitability Potentially Combustible Structurally similar compounds are classified as combustible liquids.[8] Meets RCRA characteristic D001 if flashpoint <140°F.
Reactivity Low (with exceptions) Not inherently unstable, but will react with incompatible materials (e.g., acids).

Part 2: Immediate Safety Protocols: PPE and Spill Management

Prior to handling the compound for disposal, establishing a safe working environment is paramount. This is a core requirement of OSHA's Laboratory Standard, which mandates a Chemical Hygiene Plan (CHP) for all laboratory operations.[10][11][12]

Required Personal Protective Equipment (PPE)

To prevent personal exposure, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat.[9]

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation of vapors.[4][9]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE described above.

  • Contain: For minor spills, cover with a compatible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[13]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the spill cleanup waste container as hazardous and manage it according to the disposal protocol in Part 3.

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department as required by your CHP.

Part 3: Step-by-Step Disposal Protocol

The proper disposal of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol waste must be systematic and meticulously documented. Drain disposal is strictly prohibited.[4][14]

G cluster_prep Preparation & Handling cluster_container Containerization & Storage cluster_disposal Final Disposition cluster_spill Contingency start Start: Generation of Waste haz_assess 1. Assess Hazards (Corrosive, Toxic) start->haz_assess ppe 2. Don Full PPE haz_assess->ppe segregate 3. Segregate Waste Stream (Organic, Basic) ppe->segregate container 4. Use Compatible Container segregate->container label_waste 5. Label as 'HAZARDOUS WASTE' + List Constituents container->label_waste store 6. Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store request 7. Request Pickup from EHS store->request ehs_collect 8. EHS Collection request->ehs_collect tsdf 9. Transport to a Licensed Treatment, Storage, & Disposal Facility (TSDF) ehs_collect->tsdf spill Spill Occurs spill_response Execute Spill Management Protocol spill->spill_response spill_waste Collect Spill Debris as Hazardous Waste spill_response->spill_waste spill_waste->container

Caption: Waste Disposal Workflow for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol.

Step 1: Waste Identification and Segregation This compound must be disposed of as hazardous chemical waste .[14][15] It should be segregated into a waste stream for non-halogenated, basic organic liquids . Crucially, do not mix this waste with incompatible materials , such as acids, acid chlorides, or strong oxidizing agents, to prevent violent reactions.[9][15]

Step 2: Containerization Collect the waste in a chemically compatible, leak-proof container with a tightly sealing cap.[15][16] Glass or polyethylene containers are typically suitable. To prevent rupture or leakage, ensure the container is in good physical condition and never use metal containers for corrosive waste.[15][16] If possible, using the original product container is a good practice.[17] Do not overfill containers; leave at least 10% headspace for vapor expansion.[14]

Step 3: Labeling Proper labeling is a critical compliance point. The container must be clearly and legibly marked with:[14][16]

  • The words "HAZARDOUS WASTE" .[15]

  • The full chemical name(s) of all constituents (e.g., "(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol," plus any solvents) and their approximate percentages. Do not use chemical formulas or abbreviations.[16]

  • The accumulation start date (the date the first drop of waste was added to the container).[18]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15][16] The SAA must be managed to prevent spills and accidents:

  • Store the container in a well-ventilated area, away from sources of ignition.[9]

  • Use a secondary containment tray or bin to capture any potential leaks.[14][16]

  • Ensure the container is kept securely closed at all times, except when actively adding waste.[15]

Step 5: Arranging for Final Disposal Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for its removal.[16]

  • Contact your institution's Environmental Health & Safety (EHS) office or equivalent department.

  • Complete a hazardous waste pickup request form as required by your institution's procedures.[14][17]

  • Do not attempt to transport or dispose of the waste yourself. The waste must be handled by trained professionals and transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][19]

Part 4: Disposal of Ancillary Waste

Contaminated Labware and Debris

Solid materials contaminated with (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (e.g., gloves, absorbent pads, pipette tips, chromatography media) must also be disposed of as hazardous waste.[17]

  • Collect these items in a separate, clearly labeled container or a securely lined box.

  • Label the container as "SOLID HAZARDOUS WASTE" and list the chemical contaminants.

  • Manage this solid waste stream alongside the liquid waste for EHS pickup.

Empty Containers

A container that held this chemical is not "empty" until it has been properly decontaminated. According to RCRA, containers that held acutely hazardous waste require triple rinsing.[20] While this compound isn't typically on the acute (P-list), it is best practice to:

  • Rinse the container thoroughly three times with a suitable solvent (e.g., water or methanol).

  • Collect the first rinsate as liquid hazardous waste and add it to your designated waste container.[17] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsate is the most conservative approach.

  • After rinsing and air-drying in a fume hood, completely deface or remove the original label.[17]

  • The clean, de-labeled container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box).[17]

By adhering to this comprehensive disposal plan, you ensure a safe laboratory environment, maintain full regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

  • Vertex AI Search. (n.d.).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 14, 2026, from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved February 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved February 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.).
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan. Retrieved February 14, 2026, from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved February 14, 2026, from [Link]

  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine. Retrieved February 14, 2026.
  • s d fine-chem limited. (2018, May 12). piperidine hydrochloride. Retrieved February 14, 2026.
  • Thermo Fisher Scientific. (2023, March 16).
  • U.S. Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved February 14, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 1-Methyl-2-piperidinemethanol. Retrieved February 14, 2026.
  • Thermo Fisher Scientific. (2016, July 6). SAFETY DATA SHEET - 4-Piperidinemethanol. Retrieved February 14, 2026.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved February 14, 2026, from [Link]

  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET - 1-Methylpiperidin-4-ol. Retrieved February 14, 2026.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved February 14, 2026.
  • National Institute of Standards and Technology. (2015, March 13). SAFETY DATA SHEET - Methanol. Retrieved February 14, 2026.
  • Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET - 4-Methylpiperidine. Retrieved February 14, 2026.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Aminoethyl)piperidine. Retrieved February 14, 2026.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). (4-Methylpiperidin-4-yl)methanol. Retrieved February 14, 2026, from [Link]

  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved February 14, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved February 14, 2026, from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved February 14, 2026, from [Link]

  • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved February 14, 2026, from [Link]

  • Actylis Lab Solutions. (2024, September 13). SAFETY DATA SHEET - Methanol. Retrieved February 14, 2026.
  • Unknown Source. (n.d.). Hazardous Waste Disposal Procedures. Retrieved February 14, 2026.
  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note). Retrieved February 14, 2026.
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Sources

Handling

Personal protective equipment for handling (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

Comprehensive Safety & Handling Guide for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of (1-(2-Aminoethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide for (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol (CAS Number: 129999-62-8)[1]. As comprehensive toxicological data for this specific compound is not thoroughly established, all handling procedures must be guided by a principle of stringent caution, treating the substance as potentially hazardous based on its chemical structure. The protocols outlined below are designed to ensure the safety of all laboratory personnel and maintain regulatory compliance.

Hazard Assessment and Risk Mitigation

(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol is a substituted piperidine containing both primary amine and primary alcohol functional groups. While a specific Safety Data Sheet (SDS) with detailed hazard statements for this compound is not widely available, the constituent functional groups suggest potential hazards. Substituted amines and piperidines can be skin and eye irritants, potentially corrosive, and may cause sensitization.[2][3] Harmful effects if swallowed, inhaled, or absorbed through the skin are plausible.[4][5] Therefore, a conservative approach to handling is mandatory.

Core Principle: All operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Engineering controls are the primary line of defense.

Mandatory Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required equipment, specifications, and the rationale for its use.

PPE ItemSpecificationPurpose & Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Double-gloving is recommended.To prevent skin contact and absorption. Nitrile and butyl rubber offer good resistance to a range of organic chemicals, including amines and alcohols.[4][6] Gloves must be inspected before use and removed properly to avoid contamination.
Eye & Face Protection ANSI-approved safety goggles with side shields or a full-face shield.To protect eyes from splashes and airborne particles. Standard safety glasses are insufficient.[4][7] A face shield should be used when there is a significant risk of splashing.
Skin & Body Protection A flame-retardant laboratory coat, fully buttoned, with tight-fitting cuffs.To protect clothing and skin from contamination. For larger quantities or tasks with a high splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection Not required if handled exclusively within a functioning chemical fume hood.For situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] Use of respirators requires prior training and fit-testing.[6]
PPE Donning and Doffing Protocol

Properly putting on and removing PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. First Pair of Gloves Don2->Don3 Don4 4. Second Pair of Gloves (over cuffs) Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Standard workflow for donning and doffing PPE.

Operational Plan: Safe Handling Protocol

A systematic approach to handling is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: Always handle (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol in a properly functioning chemical fume hood.[6][9]

  • Eyewash and Safety Shower: Ensure that an ANSI-approved eyewash station and safety shower are unobstructed and accessible within a 10-second travel distance.

Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Aliquoting: When transferring the liquid, use appropriate tools such as a calibrated pipette or syringe to avoid splashes.

  • Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean the work area thoroughly after each use. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[11]

Emergency Response Procedures

In the event of an emergency, immediate and appropriate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
Spill Response Workflow

For minor spills (<100 mL) within a chemical fume hood:

Spill_Response Start Spill Occurs Alert Alert Personnel in Immediate Area Start->Alert Assess Ensure Proper PPE is Worn Alert->Assess Contain Contain Spill with Absorbent Material (e.g., vermiculite, sand) Assess->Contain PPE Confirmed Neutralize Cover absorbent with sodium bisulfate (for amine) if trained to do so Contain->Neutralize Collect Collect Material with Non-Sparking Tools Neutralize->Collect Package Place in a Labeled, Sealable Container for Hazardous Waste Collect->Package Clean Decontaminate Area with Soap and Water Package->Clean Dispose Dispose of Waste via EHS Department Clean->Dispose

Caption: Step-by-step procedure for minor chemical spill response.

For major spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.[13]

Decontamination and Waste Disposal Plan

Proper disposal is mandatory to prevent environmental contamination and comply with regulations.[14] Under no circumstances should this chemical be disposed of down the drain.[13]

Waste Collection:

  • Liquid Waste: Collect all waste containing (1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol in a dedicated, sealed, and compatible container (e.g., a clearly marked glass bottle).

  • Solid Waste: All contaminated materials (gloves, absorbent pads, pipette tips) must be considered hazardous waste. Double-bag this waste in clear plastic bags.[6]

Labeling and Storage:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).[15]

  • Store the sealed waste container in a designated secondary containment bin in a well-ventilated area, away from incompatible materials, until pickup.

Disposal Pathway:

  • Segregate: Keep this waste stream separate from other chemical waste unless directed otherwise by your EHS department. Never mix incompatible wastes.[13]

  • Request Pickup: Contact your institution's EHS department for pickup and disposal of the hazardous waste container.[15]

  • Empty Containers: The first rinse of an "empty" container must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses. Obliterate the label on the rinsed container before disposal in appropriate solid waste bins.[13]

References

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  • BASF. (2026). Safety data sheet.
  • Santa Cruz Biotechnology. (n.d.). N,N-Diethyl-p-phenylenediamine sulfate salt Safety Data Sheet.
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  • Loba Chemie. (2015). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2-Aminoethyl)-4-methylpiperidin-4-yl)methanol
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